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[1-(Oxolan-2-yl)cyclopentyl]methanol Documentation Hub

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  • Product: [1-(Oxolan-2-yl)cyclopentyl]methanol
  • CAS: 2160764-53-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Validation of [1-(Oxolan-2-yl)cyclopentyl]methanol: A Technical Whitepaper

Executive Summary The compound [1-(Oxolan-2-yl)cyclopentyl]methanol is a highly specialized, sterically encumbered bicyclic aliphatic alcohol. Featuring a 1,1-disubstituted cyclopentane core linked to a tetrahydrofuran (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(Oxolan-2-yl)cyclopentyl]methanol is a highly specialized, sterically encumbered bicyclic aliphatic alcohol. Featuring a 1,1-disubstituted cyclopentane core linked to a tetrahydrofuran (oxolane) ring, this molecule serves as a critical structural motif in the development of conformationally restricted pharmacophores. Cyclopentylmethanol derivatives are highly valued as structural building blocks in organic synthesis due to their unique steric profiles[1]. Furthermore, the oxolane moiety is a critical structural motif, contributing to the topological polar surface area and altering the pharmacokinetic profile of the molecule[2].

This whitepaper provides an authoritative, in-depth analysis of its exact mass properties, high-resolution mass spectrometry (HRMS) fragmentation logic, and a causality-driven, self-validating synthetic protocol for its preparation.

Structural Elucidation & Exact Mass Profiling

The structural integrity of [1-(Oxolan-2-yl)cyclopentyl]methanol is defined by its molecular formula, C₁₀H₁₈O₂ . The exact mass of the C₁₀H₁₈O₂ molecular formula is strictly defined as 170.13068 Da[3]. The presence of both an ether linkage (oxolane) and a primary alcohol (hydroxymethyl) dictates its ionization behavior and physicochemical properties. Cyclic alcohols and their derivatives exhibit specific partial molar volumes that influence their solvation dynamics and interactions in aqueous media[4].

Table 1: Physicochemical and Exact Mass Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₀H₁₈O₂Defines the isotopic envelope and degrees of unsaturation (DoU = 2).
Monoisotopic Exact Mass 170.13068 DaCritical for HRMS validation and distinguishing from isobaric interferences[3].
Molecular Weight 170.25 g/mol Utilized for precise stoichiometric calculations during synthesis[3].
Topological Polar Surface Area 29.4 ŲIndicates excellent membrane permeability, strictly compliant with Lipinski's Rule of 5.
HRMS Fragmentation Causality

During Electrospray Ionization (ESI-MS), the molecule readily protonates at the oxolane oxygen, yielding an [M+H]+ ion at m/z 171.1380. The fragmentation pathway is driven by the thermodynamic stability of the resulting carbocations. The initial loss of water (-18 Da) is highly favored due to the primary alcohol, followed by the cleavage of the oxolane ring.

MS_Fragmentation M [M+H]+ m/z 171.14 H2O_loss [M+H - H2O]+ m/z 153.13 M->H2O_loss -H2O (-18 Da) CH2O_loss [M+H - CH2O]+ m/z 141.13 M->CH2O_loss -CH2O (-30 Da) Oxolane_cleavage Oxolane Cleavage m/z 71.05 M->Oxolane_cleavage C-C Bond Cleavage Cyclopentyl_frag Cyclopentyl Cation m/z 69.07 H2O_loss->Cyclopentyl_frag Ring Opening

Fig 1: Predicted ESI-MS/MS causality-driven fragmentation pathways for [1-(Oxolan-2-yl)cyclopentyl]methanol.

Causality-Driven Synthetic Methodology

To synthesize the 1,1-disubstituted core, we employ a highly controlled alpha-alkylation of a cyclopentane ester, followed by a hydride reduction. Every step in this protocol is designed as a self-validating system , ensuring that intermediate conversion is analytically confirmed before proceeding.

Synthesis_Workflow SM Methyl Cyclopentanecarboxylate (Starting Material) Enolate Lithium Enolate (LDA, -78°C) SM->Enolate Deprotonation Alkylated Methyl 1-(oxolan-2-yl)cyclopentanecarboxylate (Alkylation) Enolate->Alkylated + 2-Chlorotetrahydrofuran Product [1-(Oxolan-2-yl)cyclopentyl]methanol (Target) Alkylated->Product LiAlH4 Reduction

Fig 2: Causality-driven synthetic workflow for[1-(Oxolan-2-yl)cyclopentyl]methanol.

Phase 1: Enolate Formation and Alkylation
  • Preparation : Purge a flame-dried Schlenk flask with argon. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.1 eq). Cool to -78 °C.

  • Base Generation : Dropwise addition of n-Butyllithium (1.1 eq).

    • Causality: n-BuLi is highly nucleophilic; generating Lithium Diisopropylamide (LDA) in situ ensures a sterically hindered, non-nucleophilic base that quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl.

  • Enolate Formation : Add methyl cyclopentanecarboxylate (1.0 eq). Stir for 45 minutes.

  • Alkylation : Introduce 2-chlorotetrahydrofuran (1.2 eq). Allow the reaction to warm to room temperature over 4 hours.

    • Causality: The oxocarbenium character of the 2-chlorotetrahydrofuran electrophile facilitates rapid C-C bond formation at the sterically hindered alpha-position via an SN​1 -like transition state.

  • Self-Validating In-Process Control (IPC) : Quench a 0.1 mL aliquot in saturated NH₄Cl. Extract with EtOAc and analyze via GC-MS.

    • Validation Check: The protocol strictly requires the GC-MS peak for the starting material (m/z 128) to be <2% and the intermediate product peak (m/z 198) to be dominant before proceeding to Phase 2.

Phase 2: Hydride Reduction
  • Preparation : In a separate flask, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether at 0 °C.

    • Causality: Diethyl ether is chosen over THF to moderate the aggressive reactivity of LiAlH₄, preventing unwanted ring-opening of the oxolane moiety.

  • Reduction : Slowly add the intermediate from Phase 1. Stir for 2 hours at room temperature.

  • Fieser Workup : Quench sequentially with water ( x mL), 15% NaOH ( x mL), and water ( 3x mL).

    • Causality: This specific quenching sequence generates a granular, easily filterable aluminum salt precipitate, preventing the formation of intractable emulsions and ensuring high recovery of the target alcohol.

Self-Validating Analytical Protocols (NMR)

Post-synthesis, the molecular architecture must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts provide definitive proof of atom connectivity and successful reduction.

Table 2: Diagnostic NMR Chemical Shifts (Predicted)
NucleusChemical Shift (ppm)MultiplicityAssignmentCausality / Diagnostic Value
¹H 3.80 - 3.95MultipletOxolane -OCH₂-Confirms the presence of the intact tetrahydrofuran ether linkage.
¹H 3.50Doublet of Doublets-CH₂OH (Hydroxymethyl)Diastereotopic protons confirm the adjacent chiral/prochiral center at C1.
¹³C 82.5SingletOxolane C2 (Methine)Highly deshielded by the adjacent oxygen; confirms successful alkylation.
¹³C 68.2Singlet-CH₂OHValidates the successful hydride reduction of the ester precursor.

Validation Check: The complete disappearance of the methyl ester singlet (~3.6 ppm in ¹H NMR) and the ester carbonyl (~175 ppm in ¹³C NMR) serves as the ultimate self-validating proof of complete conversion to [1-(Oxolan-2-yl)cyclopentyl]methanol.

References

  • PubChem. "Cyclopentyl-[1-(hydroxymethyl)cyclopropyl]methanol | C10H18O2 | CID 102551271 - PubChem" National Institutes of Health (nih.gov).[Link]

  • PubChem. "Cyclopentanemethanol | C6H12O | CID 77195 - PubChem" National Institutes of Health (nih.gov).[Link]

  • PubChem. "4-(Oxolan-2-yl)butyl butanoate | C12H22O3 | CID 227189 - PubChem" National Institutes of Health (nih.gov).[Link]

  • Journal of Chemical & Engineering Data. "Partial Molar Volumes of Cyclic Alcohols at Infinite Dilution in Water at Temperatures T = (298 to 373) K and Pressure of 0.5 MPa" American Chemical Society (acs.org).[Link]

Sources

Exploratory

Escaping Flatland: Physicochemical Profiling and Synthetic Utility of CAS 2160764-53-2

As a Senior Application Scientist, I frequently observe medicinal chemistry teams struggling with late-stage clinical attrition due to the over-reliance on flat, sp²-hybridized aromatic rings. These planar molecules ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe medicinal chemistry teams struggling with late-stage clinical attrition due to the over-reliance on flat, sp²-hybridized aromatic rings. These planar molecules often suffer from poor aqueous solubility and off-target promiscuity. To combat this, modern drug design has pivoted toward three-dimensional, sp³-enriched building blocks.

CAS 2160764-53-2, chemically designated as [1-(oxolan-2-yl)cyclopentyl]methanol , represents an optimal aliphatic scaffold for this paradigm shift. This technical guide provides an in-depth analysis of its physical properties, molecular weight implications, and self-validating protocols for its analytical and synthetic handling.

Physicochemical Profiling & Structural Rationale

The molecular weight of a starting building block dictates the remaining "size budget" for downstream functionalization. According to the foundational , orally bioavailable drugs should generally maintain a molecular weight below 500 Da. CAS 2160764-53-2 boasts a highly efficient molecular weight of 170.25 g/mol , consuming only ~34% of this theoretical limit and leaving ample room for lead optimization.

Furthermore, the structural topology of CAS 2160764-53-2 is its most valuable asset. It possesses an Fsp³ (fraction of sp³-hybridized carbons) of 1.0. As demonstrated by , higher Fsp³ values strongly correlate with improved aqueous solubility, reduced off-target binding, and a statistically higher success rate in transitioning from discovery to clinical approval.

Quantitative Physicochemical Profile
PropertyValueImplication for Drug Design
CAS Number 2160764-53-2Unique identifier for procurement (e.g., Enamine, Sigma-Aldrich).
IUPAC Name [1-(oxolan-2-yl)cyclopentyl]methanolDefines the sp³-rich bicyclic-like aliphatic system.
Molecular Formula C₁₀H₁₈O₂Lacks halogens/heavy atoms; pure hydrocarbon/oxygen framework.
Molecular Weight 170.25 g/mol Highly efficient; consumes only ~34% of the Lipinski MW limit.
Fsp³ (Fraction sp³) 1.0 (10/10 carbons)Maximum 3D character; drives solubility and target specificity.
H-Bond Donors 1 (-OH group)Favorable for target engagement without excessive desolvation penalty.
H-Bond Acceptors 2 (THF oxygen, -OH oxygen)Well within the Lipinski limit (≤ 10).
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Analytical Characterization: Overcoming Aliphatic Blind Spots

A critical failure point in high-throughput library synthesis is the mischaracterization of aliphatic building blocks. Because CAS 2160764-53-2 lacks a conjugated π-system, it is virtually invisible to standard UV-Vis detectors (e.g., at 214 nm or 254 nm) used in routine LC-MS workflows.

Causality: To establish a self-validating analytical system, we must employ orthogonal detection methods that do not rely on chromophores. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier choice here, driven by the compound's low molecular weight and high volatility.

Protocol 1: Chromophore-Independent Purity Validation (GC-MS & NMR)
  • Step 1: GC-MS Sample Preparation. Dissolve 1 mg of CAS 2160764-53-2 in 1 mL of GC-grade ethyl acetate.

    • Causality: Ethyl acetate ensures complete solvation of the aliphatic framework without introducing halogenated artifacts into the MS detector.

  • Step 2: Injection & Separation. Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS) using a split ratio of 10:1. Run a temperature gradient from 50 °C (hold 1 min) to 250 °C at 15 °C/min.

    • Causality: The low initial temperature focuses the highly volatile analyte at the head of the column, while the ramp ensures sharp peak elution.

  • Step 3: Mass Spectrometric Detection. Operate the MS in electron ionization (EI) mode at 70 eV.

    • Self-Validation: Look for the molecular ion peak ( m/z 170) and the diagnostic loss of water ( m/z 152), which confirms the presence of the primary hydroxyl group.

  • Step 4: ¹H-NMR D₂O Exchange. Dissolve the sample in CDCl₃. Acquire a standard ¹H-NMR spectrum, then add a drop of D₂O, shake, and re-acquire.

    • Self-Validation: The broad singlet corresponding to the -OH proton will disappear in the second spectrum due to deuterium exchange, definitively mapping the primary alcohol resonance.

Synthetic Utility: The Mesylation-Amination Workflow

The primary hydroxyl group of CAS 2160764-53-2 serves as a versatile exit vector. To incorporate this sp³-scaffold into a larger pharmacophore, the alcohol is typically converted into a reactive electrophile (a mesylate) and subsequently displaced by a nucleophile (an amine).

Causality: Direct nucleophilic substitution of an alcohol is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion. Mesylation activates the carbon center, lowering the activation energy for the subsequent Sₙ2 displacement.

Protocol 2: Electrophilic Activation and Nucleophilic Displacement
  • Step 1: Mesylation (Activation). In an oven-dried flask, dissolve CAS 2160764-53-2 (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the system to 0 °C. Dropwise, add methanesulfonyl chloride (1.2 eq).

    • Causality: Cooling to 0 °C is critical. The reaction is highly exothermic; elevated temperatures can cause the liberated chloride ions to displace the newly formed mesylate, yielding an unwanted alkyl chloride impurity. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct.

  • Step 2: In-Process Validation. Quench a 10 µL aliquot in water/ethyl acetate. Perform Thin Layer Chromatography (TLC) stained with KMnO₄.

    • Self-Validation: The starting aliphatic alcohol will oxidize and appear as a bright yellow spot on the purple background; its complete disappearance validates 100% conversion to the mesylate.

  • Step 3: Amination (Displacement). Concentrate the organic layer, redissolve the crude mesylate in anhydrous acetonitrile, and add a secondary amine (e.g., morpholine, 2.0 eq) with K₂CO₃ (2.0 eq). Heat to 60 °C for 8 hours.

    • Causality: Acetonitrile, a polar aprotic solvent, strips the solvation shell from the nucleophile, significantly accelerating the Sₙ2 displacement.

G A CAS 2160764-53-2 (sp3-rich scaffold) B GC-MS Validation (Chromophore-independent) A->B Quality Control C Mesylation (Activation of -OH) B->C Purity >95% D Mesylate Intermediate (Reactive Electrophile) C->D MsCl, Et3N, 0°C E KMnO4 TLC Check (Loss of starting material) D->E In-process validation F Nucleophilic Amination (SN2 Displacement) E->F Confirmed conversion G Optimized Lead Candidate F->G Amine, K2CO3, MeCN

Workflow for the analytical validation and synthetic derivatization of CAS 2160764-53-2.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756, 2009.[Link]

Foundational

An In-depth Technical Guide to the Formation of [1-(Oxolan-2-yl)cyclopentyl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the formation of [1-(Oxolan-2-yl)cyclopentyl]methanol. The primary synthetic route discus...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of [1-(Oxolan-2-yl)cyclopentyl]methanol. The primary synthetic route discussed is the Grignard reaction between a cyclopentyl Grignard reagent and γ-butyrolactone. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and presents key data to support the synthesis and characterization of the target molecule. The information is curated to provide researchers and drug development professionals with a robust understanding of this chemical transformation.

Introduction

[1-(Oxolan-2-yl)cyclopentyl]methanol is a unique bifunctional molecule featuring a primary alcohol and a tetrahydrofuran (oxolane) ring system, both attached to a central cyclopentyl scaffold. This structure presents interesting possibilities in medicinal chemistry and materials science, where the interplay of the hydroxyl group's hydrogen bonding capabilities and the ether's polarity and stability can be exploited. Understanding the precise mechanism of its formation is critical for optimizing its synthesis, controlling purity, and developing derivatives.

The most direct and efficient method for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol is the double addition of a cyclopentyl Grignard reagent to γ-butyrolactone. This guide will focus on this well-established organometallic transformation.

The Core Mechanism: A Grignard Reaction with a Lactone

The formation of [1-(Oxolan-2-yl)cyclopentyl]methanol via the Grignard reaction is a multi-step process that beautifully illustrates the reactivity of organomagnesium halides with cyclic esters (lactones). The overall reaction transforms γ-butyrolactone into a diol, which then undergoes an intramolecular cyclization to form the final product.

Formation of the Grignard Reagent

The first step is the preparation of the cyclopentyl Grignard reagent, typically cyclopentylmagnesium bromide, by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1] The magnesium metal undergoes an oxidative addition to the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[2]

Nucleophilic Attack and Ring Opening

The highly nucleophilic cyclopentyl carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of γ-butyrolactone.[2] This nucleophilic addition leads to the opening of the lactone ring, forming a magnesium alkoxide of a γ-hydroxyketone intermediate.[3]

Second Grignard Addition and Diolate Formation

The ketone intermediate is more reactive than the starting lactone. A second equivalent of the cyclopentyl Grignard reagent rapidly adds to the newly formed ketone carbonyl. This results in the formation of a dimagnesium dialkoxide intermediate.[3]

Workup and Intramolecular Cyclization

The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid). This protonates the dialkoxide to yield a 1,4-diol: 1-(cyclopentyl)-1-(hydroxymethyl)butane-1,4-diol. Under the acidic workup conditions, the terminal primary alcohol can undergo an intramolecular nucleophilic attack on the tertiary carbocation formed at the other end of the chain, leading to the formation of the stable five-membered tetrahydrofuran ring.

Mechanistic Pathway Diagram

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Second Nucleophilic Attack cluster_3 Step 4: Workup & Cyclization A Cyclopentyl Bromide + Mg B Cyclopentylmagnesium Bromide A->B in THF C γ-Butyrolactone B->C Nucleophilic Addition D Ring-Opened Hemiketal Intermediate C->D Ring Opening E γ-Hydroxyketone Intermediate D->E Rearrangement F Dimagnesium Dialkoxide E->F Second Grignard Addition G 1,4-Diol Intermediate F->G Acidic Workup (H3O+) H [1-(Oxolan-2-yl)cyclopentyl]methanol G->H Intramolecular Cyclization

Caption: Reaction mechanism for the formation of [1-(Oxolan-2-yl)cyclopentyl]methanol.

Experimental Protocol

This protocol is a representative procedure for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol. All glassware should be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials
ReagentMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.312.67 g0.11
Cyclopentyl bromide149.0314.9 g (11.0 mL)0.10
γ-Butyrolactone86.093.44 g (3.0 mL)0.04
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aq. NH₄Cl solution-50 mL-
Diethyl ether-150 mL-
Anhydrous MgSO₄---
Procedure
  • Grignard Reagent Preparation:

    • Place the magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve the cyclopentyl bromide in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 2-3 mL) of the cyclopentyl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with γ-Butyrolactone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve the γ-butyrolactone in 50 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

G A Prepare Cyclopentylmagnesium Bromide in THF B Cool Grignard Reagent to 0 °C A->B C Add γ-Butyrolactone in THF Dropwise B->C D Stir at Room Temperature C->D E Quench with Saturated aq. NH₄Cl D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify by Distillation or Chromatography I->J

Caption: A typical experimental workflow for the synthesis of the target compound.

Data Presentation

Parameter Expected Value
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
¹H NMR (CDCl₃, ppm) δ 3.5-3.8 (m, 3H, -CH₂-O- and -CH-O-), 3.4 (s, 2H, -CH₂OH), 1.5-2.0 (m, 12H, cyclopentyl and THF protons), 1.2 (s, 1H, -OH)
¹³C NMR (CDCl₃, ppm) δ 80-85 (-C-O-), 65-70 (-CH₂-O-), 60-65 (-CH₂OH), 45-50 (quaternary C), 25-40 (cyclopentyl and THF CH₂)
IR (cm⁻¹) 3600-3200 (broad, O-H stretch), 2950-2850 (C-H stretch), 1100-1050 (C-O stretch)
Mass Spec (m/z) 170 (M⁺), 152 (M⁺ - H₂O), 139 (M⁺ - CH₂OH)

Causality and Trustworthiness

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, including water.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent, which would lower the yield.

  • Initiation of Grignard Formation: The reaction between magnesium and alkyl halides can sometimes be slow to start due to a passivating oxide layer on the magnesium surface. Gentle heating or the use of initiators like iodine or 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.[1]

  • Control of Temperature: The addition of the γ-butyrolactone to the Grignard reagent is an exothermic process. Maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.

  • Acidic Workup: The acidic workup is crucial not only for protonating the alkoxide intermediates to form the diol but also for catalyzing the intramolecular cyclization to the final tetrahydrofuran product.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanemethanol. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor. Retrieved from [Link]

  • Libretexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. (1981). Journal of the American Chemical Society, 103(25), 7672–7677.
  • Formation and reaction of a Grignard reagent. (n.d.). University of British Columbia. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Grignard Reagents. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Exploratory

The Emerging Landscape of Oxolanyl Cyclopentyl Methanol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Combination of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic selection and combination of molecular scaffolds are paramount to the successful development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic selection and combination of molecular scaffolds are paramount to the successful development of novel therapeutics. The tetrahydrofuran (oxolane) and cyclopentane rings are two such "privileged structures," frequently appearing in a diverse array of natural products and FDA-approved drugs.[1][2] The tetrahydrofuran motif, a five-membered cyclic ether, is a cornerstone in numerous biologically active molecules, including polyketide marine natural products with potent anticancer and antimicrobial activities.[2][3] Its ability to engage in hydrogen bonding and its conformational flexibility make it an attractive component for ligand design.[4] Similarly, the cyclopentane ring, a non-aromatic carbocycle, serves as a versatile scaffold or appendage in drug molecules, often contributing to improved metabolic stability and target engagement.[5]

This technical guide delves into the nascent yet promising class of compounds that amalgamate these two key moieties: the oxolanyl cyclopentyl methanol derivatives . While direct and extensive research on this specific chemical class is limited, this guide will provide a comprehensive overview based on established synthetic methodologies for the constituent rings and the known biological activities of analogous structures. By exploring plausible synthetic routes and postulating on potential structure-activity relationships (SAR), we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to pioneer the exploration of this intriguing chemical space.

Proposed Synthetic Strategies: Forging the Oxolanyl-Cyclopentyl Linkage

The primary challenge in constructing oxolanyl cyclopentyl methanol derivatives lies in the strategic formation of the carbon-carbon bond connecting the two cyclic systems. Below, we outline several plausible synthetic approaches, drawing inspiration from established methodologies in organic synthesis.

Grignard and Organolithium-Mediated Ring Opening of Tetrahydrofuran Derivatives

A powerful method for C-C bond formation involves the nucleophilic attack of an organometallic reagent on a cyclic ether. In this context, a cyclopentyl-containing Grignard or organolithium reagent could be employed to open a suitably activated tetrahydrofuran derivative.

Conceptual Workflow:

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Intermediate/Product A Cyclopentyl Bromide C Formation of Cyclopentyl Grignard Reagent A->C Mg, THF B 2-Substituted Tetrahydrofuran (e.g., 2-bromomethyl-THF) D Nucleophilic Attack and Ring Opening of THF B->D C->D Cu(I) or Fe(II) catalyst (optional) E Ring-Opened Intermediate D->E F Target Oxolanyl Cyclopentyl Methanol Derivative E->F Workup and/or Functional Group Interconversion G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Intermediate/Product A Cyclopentanecarbaldehyde C Lewis Acid-Catalyzed [3+2] Cycloaddition A->C B Donor-Acceptor Cyclopropane B->C D Substituted Tetrahydrofuran C->D e.g., Sc(OTf)₃ E Target Oxolanyl Cyclopentyl Methanol Derivative D->E Reduction of Ester/Ketone A Core Scaffold: Oxolanyl Cyclopentyl Methanol B Stereochemical Variations (cis/trans, R/S) A->B C Substitution on Tetrahydrofuran Ring A->C D Substitution on Cyclopentane Ring A->D E Biological Activity (Potency & Selectivity) B->E C->E D->E

Sources

Foundational

Pharmacokinetic properties of[1-(Oxolan-2-yl)cyclopentyl]methanol compounds

An In-depth Technical Guide to the Pharmacokinetic Profiling of [1-(Oxolan-2-yl)cyclopentyl]methanol Compounds Foreword: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of [1-(Oxolan-2-yl)cyclopentyl]methanol Compounds

Foreword: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery and development, the journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is both arduous and multifaceted. A molecule's intrinsic biological activity is but the first chapter of its story. The narrative of its success is equally, if not more profoundly, shaped by its pharmacokinetic profile—the dynamic interplay of its absorption, distribution, metabolism, and excretion (ADME) within a biological system.[1] This guide is designed for researchers, scientists, and drug development professionals who are tasked with elucidating the pharmacokinetic properties of compounds such as [1-(Oxolan-2-yl)cyclopentyl]methanol.

While specific experimental data for [1-(Oxolan-2-yl)cyclopentyl]methanol is not extensively published, its structure—comprising a saturated oxolane (tetrahydrofuran) ring, a cyclopentane core, and a primary alcohol—provides a solid foundation for predictive analysis and a clear roadmap for experimental characterization.[2][3] Saturated cyclic ethers are prevalent in numerous FDA-approved drugs, often enhancing metabolic stability and hydrophilicity.[2][3] This document, therefore, serves as both a theoretical framework and a practical, step-by-step guide to systematically unravel the ADME characteristics of this and structurally related compounds. We will move beyond rote protocols, delving into the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Predictive Pharmacokinetic Profile: A Structural-Chemical Rationale

Before embarking on resource-intensive in vitro and in vivo studies, a thorough analysis of the molecule's structure allows us to formulate key hypotheses about its likely pharmacokinetic behavior.

Physicochemical Properties and Predicted Absorption

The oral bioavailability of a compound is initially estimated using frameworks like Lipinski's Rule of Five.[1] Let's analyze [1-(Oxolan-2-yl)cyclopentyl]methanol based on its constituent parts, cyclopentanemethanol and oxolane:

PropertyPredicted Value/CharacteristicRationale & Implication for Absorption
Molecular Weight ~156.22 g/mol Well below the 500 Da threshold, favoring passive diffusion across membranes.
LogP (Octanol-Water Partition Coefficient) Predicted ~1.5 - 2.0Indicates moderate lipophilicity, a favorable balance for membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1 (from the hydroxyl group)Well below the maximum of 5, contributing to good membrane permeability.
Hydrogen Bond Acceptors 2 (one from the hydroxyl oxygen, one from the ether oxygen)Well below the maximum of 10, further supporting good absorption characteristics.
Anticipated Distribution

Following absorption, a compound's distribution is governed by its affinity for plasma proteins and its ability to permeate into various tissues. With a moderate LogP, we can anticipate:

  • Moderate Plasma Protein Binding: The compound is unlikely to be highly bound to plasma proteins like albumin, allowing for a reasonable fraction of unbound drug to be available for distribution into tissues and for pharmacological activity.

  • Wide Tissue Distribution: The compound's size and moderate lipophilicity suggest it may distribute into a variety of tissues. However, its potential to cross the blood-brain barrier would require specific investigation, as active efflux transporters can limit the CNS penetration of such structures.

Probable Metabolic Pathways

Metabolism is the body's process of converting xenobiotics into more polar, easily excretable substances, primarily in the liver by cytochrome P450 (CYP) enzymes.[1] For [1-(Oxolan-2-yl)cyclopentyl]methanol, the primary "soft spots" for metabolism are the primary alcohol and the aliphatic rings.[4]

  • Oxidation of the Primary Alcohol: This is a highly probable and primary metabolic route. The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid, a common pathway for primary alcohols.[5]

  • Hydroxylation of Aliphatic Rings: The cyclopentyl and oxolane rings are susceptible to hydroxylation at various positions by CYP enzymes (e.g., CYP3A4, CYP2D6). This increases the polarity of the molecule.

  • Oxidative Ring Opening: The oxolane (tetrahydrofuran) ring could potentially undergo oxidative cleavage, though this is often a less favorable pathway compared to the oxidation of the alcohol or hydroxylation of the rings.

The presence of the cyclic ether may enhance overall metabolic stability compared to a purely linear analogue.[2]

Parent [1-(Oxolan-2-yl)cyclopentyl]methanol Metabolite1 [1-(Oxolan-2-yl)cyclopentyl]carbaldehyde Parent->Metabolite1 Oxidation (Alcohol Dehydrogenase/CYP) Metabolite3 Hydroxylated Metabolites (on either ring) Parent->Metabolite3 Hydroxylation (CYP450) Metabolite2 [1-(Oxolan-2-yl)cyclopentyl]carboxylic acid Metabolite1->Metabolite2 Oxidation (Aldehyde Dehydrogenase)

Caption: Predicted primary metabolic pathways for the compound.

Part 2: Experimental Protocols for Pharmacokinetic Characterization

The following sections provide detailed, self-validating protocols for determining the key pharmacokinetic parameters of the target compound.

In Vitro Metabolic Stability Assessment

Causality: Before proceeding to in vivo studies, an in vitro assessment of metabolic stability provides a rapid and cost-effective measure of a compound's susceptibility to metabolism.[4] This assay measures the rate of disappearance of the parent compound when incubated with a metabolically active system, typically liver microsomes, which are rich in CYP enzymes.[6] The resulting intrinsic clearance (CLint) value helps predict in vivo clearance.[4]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of [1-(Oxolan-2-yl)cyclopentyl]methanol in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Stock: Prepare a 10 mM stock solution of NADPH in phosphate buffer. Keep on ice.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add 188 µL of the 1 mg/mL microsome suspension to each well.

    • Add 2 µL of the 10 mM test compound stock to the microsome suspension and pre-incubate for 10 minutes at 37°C in a shaking water bath. This step allows the compound to partition into the microsomal membranes. The final compound concentration will be 1 µM after adding NADPH.

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH stock solution. This cofactor is essential for the activity of CYP enzymes.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix). The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound. (See Section 2.3 for method development).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Microsomes, Buffer, NADPH, Compound PreIncubate Add Compound to Microsomes (10 min) Reagents->PreIncubate StartRxn Initiate with NADPH PreIncubate->StartRxn TimePoints Aliquot & Quench with ACN (t = 0, 5, 15, 30, 60 min) StartRxn->TimePoints Centrifuge Centrifuge to Pellet Protein TimePoints->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Causality: An in vivo study is essential to understand how the compound behaves in a whole organism, integrating all ADME processes.[7] Rodent models, such as mice or rats, are standard for initial preclinical PK studies due to their well-characterized physiology and ease of handling.[8][9]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model and Acclimation:

    • Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

    • Acclimate the animals for at least one week with free access to food and water.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • Dose Formulation and Administration:

    • Intravenous (IV) Group: Formulate the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose. Administer as a bolus via the tail vein. The IV group is critical as it provides a direct measure of clearance and volume of distribution, with 100% bioavailability by definition.

    • Oral (PO) Group: Formulate the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose in water) for a 10 mg/kg dose. Administer via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) from each animal at specific time points.[8] A sparse sampling or composite design can be used to minimize blood loss from any single animal.

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[8] Keep samples on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Development: LC-MS/MS

Causality: A robust and sensitive analytical method is the cornerstone of any pharmacokinetic study.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high selectivity and sensitivity.[11][12][13]

Protocol: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and a set of calibration standards and quality controls (QCs) on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge at 4,000 rpm for 15 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient elution to separate the analyte from endogenous matrix components (e.g., 5% to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection (Tandem Quadrupole MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.

    • MRM Transitions: Optimize the Multiple Reaction Monitoring (MRM) transitions for the parent compound and the internal standard. This involves infusing the pure compound to find the precursor ion (Q1) and the most stable, intense product ion (Q3) after collision-induced dissociation.

      • Hypothetical Parent [M+H]+: m/z 157.1

      • Hypothetical Product Ion: A fragment resulting from the loss of water (m/z 139.1) or loss of the methanol group (m/z 125.1).

    • Optimization: Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.

Part 3: Data Analysis and Interpretation

Once the plasma concentrations have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterDescriptionHow It's DeterminedSignificance
Cmax Maximum observed plasma concentration.Directly from the concentration-time data (PO).Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Directly from the concentration-time data (PO).Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.Calculated using the trapezoidal rule.A measure of the extent of drug absorption and overall exposure.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Dose_IV / AUC_IVThe most important parameter for determining dosing rates.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.CL / KelIndicates the extent of tissue distribution.
t½ (Half-life) Time required for the plasma concentration to decrease by half.0.693 / KelDetermines the dosing interval and time to reach steady state.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100A critical parameter for determining the viability of an oral formulation.

References

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Structure and usage of FDA-approved drugs containing cyclic ether rings. (n.d.). ResearchGate. [Link]

  • Cyclopentyl methanol (YMDB01361) - Yeast Metabolome Database. (n.d.). Yeast Metabolome Database. [Link]

  • Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates. (1990, December 15). PubMed. [Link]

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  • Cannabinoids analysis: analytical methods for different biological specimens. (n.d.). ScienceDirect. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. [Link]

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Exploratory

Thermodynamic stability of[1-(Oxolan-2-yl)cyclopentyl]methanol at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of [1-(Oxolan-2-yl)cyclopentyl]methanol at Room Temperature Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of [1-(Oxolan-2-yl)cyclopentyl]methanol at Room Temperature

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of [1-(Oxolan-2-yl)cyclopentyl]methanol at room temperature. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust theoretical framework. It is intended for researchers, scientists, and professionals in drug development who are considering the use of this or structurally similar compounds. The guide covers the intrinsic stability of the oxolane and cyclopentane rings, the influence of the hydroxyl and ether functional groups, and potential intramolecular interactions. Furthermore, it outlines detailed experimental protocols for the empirical determination of the compound's stability profile, including forced degradation studies and calorimetric analyses.

Introduction

[1-(Oxolan-2-yl)cyclopentyl]methanol is a unique bifunctional molecule featuring a spirocyclic ether and a primary alcohol. This structure presents interesting possibilities in medicinal chemistry and materials science. However, the thermodynamic stability of such a molecule at ambient conditions is a critical parameter for its synthesis, storage, formulation, and ultimately, its viability in any application. This guide aims to provide a deep dive into the factors governing its stability and to propose a clear pathway for its experimental validation.

Theoretical Assessment of Thermodynamic Stability

The overall thermodynamic stability of [1-(Oxolan-2-yl)cyclopentyl]methanol at room temperature is a composite of the contributions from its constituent parts: the oxolane ring, the cyclopentane ring, and the functional groups, as well as any interactions between them.

Stability of the Oxolane (Tetrahydrofuran) Ring

The oxolane, or tetrahydrofuran (THF), ring is a five-membered cyclic ether. Compared to smaller cyclic ethers like epoxides and oxetanes, the THF ring possesses significantly less ring strain, contributing to its greater stability.[1] However, THF is not completely inert. The primary degradation pathway for THF involves the formation of explosive peroxides upon prolonged exposure to air and light.[2] This is a crucial consideration for the long-term storage of [1-(Oxolan-2-yl)cyclopentyl]methanol.

Stability of the Cyclopentane Ring

Cyclopentane rings exhibit a moderate amount of ring strain. While not as strained as cyclopropane or cyclobutane, they are not as stable as the strain-free cyclohexane ring.[3][4][5][6][7] The cyclopentane ring adopts a non-planar, puckered "envelope" conformation to alleviate some of the torsional strain that would be present in a planar structure.[4][6] In the case of a 1,1-disubstituted cyclopentane, such as the core of our molecule of interest, the substituents will influence the preferred conformation, but significant ring strain is not anticipated to be a primary driver of instability at room temperature.

Influence of Functional Groups

The molecule possesses both an ether and a primary alcohol functional group. Ethers are generally stable and unreactive, though, as mentioned, they can undergo auto-oxidation to form peroxides.[2] Alcohols are also relatively stable but can be susceptible to oxidation to form aldehydes or carboxylic acids, and dehydration to form alkenes, though these reactions typically require catalysts or elevated temperatures.[8]

Potential Intramolecular Interactions

The proximity of the hydroxyl group to the ether oxygen in [1-(Oxolan-2-yl)cyclopentyl]methanol allows for the possibility of intramolecular hydrogen bonding. This non-covalent interaction can significantly influence the molecule's conformation and stability. Intramolecular hydrogen bonds generally increase the thermodynamic stability of a molecule by lowering its overall energy state.[1][9][10][11][12]

Intramolecular_Hydrogen_Bonding cluster_molecule [1-(Oxolan-2-yl)cyclopentyl]methanol C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O_ether O C4->O_ether O_ether->C1 C_spiro C C_spiro->C1 C6 C C_spiro->C6 C_methanol CH₂ C_spiro->C_methanol C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C_spiro O_alcohol O C_methanol->O_alcohol O_alcohol->O_ether Intramolecular H-Bond H_alcohol H O_alcohol->H_alcohol

Caption: Potential intramolecular hydrogen bonding in [1-(Oxolan-2-yl)cyclopentyl]methanol.

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are the most probable under ambient or stress conditions:

  • Oxidative Degradation: The ether moiety is susceptible to auto-oxidation to form hydroperoxides, which can further degrade. The primary alcohol can be oxidized to an aldehyde and then a carboxylic acid.

  • Acid/Base-Catalyzed Degradation: While generally stable, strong acidic or basic conditions could potentially lead to ring-opening of the oxolane ring.

  • Thermal Degradation: At elevated temperatures, dehydration of the alcohol to form an alkene is a possibility.

Degradation_Pathways Molecule [1-(Oxolan-2-yl)cyclopentyl]methanol Oxidation Oxidative Degradation Molecule->Oxidation Acid_Base Acid/Base Catalyzed Degradation Molecule->Acid_Base Thermal Thermal Degradation Molecule->Thermal Peroxides Hydroperoxides Oxidation->Peroxides Ether moiety Aldehyde_Acid Aldehyde/Carboxylic Acid Oxidation->Aldehyde_Acid Alcohol moiety Ring_Opening Ring-Opened Products Acid_Base->Ring_Opening Alkene Dehydration to Alkene Thermal->Alkene Forced_Degradation_Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis HPLC Analysis Stress->Analysis Characterization LC-MS and NMR of Degradants Analysis->Characterization End Identify Degradation Pathways Characterization->End

Caption: Workflow for forced degradation studies.

Calorimetric Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide quantitative data on the thermal stability of the compound.

Technique Parameter Measured Information Gained
DSC Heat flow as a function of temperatureMelting point, heat of fusion, decomposition temperature
TGA Mass loss as a function of temperatureOnset of thermal decomposition, presence of volatiles

DSC Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: Analyze the TGA curve to determine the temperature at which significant mass loss occurs.

Long-Term Stability Studies

Long-term stability studies under controlled storage conditions are crucial for determining the shelf-life of the compound. [8][9][13] Protocol:

  • Storage Conditions: Store samples of the compound at various ICH-recommended conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Summary and Conclusions

While specific thermodynamic data for [1-(Oxolan-2-yl)cyclopentyl]methanol is not currently available in the literature, a thorough analysis of its structural components allows for a strong predictive assessment of its stability. The molecule is expected to be reasonably stable at room temperature, with the primary long-term stability concern being the potential for peroxide formation at the ether position. Intramolecular hydrogen bonding may confer additional stability.

The proposed experimental protocols, including forced degradation studies, calorimetric analysis, and long-term stability testing, provide a comprehensive framework for the empirical determination of its stability profile. The results of these studies will be critical for any future development and application of this compound.

References

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • OXOLANE - Ataman Kimya. (n.d.). [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Journal of the American Chemical Society. (1947). The Thermodynamics and Molecular Structure of Cyclopentane. [Link]

  • Journal of the American Chemical Society. (2015). Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (2025, July 18). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • PMC. (n.d.). Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentane. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [Link]

  • The Journal of Physical Chemistry A. (2011). Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine, 1,2-Ethanediol, and 2-Aminoethanol: A Global Conformational Analysis. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • The Journal of Physical Chemistry A. (2018). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. [Link]

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  • The Journal of Physical Chemistry A. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. [Link]

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Foundational

Preclinical In Vitro Safety and Toxicity Profile of[1-(Oxolan-2-yl)cyclopentyl]methanol

Executive Summary The compound [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS No.: 2160764-53-2)[1] is a specialized aliphatic molecule characterized by a cyclopentane core substituted with a primary hydroxymethyl group and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS No.: 2160764-53-2)[1] is a specialized aliphatic molecule characterized by a cyclopentane core substituted with a primary hydroxymethyl group and an oxolane (tetrahydrofuran) ring[2]. With a molecular weight of 170.25 g/mol and a molecular formula of C10H18O2[3], it presents unique physicochemical properties that dictate its preclinical safety evaluation.

As a Senior Application Scientist, my objective in this technical whitepaper is to move beyond generic screening checklists. Instead, we will deconstruct the structural liabilities of this specific molecule and establish a causal, self-validating in vitro testing cascade. This guide provides a rigorous methodological framework for evaluating its cytotoxicity, genotoxicity, and metabolic safety profile.

Structural Analysis & Predictive Toxicology

Before initiating empirical testing, a robust safety profile must begin with predictive structural analysis. The architecture of [1-(Oxolan-2-yl)cyclopentyl]methanol lacks classic electrophilic structural alerts (e.g., aromatic amines, alkylating epoxides) typically associated with direct DNA damage. However, its specific functional groups present distinct metabolic liabilities:

  • Oxolane (Tetrahydrofuran) Ring: Ethers are susceptible to cytochrome P450 (CYP)-mediated α -hydroxylation. In the liver, this can yield a transient hemiacetal that spontaneously ring-opens or oxidizes into a reactive lactone.

  • Primary Alcohol (-CH2OH): This moiety is a prime substrate for Alcohol Dehydrogenase (ADH), leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid by Aldehyde Dehydrogenase (ALDH).

  • Lipophilicity: The aliphatic cyclopentyl ring increases the molecule's logP. Lipophilic ethers can partition into mitochondrial membranes, potentially uncoupling the electron transport chain and inducing silent cytotoxicity.

G Parent [1-(Oxolan-2-yl)cyclopentyl]methanol (Parent Compound) CYP Hepatic CYP450 (Oxidation) Parent->CYP Phase I Metabolism Metab1 Aldehyde Intermediate (Transient) CYP->Metab1 Alcohol Dehydrogenase / CYP Metab3 THF Ring Hydroxylation (Minor Pathway) CYP->Metab3 alpha-Hydroxylation Metab2 Carboxylic Acid Derivative (Major Excretory Metabolite) Metab1->Metab2 Aldehyde Dehydrogenase Lactone Lactone Formation (Reactive Intermediate) Metab3->Lactone Intramolecular rearrangement

Fig 1: Proposed CYP450-mediated metabolic pathways and potential reactive intermediates.

Core In Vitro Toxicity Workflows & Causality

To address the liabilities identified above, we deploy a targeted suite of in vitro assays. Every choice here is driven by mechanistic causality rather than generic convention.

A. Cytotoxicity & Mitochondrial Impairment

Because the compound's lipophilicity may lead to mitochondrial partitioning, simple membrane-integrity assays (like Trypan Blue or LDH release) are insufficient. They only detect late-stage necrosis. Instead, we utilize the[4].

  • The Causality: This assay quantifies intracellular ATP. Since ATP production ceases immediately upon mitochondrial impairment, it provides a highly sensitive, early-warning detection of metabolic toxicity before physical cell lysis occurs[5].

B. Genotoxicity Profiling

Regulatory compliance requires assessing two distinct mechanisms of DNA damage: point mutations and chromosomal aberrations.

  • Point Mutations: We employ the Bacterial Reverse Mutation Test per [6]. Using specific Salmonella typhimurium and E. coli strains, we can detect base substitutions and frameshifts[7].

  • Chromosomal Damage: We utilize the In Vitro Mammalian Cell Micronucleus Test per [8]. This detects micronuclei originating from acentric chromosome fragments (clastogens) or whole chromosomes that fail to migrate during anaphase (aneugens)[9].

C. Safety Pharmacology

Compounds containing THF rings often exhibit off-target central nervous system (CNS) depressant activity. While comprehensive behavioral evaluations require in vivo models, early in vitro ion channel screening (e.g., hERG patch-clamp) is critical to align with[10][11].

G Start Genotoxicity Profiling (OECD Guidelines) Ames Bacterial Reverse Mutation (OECD 471) Start->Ames MN In Vitro Micronucleus (OECD 487) Start->MN AmesRes Point Mutations (Frameshift/Base-pair) Ames->AmesRes MNRes Chromosomal Damage (Clastogen/Aneugen) MN->MNRes Eval Safety Assessment (ICH M7 Compliance) AmesRes->Eval MNRes->Eval

Fig 2: Regulatory logic flow for comprehensive genotoxicity assessment.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that false negatives are structurally impossible due to built-in biological checkpoints.

Protocol 1: High-Throughput ATP-Dependent Cytotoxicity Assay

Objective: Determine the IC50 of the compound in human hepatic cells.

  • Cell Seeding: Plate HepG2 cells (chosen for their basal CYP activity) at 10,000 cells/well in a white-walled 384-well microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of [1-(Oxolan-2-yl)cyclopentyl]methanol ranging from 0.1 μM to 100 μM in DMSO. Normalize final DMSO concentration to 0.5% across all wells to prevent solvent toxicity.

  • Incubation: Expose cells for 48 hours. (Causality: A 48-hour window allows sufficient time for the accumulation of slowly forming toxic metabolites like lactones).

  • Reagent Addition: Add CellTiter-Glo reagent directly to the culture medium in a 1:1 volume ratio[4]. Mix for 2 minutes on an orbital shaker to induce complete cell lysis[5].

  • Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a microplate luminometer[5].

  • Self-Validation Checkpoint: The assay is only valid if the positive control (1 μM Staurosporine) demonstrates >90% ATP depletion, confirming the reagent's sensitivity to mitochondrial collapse.

G Step1 HepG2 Seeding (384-well) Step2 Compound Dosing (48h Exposure) Step1->Step2 Step3 CellTiter-Glo Addition (Lysis & ATP Release) Step2->Step3 Step4 Luminescence Read (Luciferase Reaction) Step3->Step4

Fig 3: High-throughput workflow for ATP-dependent cytotoxicity screening.

Protocol 2: In Vitro Micronucleus Assay (OECD 487)

Objective: Assess clastogenic and aneugenic potential.

  • Exposure: Treat TK6 human lymphoblastoid cells with the compound at concentrations up to 1 mM (or the limit of solubility), both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction[9].

  • Cytochalasin B Block: Add Cytochalasin B (an actin polymerization inhibitor) to the culture. (Causality: This arrests cytokinesis while allowing nuclear division, creating binucleated cells. This is a critical self-validating step—if a cell is not binucleated, it did not divide during exposure, and cannot be scored[8]).

  • Harvest & Stain: Fix the cells and stain the DNA with DAPI.

  • Scoring: Score 2,000 binucleated cells per concentration using automated high-content imaging for the presence of micronuclei[12].

Quantitative Data & Acceptance Criteria

To standardize the evaluation of[1-(Oxolan-2-yl)cyclopentyl]methanol across different development stages, we establish the following predictive parameters and strict assay acceptance criteria.

Table 1: Physicochemical & Predictive Safety Parameters

ParameterValue / PredictionMechanistic Rationale
CAS Number 2160764-53-2[1]Unique identifier for cataloging and QSAR modeling.
Molecular Weight 170.25 g/mol [1]Highly permeable; easily crosses cell membranes.
Ames Mutagenicity Predicted NegativeAbsence of electrophilic centers or DNA-intercalating planar aromatic rings.
Hepatotoxicity Risk Low to ModerateDependent on the rate of CYP-mediated THF ring oxidation vs. rapid alcohol clearance.

Table 2: Proposed Acceptance Criteria for In Vitro Assays

Assay SystemTarget MetricAcceptance ThresholdFailure Implication
CellTiter-Glo (HepG2) IC50 (48h)> 50 μMHigh risk of mitochondrial toxicity or basal cytotoxicity.
Ames Test (OECD 471) Revertant Colony Count< 2-fold increase over vehicleCompound is a direct DNA mutagen[6].
Micronucleus (OECD 487) % Micronucleated CellsStatistically insignificant vs. controlCompound induces structural chromosomal damage[8].
hERG Patch-Clamp IC50 (Tail Current)> 30 μMHigh risk of delayed ventricular repolarization (ICH S7B)[13].

References

  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) Source: Tox Lab URL: [Link]

  • Title: OECD 487: In Vitro Mammalian Cell Micronucleus Test Source: Policy Commons URL: [Link]

  • Title: ICH S7A Safety pharmacology studies for human pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

A Forward-Looking Technical Guide to the [1-(Oxolan-2-yl)cyclopentyl]methanol Scaffold: A Novel Core for Next-Generation Therapeutics

Abstract In the relentless pursuit of novel chemical entities with therapeutic potential, the exploration of underexplored regions of chemical space is paramount. This technical guide introduces the [1-(Oxolan-2-yl)cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel chemical entities with therapeutic potential, the exploration of underexplored regions of chemical space is paramount. This technical guide introduces the [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold, a unique and largely uninvestigated molecular framework. While direct, extensive research on this specific scaffold is nascent, this paper serves as a forward-looking analysis of its potential, grounded in the established principles of medicinal chemistry and the proven utility of its constituent moieties: the cyclopentane and oxolane (tetrahydrofuran) rings. We will dissect the structural and physicochemical properties of this scaffold, propose synthetic strategies for library generation, and outline a comprehensive workflow for its evaluation in drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate beyond well-trodden chemical scaffolds.

Introduction: The Case for a Novel Scaffold

The cyclopentane ring is a well-established motif in a multitude of approved drugs, valued for its ability to confer conformational rigidity and occupy hydrophobic pockets within biological targets.[1][2] Similarly, the oxolane (tetrahydrofuran) ring is a common feature in pharmaceuticals, often employed to enhance solubility and metabolic stability. The fusion of these two privileged structures via a methanol linker in the [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold presents a compelling, three-dimensional architecture with a unique distribution of hydrophobic and polar regions. This guide will explore the untapped potential of this scaffold as a foundation for the development of new therapeutic agents.

Deconstructing the Scaffold: A Sum of Validated Parts

The promise of the [1-(Oxolan-2-yl)cyclopentyl]methanol core lies in the synergistic interplay of its components.

The Cyclopentane Moiety: A Rigid Foundation

The cyclopentane ring serves as a rigid, sp³-rich core. Unlike more flexible aliphatic chains, its puckered "envelope" conformation can pre-organize appended functional groups, potentially reducing the entropic penalty upon binding to a biological target.[1] This structural feature is critical for achieving high-affinity interactions. Furthermore, the cyclopentane core can act as a bioisostere for other cyclic systems, such as the furanose ring in nucleoside analogs, a strategy that has been successfully employed to improve the pharmacokinetic profiles of antiviral drugs.[1]

The Oxolane (Tetrahydrofuran) Ring: A Tool for Physicochemical Modulation

The oxolane moiety is a polar, aprotic cyclic ether that can significantly influence a molecule's properties. Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's binding site. The incorporation of an oxolane ring can also disrupt planarity and increase the fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic often associated with improved clinical success rates.

The Methanol Linker: A Handle for Derivatization

The primary alcohol of the methanol group is a key synthetic handle. It provides a straightforward point for chemical modification, allowing for the exploration of a wide range of derivatives through esterification, etherification, or conversion to other functional groups. This versatility is essential for systematic structure-activity relationship (SAR) studies.

Proposed Synthetic Strategies and Library Development

A key advantage of the [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold is its accessibility through established synthetic methodologies. A plausible and efficient route to generate a library of derivatives is outlined below.

General Synthesis of the Core Scaffold

The synthesis of the parent scaffold can be envisioned through a Grignard reaction between a protected 2-halotetrahydrofuran and cyclopentanone, followed by deprotection and subsequent functionalization. Alternatively, nucleophilic addition of a cyclopentyl Grignard reagent to a protected 2-formyloxolane could yield the desired core.

Library Generation Workflow

A drug discovery program based on this scaffold would begin with the synthesis of a diverse library of analogs. The primary alcohol offers a prime location for diversification.

Caption: Proposed workflow for generating a diverse chemical library from the core scaffold.

A Roadmap for Discovery: A Hypothetical Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening process is necessary to identify promising lead compounds. The following workflow illustrates a comprehensive approach.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Library of Scaffold Derivatives B High-Throughput Screening (HTS) (e.g., Target-based biochemical assay) A->B C Hit Identification (Compounds showing desired activity) B->C D Dose-Response and IC50 Determination C->D E Initial SAR Analysis D->E F In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) E->F G Lead Series Selection F->G H Iterative Synthesis of Analogs G->H I In Vivo Proof-of-Concept Studies (Animal models of disease) H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling I->J K Preclinical Candidate Nomination J->K

Caption: A comprehensive drug discovery workflow utilizing the novel scaffold.

Potential Therapeutic Applications

Given the structural features of the [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold, it is plausible to envision its application in several therapeutic areas where cyclopentane and oxolane motifs are prevalent.

Therapeutic Area Rationale Illustrative Drug Classes with Similar Moieties
Antiviral The cyclopentane ring can serve as a carbocyclic analog of ribose, a key component of nucleosides. The oxolane can mimic the furanose ring.Carbocyclic nucleoside analogs (e.g., Abacavir)[3]
Oncology The rigid scaffold can be decorated to target specific protein-protein interactions or enzyme active sites implicated in cancer.Prostaglandin analogs, kinase inhibitors[1]
Central Nervous System (CNS) Disorders The scaffold's 3D nature and potential for modulating lipophilicity could be advantageous for crossing the blood-brain barrier.Various CNS-active drugs with cyclic systems.
Anti-inflammatory The cyclopentane core is central to prostaglandins, key mediators of inflammation.[1]Prostaglandin-based anti-inflammatory agents.

Conclusion and Future Outlook

The [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold represents a novel and promising starting point for the design of new therapeutic agents. Its unique combination of a rigid cyclopentane core and a polar oxolane moiety offers a rich chemical space for exploration. While this guide is forward-looking due to the nascent stage of research on this specific scaffold, the foundational principles of medicinal chemistry strongly support its potential. It is our hope that this technical guide will inspire medicinal chemists to investigate this and other underexplored scaffolds, ultimately leading to the discovery of next-generation medicines.

References

  • Hall, S. E., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(18), 6105-6125. [Link]

  • G. S. C. R. Reddy, et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6). [Link]

  • Kim, S., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 37, 116121. [Link]

  • Ataman Kimya. OXOLANE. Ataman Kimya [Online]. [Link] [Accessed March 21, 2026].

  • Thakkar, S., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate [Online]. [Link]

  • Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 8(1), 30-43. [Link]

  • W. Li, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 941-960. [Link]

  • S. M. Asdaq, et al. (2021). Bioactivity evaluation of synthesized flavone analogs. Brazilian Journal of Biology, 83. [Link]

  • D. Gangrade, et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is ach...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemical principles, and essential safety information.

Introduction

[1-(Oxolan-2-yl)cyclopentyl]methanol is a heterocyclic compound incorporating both a cyclopentane and a tetrahydrofuran (oxolane) ring system. This structural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring, such as improved polarity and three-dimensionality.[1][2] The synthesis of such molecules is a critical step in the development of novel therapeutic agents. The protocol detailed herein utilizes a Grignard reaction, a powerful tool in organic synthesis for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.[3][4] In this specific application, a Grignard reagent is prepared from 2-chlorotetrahydrofuran and reacted with cyclopentanone to yield the target tertiary alcohol.

Synthesis Strategy

The synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol is accomplished via a two-step process, as illustrated in the workflow diagram below. The initial step involves the in-situ formation of the Grignard reagent, 2-(magnesiomethyl)tetrahydrofuran, from 2-chlorotetrahydrofuran and magnesium turnings. This is followed by the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of cyclopentanone. A final aqueous workup protonates the resulting alkoxide to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup 2-Chlorotetrahydrofuran 2-Chlorotetrahydrofuran Grignard_Reagent 2-(Magnesiomethyl)tetrahydrofuran 2-Chlorotetrahydrofuran->Grignard_Reagent + Mg (Anhydrous Ether) Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide + Cyclopentanone Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate_Alkoxide Final_Product [1-(Oxolan-2-yl)cyclopentyl]methanol Intermediate_Alkoxide->Final_Product + H₃O⁺

Caption: Synthetic workflow for [1-(Oxolan-2-yl)cyclopentyl]methanol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-ChlorotetrahydrofuranAnhydrous, 98%Sigma-AldrichStore under inert gas.
Magnesium Turnings99.5%Alfa AesarActivate before use.
CyclopentanoneAnhydrous, 99%Acros OrganicsStore over molecular sieves.
Diethyl EtherAnhydrousFisher ScientificUse freshly distilled from sodium/benzophenone.
Hydrochloric Acid1 M aqueous solutionVWRFor workup.
Saturated Sodium BicarbonateAqueous solutionLabChemFor neutralization.
Anhydrous Sodium SulfateGranularEMD MilliporeFor drying.
Step-by-Step Procedure
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Activate the magnesium by stirring under a gentle stream of nitrogen and gently heating with a heat gun. A small crystal of iodine can be added to initiate the reaction.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-chlorotetrahydrofuran (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a few drops of the 2-chlorotetrahydrofuran solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining 2-chlorotetrahydrofuran solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution will appear grayish and slightly cloudy.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, add 1 M hydrochloric acid dropwise until the solution becomes clear.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure [1-(Oxolan-2-yl)cyclopentyl]methanol.

Characterization

The structure and purity of the synthesized [1-(Oxolan-2-yl)cyclopentyl]methanol should be confirmed by spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.[7]

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • 2-Chlorotetrahydrofuran is a corrosive and lachrymatory compound. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

References

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. AWS. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. Available at: [Link]

  • Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid. PubChem. Available at: [Link]

  • 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. PMC. Available at: [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. IJCPA. Available at: [Link]

  • Cyclopentyl methanol (YMDB01361). Yeast Metabolome Database. Available at: [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Cyclopentanemethanol. NIST WebBook. Available at: [Link]

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • Method for the purification of lansoprazole. Google Patents.
  • Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. ResearchGate. Available at: [Link]

  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. Available at: [Link]

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Application

Application Notes and Protocols for the Incorporation of [1-(Oxolan-2-yl)cyclopentyl]methanol into Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Spirocyclic Scaffold for Enhanced Drug Properties In the landscape of modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Spirocyclic Scaffold for Enhanced Drug Properties

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs) is a paramount objective. [1-(Oxolan-2-yl)cyclopentyl]methanol presents a unique spirocyclic framework that combines the conformational rigidity of a cyclopentane ring with the hydrogen bond accepting capability and metabolic stability often associated with a tetrahydrofuran (oxolane) moiety. This building block is of significant interest for medicinal chemists aiming to optimize lead compounds by introducing three-dimensional complexity, improving solubility, and potentially blocking sites of metabolic liability.[1][2]

The tertiary alcohol functionality of [1-(Oxolan-2-yl)cyclopentyl]methanol, while offering a handle for derivatization, also presents a synthetic challenge due to steric hindrance. This guide provides a comprehensive overview of the strategic incorporation of this novel building block into APIs, detailing robust protocols for its derivatization and the subsequent characterization of the resulting products. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success in your drug discovery endeavors.

Physicochemical and Biopharmaceutical Rationale

The strategic incorporation of the [1-(Oxolan-2-yl)cyclopentyl]methanol moiety is underpinned by several key principles of medicinal chemistry:

  • Increased Three-Dimensionality: The spirocyclic nature of this scaffold moves away from the "flat" structures often associated with poor solubility and promiscuous off-target effects. This increased three-dimensionality can lead to more specific and higher-affinity interactions with biological targets.[2]

  • Enhanced Solubility: The oxolane ring, with its ether oxygen, can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability.

  • Metabolic Stability: The cyclopentane ring and the tetrahydrofuran ring are generally more resistant to metabolic degradation compared to more labile functional groups. The introduction of this spirocycle can block potential sites of oxidation by cytochrome P450 enzymes.[3]

  • Modulation of Lipophilicity: The overall impact on lipophilicity (LogP) will depend on the parent molecule. However, the introduction of the polar oxolane ring can help to balance the lipophilicity of a molecule, which is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following table summarizes the key predicted physicochemical properties of the [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold and their potential impact on drug development.

PropertyPredicted CharacteristicImplication in Drug Design
Molecular Weight ~156.22 g/mol Small size allows for incorporation into a wide range of parent molecules without significant size penalty.
cLogP ~1.5 - 2.0Moderate lipophilicity, providing a good balance for membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1 (from the alcohol)Provides a point for hydrogen bonding interactions with the target protein.
Hydrogen Bond Acceptors 2 (from the alcohol and ether)Can improve solubility and provide additional interactions with the target.
Rotatable Bonds ~2The rigid spirocyclic core restricts conformational flexibility, which can lead to higher binding affinity.

Synthetic Strategies for Incorporation

The primary alcohol of [1-(Oxolan-2-yl)cyclopentyl]methanol serves as the key reactive handle for its incorporation into a parent molecule. Due to the steric hindrance around the hydroxyl group, standard reaction conditions may need to be optimized. The following sections detail robust protocols for the formation of ester, ether, and amide linkages.

Workflow for Derivatization of [1-(Oxolan-2-yl)cyclopentyl]methanol

cluster_start Starting Material cluster_ester Esterification cluster_ether Etherification cluster_amide Amide Formation (Indirect) start [1-(Oxolan-2-yl)cyclopentyl]methanol ester Ester Derivative start->ester Carboxylic Acid, Coupling Agent ether Ether Derivative start->ether Alkyl Halide, Base amide Amide Derivative start->amide Mitsunobu Reaction (e.g., with Phthalimide)

Caption: General synthetic routes for derivatizing [1-(Oxolan-2-yl)cyclopentyl]methanol.

Protocol 1: Esterification of a Sterically Hindered Tertiary Alcohol

Direct esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions.[4] A robust method involves the use of a coupling agent to activate the carboxylic acid.

Reaction Scheme:

Materials:

  • [1-(Oxolan-2-yl)cyclopentyl]methanol

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and [1-(Oxolan-2-yl)cyclopentyl]methanol (1.2 eq) in anhydrous DCM (0.1 M) at room temperature, add EDC (1.5 eq) and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Causality of Experimental Choices:

  • EDC and DMAP: This combination is a highly effective coupling system for esterification, particularly with sterically hindered alcohols. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a nucleophilic catalyst, further accelerating the reaction.[5]

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agent.

  • Aqueous Workup: The sodium bicarbonate wash is necessary to remove any unreacted carboxylic acid and acidic byproducts.

Protocol 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers. For a sterically hindered alcohol, a strong base is required to form the alkoxide, and the choice of the alkylating agent is critical to avoid elimination reactions.[6]

Reaction Scheme:

Materials:

  • [1-(Oxolan-2-yl)cyclopentyl]methanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether.

Causality of Experimental Choices:

  • Sodium Hydride: NaH is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the sodium alkoxide.

  • Anhydrous THF: THF is a suitable aprotic solvent for this reaction, and anhydrous conditions are essential to prevent quenching of the NaH and the alkoxide.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of NaH with moisture and oxygen in the air.

  • Primary Alkyl Halides: The use of primary alkyl halides is recommended to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.

Protocol 3: Indirect Amide Bond Formation via Mitsunobu Reaction

Direct amidation of a primary alcohol is not feasible. An indirect approach, such as the Mitsunobu reaction, can be employed to first introduce a nitrogen-containing group, which can then be converted to the desired amide. The use of phthalimide as the nucleophile is a common strategy.[7][8]

Reaction Scheme:

  • [1-(Oxolan-2-yl)cyclopentyl]-CH2-OH + Phthalimide --(DEAD, PPh3)--> [1-(Oxolan-2-yl)cyclopentyl]-CH2-N(Phth)

  • [1-(Oxolan-2-yl)cyclopentyl]-CH2-N(Phth) --(Hydrazine)--> [1-(Oxolan-2-yl)cyclopentyl]-CH2-NH2

  • [1-(Oxolan-2-yl)cyclopentyl]-CH2-NH2 + R-COOH --(Coupling Agent)--> [1-(Oxolan-2-yl)cyclopentyl]-CH2-NH-CO-R

Materials:

  • [1-(Oxolan-2-yl)cyclopentyl]methanol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Carboxylic acid of interest

  • EDC, DMAP (as in Protocol 1)

  • Dichloromethane (DCM), anhydrous

Procedure (Step 1 - Mitsunobu Reaction):

  • To a solution of [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to obtain the phthalimide derivative.

Procedure (Step 2 - Deprotection):

  • Dissolve the phthalimide derivative in ethanol (0.1 M) and add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature, filter off the phthalhydrazide precipitate, and concentrate the filtrate under reduced pressure to obtain the crude primary amine. This can often be used in the next step without further purification.

Procedure (Step 3 - Amide Coupling):

  • Follow the procedure outlined in Protocol 1, using the crude primary amine as the nucleophile and the desired carboxylic acid.

Causality of Experimental Choices:

  • Mitsunobu Reaction: This reaction is highly effective for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry (though not relevant for this achiral alcohol). It proceeds under mild, neutral conditions.[7]

  • DEAD/DIAD and PPh₃: These are the standard reagents for the Mitsunobu reaction. They form a reactive phosphonium salt with the alcohol, which is then displaced by the nucleophile.

  • Phthalimide: Phthalimide is a good nucleophile for the Mitsunobu reaction and the resulting phthalimide group is readily cleaved to reveal the primary amine.

  • Hydrazine: Hydrazine is the standard reagent for the deprotection of phthalimides (the Gabriel synthesis).

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the newly synthesized derivatives. The following techniques are recommended:

Workflow for Analytical Characterization

cluster_start Synthesized Derivative cluster_structure Structural Elucidation cluster_purity Purity Assessment start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC-UV/MS start->hplc gc GC-MS (for volatile derivatives) start->gc

Caption: A typical workflow for the analytical characterization of derivatized [1-(Oxolan-2-yl)cyclopentyl]methanol.

Protocol 4: NMR Spectroscopic Analysis

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum. Key signals to look for include the protons of the cyclopentyl ring, the oxolane ring, and the methylene group attached to the newly formed ester, ether, or amide linkage. The chemical shifts and coupling patterns will be diagnostic of the structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (in esters and amides) and the carbons of the spirocyclic core will be informative.

Expected Spectral Features of the [1-(Oxolan-2-yl)cyclopentyl]methanol Core:

Group¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
Cyclopentyl CH₂ 1.4 - 1.9 (complex multiplets)25 - 40
Oxolane CH₂ 1.8 - 2.1 and 3.7 - 4.0 (multiplets)25 - 30 and 65 - 70
Oxolane CH 3.8 - 4.2 (multiplet)75 - 85
-CH₂-O- 3.5 - 4.5 (depending on derivative)60 - 75
Protocol 5: Mass Spectrometric Analysis

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., ESI, APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Acquire a full-scan mass spectrum to determine the molecular weight of the compound. The high-resolution data will allow for the determination of the elemental composition, confirming the molecular formula.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data. The fragmentation pattern will provide structural information and can be used to confirm the connectivity of the molecule.

Expected Fragmentation Patterns:

  • Loss of the newly introduced group (e.g., the carboxylate from an ester).

  • Cleavage of the oxolane ring.

  • Fragmentation of the cyclopentyl ring.

Protocol 6: Chromatographic Purity Assessment (HPLC-UV/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

Procedure:

  • Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 210 nm for amides and esters).

  • The mass spectrometer will provide mass information for the eluting peaks, confirming the identity of the main product and any impurities.

  • The purity of the sample can be determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Causality of Experimental Choices:

  • Reverse-Phase HPLC: This is a versatile and widely used technique for the analysis of a broad range of organic molecules.

  • C18 Column: A C18 column is a good general-purpose column for the separation of moderately polar compounds.

  • UV Detection: UV detection is a common and robust method for detecting compounds with chromophores.

  • Mass Spectrometry Detection: Coupling to a mass spectrometer provides definitive identification of the eluting peaks.

Conclusion

[1-(Oxolan-2-yl)cyclopentyl]methanol is a promising building block for the synthesis of novel APIs with potentially enhanced physicochemical and pharmacokinetic properties. While its sterically hindered tertiary alcohol presents a synthetic challenge, the protocols detailed in this guide provide robust and reliable methods for its incorporation into lead compounds via ester, ether, and amide linkages. The successful application of these methods, coupled with rigorous analytical characterization, will enable medicinal chemists to fully explore the potential of this unique spirocyclic scaffold in their drug discovery programs.

References

  • Spirocycles in Medicinal Chemistry. Request PDF. Retrieved March 20, 2026, from [Link]

  • Skinner, G. S., & Florentine, F. P., Jr. (1952). The Effect of Cyclopentane and Cyclohexane Rings on the Reaction of Tertiary Alcohols and Chlorides. Journal of the American Chemical Society, 74(14), 3530–3532. [Link]

  • Given the reaction: OH / C - cyclopentane \ cyclobutane Reac... - Filo. (2026, February 21). Retrieved March 20, 2026, from [Link]

  • Wube, A. A., & Schepmann, D. (2013). Use of 2′-Spirocyclic Ethers in HCV Nucleoside Design. Journal of Medicinal Chemistry, 56(19), 7590–7603. [Link]

  • Engle, K. M., & Yu, J.-Q. (2012). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 51(49), 12244–12247. [Link]

  • Wang, L., & Krische, M. J. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(11), 2824–2827. [Link]

  • Poirier, D. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Steroids, 191, 109169. [Link]

  • Zheng, Y., & Tice, C. M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 113–117. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF. (n.d.). Retrieved March 20, 2026, from [Link]

  • Dahl, K., & Halldin, C. (2015). From [11C]CO2 to [11C]amides: a rapid one-pot synthesis via the Mitsunobu reaction. Chemical Communications, 51(49), 10014–10016. [Link]

  • Liang, G., & Li, Y. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 1308–1334. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6549. [Link]

  • Murphy, J. A., & Leach, S. G. (2026). Formation of cyclopentanes and cyclopropanes through alkylation of benzylic anions using ethers, thioethers and alcohols as substrates under Grubbs–Stoltz (Et3SiH/KOtBu) conditions. Chemical Science, 17(Advance Article). [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ring Expansion Rearrangements - Chemistry Steps. (2024, November 15). Retrieved March 20, 2026, from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]

  • A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent - ResearchGate. (2026, February 9). Retrieved March 20, 2026, from [Link]

  • US3590073A - Esterification of tertiary alcohols - Google Patents. (n.d.).
  • (a) Outline a Williamson ether synthesis for cyclopentyl methyl ether starting with cyclopentanol and methanol as the main organic compounds. | bartleby. (2024, July 11). Retrieved March 20, 2026, from [Link]

  • What is the major product of each of the following reactions? d. | Study Prep in Pearson+. (n.d.). Retrieved March 20, 2026, from [Link]

  • Formation of Cyclopentanes and Cyclopropanes through Alkylation of Benzylic Anions using Ethers, Thioethers and Alcohols as substrates under Grubbs-Stoltz (Et3SiH/KOtBu) conditions. - Chemical Science (RSC Publishing). (n.d.). Retrieved March 20, 2026, from [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Cyclopentyl methanol (YMDB01361) - Yeast Metabolome Database. (n.d.). Retrieved March 20, 2026, from [Link]

  • Formation of cyclopentanes and cyclopropanes through alkylation of benzylic anions using ethers, thioethers and alcohols as substrates under Grubbs-Stoltz (Et3SiH/KO t Bu) conditions - PubMed. (2026, March 10). Retrieved March 20, 2026, from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved March 20, 2026, from [Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - Molnar Institute. (2013, April 30). Retrieved March 20, 2026, from [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (2025, August 16). Retrieved March 20, 2026, from [Link]

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  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]

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  • Synthesis, biological evaluation, and docking studies of tetrahydrofuran- cyclopentanone- and cyclopentanol-based ligands acting at adrenergic α₁- and serotonine 5-HT1A receptors - PubMed. (2012, January 12). Retrieved March 20, 2026, from [Link]

  • Synthesis of Substituted Tetrahydrofurans - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019, February 21). Retrieved March 20, 2026, from [Link]

  • Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

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Sources

Method

Application Note: Advanced Esterification Protocols for [1-(Oxolan-2-yl)cyclopentyl]methanol Derivatives

Executive Summary & Molecular Profiling The esterification of [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS: 2160764-53-2) [1] presents a dual challenge in synthetic organic chemistry: severe steric hindrance and acute acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The esterification of [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS: 2160764-53-2) [1] presents a dual challenge in synthetic organic chemistry: severe steric hindrance and acute acid sensitivity.

Structurally, the primary hydroxyl group is attached to a fully substituted (quaternary) carbon within a cyclopentane ring, creating a classic neopentyl-like steric environment . The adjacent bulky oxolane (tetrahydrofuran) ring further restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on a carbonyl carbon. Furthermore, the oxolane ether linkage is highly susceptible to ring-opening or polymerization under strong Brønsted or Lewis acid conditions (e.g., standard Fischer esterification).

To achieve high-yielding acyl transfer without substrate degradation, the reaction must rely on base-mediated nucleophilic catalysis operating under mild, neutral-to-basic conditions. This guide details the mechanistic rationale and step-by-step protocols for three field-proven methodologies: the Steglich, Yamaguchi, and Shiina esterifications.

Mechanistic Rationale & Pathway Selection

When dealing with hindered neopentyl alcohols, the rate-determining step is the attack of the alcohol on the activated acyl donor. Direct coupling using standard carbodiimides (DCC/EDC) is often too slow, leading to the accumulation of the O-acylisourea intermediate, which can undergo an irreversible N -acyl shift to form an unreactive inactive urea byproduct.

To circumvent this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst [2]. DMAP rapidly attacks the activated intermediate (mixed anhydride or O-acylisourea) to generate a highly electrophilic N -acylpyridinium intermediate . This charged species protrudes further from the steric bulk of the activating group, making the carbonyl carbon significantly more accessible to the hindered [1-(Oxolan-2-yl)cyclopentyl]methanol.

DMAP_Cycle AcylDonor Activated Acyl Donor (O-acylisourea or Mixed Anhydride) AcylPyridinium N-Acylpyridinium Intermediate (Highly Electrophilic, Less Hindered) AcylDonor->AcylPyridinium + DMAP DMAP DMAP Catalyst (Nucleophilic Attack) DMAP->AcylPyridinium Fast Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + Alcohol (Rate Limiting) Alcohol [1-(Oxolan-2-yl)cyclopentyl]methanol (Neopentyl-like Alcohol) Alcohol->Tetrahedral Product Target Ester Product + Regenerated DMAP Tetrahedral->Product Base Deprotonation Product->DMAP Recycles

Caption: DMAP-mediated nucleophilic catalysis cycle overcoming neopentyl steric hindrance.

Decision Matrix for Protocol Selection
  • Steglich (EDC/DMAP): Best for moderately reactive carboxylic acids. EDC is preferred over DCC to allow for simple aqueous removal of the urea byproduct.

  • Yamaguchi (TCBC/DMAP): Best for highly unreactive acids or when Steglich yields are low. The bulky trichlorophenyl group ensures regioselective attack by DMAP [3].

  • Shiina (MNBA/DMAP): The premier choice for exceptionally sensitive or complex substrates, offering the mildest conditions and highest yields for neopentyl systems [4].

Workflow Start Target: Esterify [1-(Oxolan-2-yl)cyclopentyl]methanol Analyze Analyze Molecular Constraints: 1. Neopentyl Steric Hindrance 2. Acid-Sensitive Oxolane Ring Start->Analyze Fischer Fischer Esterification (Strong Acid) Analyze->Fischer Reject Steglich Steglich Method (EDC/DMAP) Analyze->Steglich Standard Acids Yamaguchi Yamaguchi Method (TCBC/DMAP) Analyze->Yamaguchi Hindered Acids Shiina Shiina Method (MNBA/DMAP) Analyze->Shiina Highly Sensitive OxolaneCleavage Product Degradation Fischer->OxolaneCleavage Ring Opening Yield1 Purify via Aqueous Wash Steglich->Yield1 Moderate-High Yield Yield2 Purify via Chromatography Yamaguchi->Yield2 High Yield Yield3 Mildest Conditions Shiina->Yield3 Excellent Yield

Caption: Decision matrix for esterifying hindered, acid-sensitive neopentyl-like alcohols.

Quantitative Comparison of Methodologies

The following table summarizes the expected performance of each methodology when applied to neopentyl-like, acid-sensitive substrates.

MethodActivating ReagentBase / CatalystTemp (°C)Expected YieldByproduct Removal
Steglich EDC·HCl (1.5 eq)DMAP (0.2 eq)0 to 2560 - 75%Easy (Aqueous extraction of urea)
Yamaguchi TCBC (1.2 eq)Et₃N / DMAP (1.5 eq)25 to 6075 - 85%Moderate (Requires chromatography)
Shiina MNBA (1.2 eq)DMAP (2.0 eq)2585 - 95%Moderate (Requires chromatography)

Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Use Case: First-line approach for standard carboxylic acids. EDC is utilized instead of DCC to prevent emulsion formation and simplify purification, as the resulting urea is water-soluble.

Reagents:

  • Carboxylic Acid (1.2 eq)

  • [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the carboxylic acid,[1-(Oxolan-2-yl)cyclopentyl]methanol, and DMAP.

  • Solvation: Dissolve the mixture in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl in a single portion. Causality: Cooling prevents the premature degradation of the activated O-acylisourea before DMAP can intercept it.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for 16–24 hours. Monitor via TLC (stain with phosphomolybdic acid due to lack of chromophores on the alcohol).

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Yamaguchi Esterification

Use Case: Required when the carboxylic acid is also sterically hindered, causing the Steglich method to stall.

Reagents:

  • Carboxylic Acid (1.1 eq)

  • TCBC (2,4,6-Trichlorobenzoyl chloride) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 eq)

  • DMAP (1.5 eq)

  • Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Dissolve the carboxylic acid and Et₃N in anhydrous THF at 0 °C. Dropwise add TCBC. Stir for 1 hour at room temperature.

  • Filtration (Critical Step): Filter the mixture through a pad of Celite under argon to remove the precipitated Et₃N·HCl salt. Causality: Removing the hydrochloride salt prevents unwanted side reactions and protonation of DMAP in the next step, which is vital for hindered substrates.

  • Esterification: Concentrate the filtrate and redissolve in anhydrous Toluene. Add the [1-(Oxolan-2-yl)cyclopentyl]methanol and DMAP.

  • Heating: Stir at room temperature for 2 hours. If TLC indicates incomplete conversion (common for neopentyl systems), heat the mixture to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol C: Shiina Esterification (MNBA)

Use Case: The most powerful method for highly sensitive neopentyl alcohols. It operates under strictly neutral/basic conditions at room temperature, completely preserving the oxolane ring [4].

Reagents:

  • Carboxylic Acid (1.1 eq)

  • [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 eq)

  • MNBA (2-Methyl-6-nitrobenzoic anhydride) (1.2 eq)

  • DMAP (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In a dry flask under argon, dissolve the carboxylic acid, MNBA, and DMAP in anhydrous Toluene at room temperature.

  • Pre-activation: Stir the mixture for 10 minutes to allow the formation of the reactive mixed anhydride and the subsequent acylpyridinium intermediate.

  • Coupling: Add[1-(Oxolan-2-yl)cyclopentyl]methanol dropwise as a solution in Toluene.

  • Reaction: Stir at room temperature for 12–16 hours. Causality: The electron-withdrawing nitro group on MNBA makes the mixed anhydride highly reactive, while the methyl group provides steric shielding that forces DMAP to attack the desired aliphatic carbonyl exclusively.

  • Workup: Dilute with diethyl ether, wash with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄, concentrate, and purify via chromatography.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Okuno, Y., et al. (2014). Modified Yamaguchi Reagent: Convenient and Efficient Esterification. ChemInform. [Link]

  • Lu, Y., et al. (2008). Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment. National Institutes of Health (PMC). [Link]

Application

Application Notes &amp; Protocols: Strategic Protection of [1-(Oxolan-2-yl)cyclopentyl]methanol

Abstract This document provides a comprehensive guide to selecting and implementing protecting group strategies for the tertiary alcohol, [1-(oxolan-2-yl)cyclopentyl]methanol. The unique structure of this molecule, featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to selecting and implementing protecting group strategies for the tertiary alcohol, [1-(oxolan-2-yl)cyclopentyl]methanol. The unique structure of this molecule, featuring a sterically hindered tertiary hydroxyl group adjacent to a potentially acid-labile oxolane (tetrahydrofuran, THF) ring, presents specific challenges in multi-step organic synthesis. This guide details field-proven protocols for the application and cleavage of silyl ethers, benzyl ethers, and esters, with a focus on explaining the causal logic behind procedural choices to ensure high yields and maintain the integrity of the core structure. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Synthetic Challenge

In the landscape of complex molecule synthesis, particularly in drug development, the selective masking and unmasking of reactive functional groups is a foundational requirement.[1][2] The molecule [1-(oxolan-2-yl)cyclopentyl]methanol serves as an excellent case study for the strategic challenges posed by multifunctional scaffolds. Its hydroxyl group is tertiary, which significantly impacts the kinetics of both protection and deprotection reactions due to steric hindrance.[3] Furthermore, the presence of the oxolane ring, a cyclic ether, introduces a critical constraint: the avoidance of strongly acidic conditions that could lead to undesired ring-opening.[4][5]

The ideal protecting group strategy for this substrate must therefore satisfy three criteria:

  • Efficient Installation: The protection reaction must proceed in high yield despite the steric congestion around the tertiary alcohol.

  • Robust Stability: The protected intermediate must be stable to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Selective & Mild Cleavage: The deprotection must occur with high efficiency under conditions that are orthogonal to other functional groups and, crucially, do not compromise the oxolane ring.

This guide explores three primary classes of protecting groups—silyl ethers, benzyl ethers, and esters—and provides detailed protocols and strategic insights for their application to [1-(oxolan-2-yl)cyclopentyl]methanol.

Strategic Overview: A Logic-Based Approach

The selection of a protecting group is not a one-size-fits-all decision; it is dictated by the overall synthetic route. The following workflow provides a logical framework for this selection process.

G start Start: Need to protect [1-(oxolan-2-yl)cyclopentyl]methanol q1 Are downstream steps H₂/Pd sensitive (e.g., alkenes, alkynes)? start->q1 q2 Are downstream steps strongly basic (e.g., organolithiums)? q1->q2 No pg_silyl Strategy 1: Silyl Ether (TBS) - Good general stability - Mild, non-acidic deprotection q1->pg_silyl Yes q3 Is high stability to a wide range of conditions needed? q2->q3 No pg_ester Strategy 3: Ester (Piv) - Stable to mildly acidic/reductive conditions - Base-labile deprotection q2->pg_ester Yes q3->pg_silyl No pg_benzyl Strategy 2: Benzyl Ether (Bn) - Very robust - Orthogonal deprotection (hydrogenolysis) q3->pg_benzyl Yes

Caption: Decision workflow for protecting group selection.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[6][7][8] For a tertiary alcohol like our substrate, a sterically bulky silyl group is required to ensure stability.

Recommended Group: tert-Butyldimethylsilyl (TBS/TBDMS)

The TBS group offers an excellent balance of stability and reactivity. It is robust enough to withstand a wide array of non-acidic and non-fluoride-based reagents, yet it can be removed under very mild conditions.[9]

Rationale for Selection:

  • Stability: TBS ethers are stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents.[8]

  • Installation: While the tertiary nature of the alcohol presents a challenge, using a more reactive silylating agent like TBS-triflate (TBSOTf) with a non-nucleophilic base overcomes the steric hindrance.[9]

  • Cleavage: Deprotection is most commonly and safely achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which is non-acidic and poses no threat to the oxolane ring.[7][10]

Experimental Protocols

Protocol 1: Protection with tert-Butyldimethylsilyl Triflate (TBSOTf)

  • Preparation: To a solution of [1-(oxolan-2-yl)cyclopentyl]methanol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add 2,6-lutidine (1.5 equiv.).

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equiv.) dropwise over 10 minutes. The formation of a white precipitate (lutidinium triflate) is expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected ether.

Protocol 2: Deprotection of TBS Ether with TBAF

  • Preparation: Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv.) at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography if necessary.[10]

Comparative Data for Silyl Ethers
Protecting GroupSilylating AgentRelative StabilityCommon Deprotection ConditionsCompatibility Notes
TMS TMSClVery LowMild acid (e.g., AcOH), K₂CO₃/MeOH[3]Too labile for most multi-step syntheses.
TES TESClLow-MediumMild acid, TBAF[11]Offers slightly more stability than TMS.
TBS (TBDMS) TBSCl, TBSOTfMedium-HighTBAF, HF-Pyridine, AcOH/H₂O (slow)[9][10]Excellent balance for general use. Acidic deprotection may risk oxolane ring opening.
TIPS TIPSCl, TIPSOTfHighTBAF, HF-Pyridine[12]Very stable, but installation on tertiary alcohol can be low-yielding.
TBDPS TBDPSClVery HighTBAF (slow), HF-Pyridine[6]Highly robust, suitable for routes with harsh conditions.

Benzyl Ether (Bn): The Robust & Orthogonal Choice

The benzyl group is an extremely robust protecting group, stable to strongly basic, acidic, and a wide range of redox conditions.[13][14] Its key advantage lies in its unique deprotection method—catalytic hydrogenolysis—which is performed under neutral conditions and is orthogonal to most other protecting groups.[9][15]

Rationale for Selection:

  • Extreme Stability: Withstands most non-reducing synthetic transformations, making it ideal for long and complex synthetic routes.[13]

  • Orthogonality: Cleavage by hydrogenolysis will not affect silyl ethers, esters, acetals, or ketals, allowing for selective deprotection strategies in poly-functionalized molecules.[9]

  • Safe Deprotection: Catalytic hydrogenation is a mild, neutral process that will not affect the oxolane ring.

Experimental Protocols

Protocol 3: Protection via Williamson Ether Synthesis

  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of [1-(oxolan-2-yl)cyclopentyl]methanol (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: After hydrogen evolution ceases (approx. 30 minutes), add benzyl bromide (BnBr, 1.3 equiv.) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv.) can be added to accelerate the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Protocol 4: Deprotection via Catalytic Hydrogenolysis

  • Preparation: Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate (0.1 M).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.

  • Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.[15]

Ester Protecting Groups: A Cost-Effective Alternative

Esters are an economical and effective means of protecting hydroxyl groups.[16] They are generally stable to acidic and neutral conditions but are readily cleaved by base-catalyzed hydrolysis (saponification).[17] For a tertiary alcohol, a sterically hindered acylating agent like pivaloyl chloride is often preferred to increase stability.

Rationale for Selection:

  • Stability: Pivaloate (Piv) esters are sterically hindered and thus more resistant to hydrolysis than acetate or benzoate esters, providing greater stability.[16]

  • Compatibility: The protection and deprotection conditions are fully compatible with the oxolane ring.

  • Orthogonality: Can be removed in the presence of silyl and benzyl ethers.

Experimental Protocols

Protocol 5: Protection as a Pivaloate (Piv) Ester

  • Preparation: To a solution of [1-(oxolan-2-yl)cyclopentyl]methanol (1.0 equiv.), triethylamine (Et₃N, 3.0 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in anhydrous DCM (0.2 M) at 0 °C, add pivaloyl chloride (PivCl, 1.5 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Quench with water and extract with DCM (3x).

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[16]

Protocol 6: Deprotection via Saponification

  • Preparation: Dissolve the pivaloate ester (1.0 equiv.) in a mixture of methanol and THF (e.g., 2:1 v/v, 0.1 M).

  • Hydrolysis: Add an aqueous solution of potassium carbonate (K₂CO₃, 3.0 equiv.) or lithium hydroxide (LiOH, 3.0 equiv.).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Neutralize the mixture with 1 M HCl and remove the organic solvents under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.

Orthogonal Deprotection: A Practical Example

Orthogonal protection allows for the selective removal of one protecting group in the presence of another.[1] This is critical in the synthesis of complex molecules requiring sequential functionalization.

G sub R-OTBS prod R-OH sub->prod Selective Deprotection reagent3 H₂, Pd/C sub2 R-OBn prod2 R-OH sub2->prod2 Selective Deprotection reagent4 TBAF, THF reagent1 TBAF, THF reagent1->sub reagent2 H₂, Pd/C reagent2->sub2

Caption: Orthogonal deprotection of TBS and Benzyl ethers.

A molecule containing both a TBS ether and a benzyl ether can be deprotected selectively. Treatment with TBAF will cleave the TBS ether while leaving the benzyl ether intact.[10] Conversely, catalytic hydrogenolysis will remove the benzyl group without affecting the TBS ether.[15] This orthogonality provides immense synthetic flexibility.

Conclusion

The successful protection and deprotection of [1-(oxolan-2-yl)cyclopentyl]methanol hinges on a careful consideration of its sterically hindered tertiary alcohol and the acid-sensitivity of its oxolane ring.

  • TBS ethers serve as an excellent general-purpose protecting group, offering a good balance of stability and mild, fluoride-based cleavage.

  • Benzyl ethers provide superior stability for more demanding synthetic routes and offer a truly orthogonal deprotection pathway via neutral hydrogenolysis.

  • Pivaloate esters represent a cost-effective strategy, with deprotection achieved under basic conditions that are orthogonal to both hydrogenolysis and fluoride-based cleavage.

By understanding the causality behind these established protocols, researchers can confidently select and execute the optimal protecting group strategy, ensuring the integrity of the molecular scaffold and maximizing the efficiency of their synthetic endeavors.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

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  • Babu, B. S., & O'Doherty, G. A. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(3), 1373-1376. [Link]

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  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

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  • Wang, D., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic Chemistry Frontiers, 8(20), 5727-5732. [Link]

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  • Strieth-Kalthoff, F., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 58(42), 15023-15027. [Link]

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Sources

Method

Application Note: Derivatization of [1-(Oxolan-2-yl)cyclopentyl]methanol for Compound Library Generation

Abstract In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Molecular scaffolds serve as the foundational architecture for building compound libraries, enabling the systemati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Molecular scaffolds serve as the foundational architecture for building compound libraries, enabling the systematic investigation of structure-activity relationships (SAR).[1][2][3] This application note provides a detailed guide for the derivatization of the sp³-rich scaffold, [1-(Oxolan-2-yl)cyclopentyl]methanol. This particular scaffold is of interest due to its unique three-dimensional topology, combining a cyclopentyl ring with an oxolane (tetrahydrofuran) moiety, which can lead to favorable physicochemical properties in drug candidates. We present detailed protocols for the esterification, etherification, and amination of the primary alcohol, tailored for the generation of a diverse chemical library suitable for high-throughput screening (HTS).

Introduction: The Strategic Value of the [1-(Oxolan-2-yl)cyclopentyl]methanol Scaffold

The core structure, or scaffold, of a molecule is a critical determinant of its biological activity and drug-like properties.[4] The [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold presents a compelling starting point for library synthesis due to several key features:

  • Three-Dimensional Complexity: The fusion of two saturated ring systems creates a non-planar structure, which is increasingly sought after in drug discovery to enhance selectivity and reduce off-target effects compared to flat, aromatic compounds.

  • Hydrogen Bond Acceptor: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

  • Single Derivatization Point: The primary alcohol provides a single, reliable point for chemical modification, simplifying the synthesis and analysis of the resulting library.

  • Synthetic Tractability: The scaffold is synthetically accessible, allowing for its use in large-scale library production. The starting material, [1-(Oxolan-2-yl)cyclopentyl]methanol, can be procured from several commercial chemical suppliers.

The generation of a compound library from this scaffold follows the principles of diversity-oriented synthesis (DOS), where a common core is elaborated with a variety of building blocks to explore a wide swath of chemical space.[5][6]

Derivatization Strategies and Protocols

The primary alcohol of [1-(Oxolan-2-yl)cyclopentyl]methanol serves as a versatile handle for a range of chemical transformations. The following sections provide detailed, optimized protocols for its conversion into esters, ethers, and amines. These reactions have been selected for their reliability, broad substrate scope, and amenability to parallel synthesis formats.

Esterification via Steglich Coupling

The esterification of sterically hindered alcohols can be challenging under traditional Fischer esterification conditions, which often lead to low yields or elimination byproducts.[7] The Steglich esterification, utilizing a carbodiimide coupling agent and a nucleophilic catalyst, is a mild and effective alternative.[8][9]

Causality of Experimental Choices:

  • DCC/EDC: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP: 4-(Dimethylamino)pyridine (DMAP) acts as a potent nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive acylpyridinium species. This significantly accelerates the rate of acylation of the sterically encumbered alcohol and suppresses side reactions.[10]

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are aprotic and will not interfere with the coupling reagents.

Experimental Protocol: Synthesis of [1-(Oxolan-2-yl)cyclopentyl]methyl benzoate

  • To a solution of [1-(oxolan-2-yl)cyclopentyl]methanol (1.0 eq, e.g., 156 mg, 1.0 mmol) and benzoic acid (1.2 eq, 146 mg, 1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add DMAP (0.1 eq, 12 mg, 0.1 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq, 247 mg, 1.2 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 5% HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Etherification via Reductive Etherification

The synthesis of ethers from tertiary-like alcohols can be accomplished through various methods. A modern and efficient approach is the reductive etherification of the alcohol with an aldehyde or ketone in the presence of a Lewis acid catalyst and a silane reducing agent. This method is advantageous as it proceeds under mild conditions and avoids the use of strong bases or alkyl halides.[11][12]

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A catalyst such as iron(III) triflate (Fe(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃) activates the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the alcohol to form a hemiacetal intermediate.[11][12]

  • Silane Reductant: Triethylsilane (Et₃SiH) serves as a mild and selective reducing agent to convert the intermediate to the final ether product.[11]

  • Solvent: A non-coordinating solvent like dichloromethane (DCM) is preferred to avoid interference with the Lewis acid catalyst.

Experimental Protocol: Synthesis of 1-((benzyloxy)methyl)-1-(oxolan-2-yl)cyclopentane

  • To a solution of [1-(oxolan-2-yl)cyclopentyl]methanol (1.0 eq, 156 mg, 1.0 mmol) and benzaldehyde (1.2 eq, 127 mg, 1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add Fe(OTf)₃ (5 mol%, 25 mg, 0.05 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add triethylsilane (1.5 eq, 174 mg, 1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Amination via "Borrowing Hydrogen" Catalysis

The direct conversion of alcohols to amines is a highly atom-economical transformation. "Borrowing hydrogen" or "hydrogen auto-transfer" catalysis provides a powerful method for this conversion, avoiding the need for pre-activation of the alcohol.[13][14] In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then undergoes reductive amination with an amine, with the catalyst returning the hydrogen in the final step.

Causality of Experimental choices:

  • Catalyst: A cobalt(II) complex or a similar earth-abundant metal catalyst is effective for this transformation. These catalysts are capable of reversibly dehydrogenating the alcohol and hydrogenating the in-situ formed imine.[13]

  • Base: A base such as potassium tert-butoxide (KOtBu) is often required to facilitate the catalytic cycle.

  • Conditions: The reaction is typically carried out under solventless conditions or in a high-boiling point solvent at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis of N-benzyl-1-([1-(oxolan-2-yl)cyclopentyl]methyl)amine

  • In a reaction vial, combine [1-(oxolan-2-yl)cyclopentyl]methanol (1.0 eq, 156 mg, 1.0 mmol), benzylamine (1.2 eq, 129 mg, 1.2 mmol), the cobalt(II) catalyst (e.g., 1-2 mol%), and KOtBu (5-10 mol%).

  • Seal the vial under a nitrogen atmosphere and heat the mixture to 120 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dissolve the reaction mixture in a suitable solvent such as ethyl acetate (20 mL).

  • Wash the organic solution with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the target amine.

Compound Library Generation and Purification Workflow

The true power of these derivatization protocols is realized when they are applied in a parallel synthesis format to generate a library of compounds. This involves reacting the core scaffold with a diverse set of building blocks (carboxylic acids, aldehydes/ketones, and amines).

Workflow Diagram:

Derivatization_Workflow cluster_synthesis Parallel Synthesis (96-well plate) cluster_purification High-Throughput Purification cluster_analysis Quality Control & Archiving Scaffold [1-(Oxolan-2-yl)cyclopentyl]methanol (in each well) Reaction Derivatization Reactions (Esterification, Etherification, Amination) Scaffold->Reaction Building_Blocks Diverse Building Blocks (Acids, Aldehydes, Amines) Building_Blocks->Reaction Crude_Library Crude Compound Library Reaction->Crude_Library Purification Mass-Directed HPLC Crude_Library->Purification Transfer Fraction_Collection Fraction Collection Purification->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation QC Purity & Identity Check (LC-MS, NMR) Solvent_Evaporation->QC Transfer Pure_Library Purified Compound Library QC->Pure_Library Archiving Compound Archiving (DMSO Stocks) Pure_Library->Archiving

Caption: Workflow for library generation and purification.

High-Throughput Purification: A significant bottleneck in library synthesis is the purification of the final compounds.[15] For libraries of hundreds to thousands of compounds, automated mass-directed high-performance liquid chromatography (HPLC) is the method of choice.[16][17] This technique uses a mass spectrometer to detect the desired product in the HPLC eluent and trigger fraction collection only when the target mass is observed. This allows for the efficient purification of large numbers of compounds with minimal manual intervention.[18]

Summary of Derivatization Reactions

Reaction Type Key Reagents Catalyst Typical Conditions Advantages Potential Challenges
Esterification Carboxylic Acid, DCC/EDCDMAPAnhydrous DCM, 0°C to RTMild conditions, high yields, good for hindered alcohols.[8]Removal of urea byproduct, requires anhydrous conditions.
Etherification Aldehyde/Ketone, Et₃SiHFe(OTf)₃ or Yb(OTf)₃Anhydrous DCM, RTMild, avoids strong bases and alkyl halides.[11]Catalyst can be moisture sensitive, requires inert atmosphere.
Amination AmineCobalt(II) complexKOtBu, 120°C, neatAtom-economical, direct conversion of alcohol.[13]High temperatures, catalyst may require synthesis.

Conclusion

The [1-(Oxolan-2-yl)cyclopentyl]methanol scaffold provides a valuable starting point for the construction of a novel, three-dimensional compound library. The detailed protocols for esterification, etherification, and amination presented in this application note are robust, high-yielding, and adaptable to a parallel synthesis format. By employing these methods, researchers in drug discovery can efficiently generate diverse collections of molecules for biological screening, thereby accelerating the identification of new therapeutic leads. The integration of these chemical transformations with automated purification systems will enable the rapid exploration of the chemical space surrounding this promising scaffold.

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  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 5986-6039. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Vahaoja, R., & Csihony, S. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 23(11), 2826. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of tertiary alcohols in steroids under different conditions. Retrieved from [Link]

  • Mutti, F. G., et al. (2011). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Science, 331(6015), 305–309. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • Ma, L., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(10), 1361. Retrieved from [Link]

  • Kumar, R., et al. (2023). A general and expedient amination of alcohols catalysed by a single-site (NN)Co(ii)-bidentate complex under solventless conditions. Catalysis Science & Technology, 13, 7122-7130. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 4, 1338–1348. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-58. Retrieved from [Link]

  • ACS Publications. (2021). An Approach to the Synthesis of Electron-Rich and Hindered Esters and Its Application to the Synthesis of Acteoside. Organic Letters, 23(23), 9188–9193. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(24), 8128-8153. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5911-5920. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Google Patents. (n.d.). US3590073A - Esterification of tertiary alcohols.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(43), 11696-11709. Retrieved from [Link]

  • Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving [1-(Oxolan-2-yl)cyclopentyl]methanol

Abstract This technical guide provides a comprehensive overview of the potential applications of [1-(Oxolan-2-yl)cyclopentyl]methanol, a unique C(sp³)-rich building block, in palladium- and nickel-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of [1-(Oxolan-2-yl)cyclopentyl]methanol, a unique C(sp³)-rich building block, in palladium- and nickel-catalyzed cross-coupling reactions. While direct literature for this specific substrate is nascent, this document synthesizes field-proven insights and established protocols from analogous secondary and saturated heterocyclic alcohol systems to provide robust, adaptable methodologies for researchers in medicinal chemistry and materials science. We present detailed application notes and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, focusing on the causal relationships between reagent selection, reaction mechanism, and expected outcomes. The aim is to empower scientists to leverage this scaffold for the synthesis of novel, three-dimensional chemical entities.

Introduction: The Strategic Value of Saturated Heterocyclic Scaffolds

The increasing demand for molecules with high sp³-character in drug discovery underscores the need for versatile building blocks that can be readily incorporated into complex structures. [1-(Oxolan-2-yl)cyclopentyl]methanol represents such a scaffold, combining a spirocyclic cyclopentane core with a tetrahydrofuran (THF) moiety. This structure offers a unique three-dimensional exit vector from the cyclopentyl ring, making it an attractive starting material for creating novel chemical matter.

Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[1] However, the use of saturated secondary alcohols like [1-(Oxolan-2-yl)cyclopentyl]methanol as coupling partners presents distinct challenges compared to their sp²-hybridized counterparts. These challenges primarily stem from the higher energy barrier for oxidative addition and the potential for competing side reactions like β-hydride elimination.[2]

This guide addresses these challenges by providing detailed protocols adapted from state-of-the-art methodologies for the cross-coupling of secondary alcohols. We will explore strategies that involve either the direct use of the alcohol or its in-situ or pre-emptive activation to facilitate coupling. The oxolane (THF) group is generally stable under typical cross-coupling conditions and its steric and electronic properties are key considerations in catalyst and ligand selection.[3]

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[4] Direct coupling of unactivated secondary alcohols is not a standard Suzuki-Miyaura protocol. A more reliable and broadly applicable strategy involves a two-step, one-pot procedure: (1) activation of the alcohol by converting it into a superior leaving group, such as a mesylate, followed by (2) nickel-catalyzed cross-coupling with an arylboronic acid.[5] Nickel catalysis is often preferred for C(sp³)-electrophiles due to its ability to engage in radical-mediated pathways that are effective for these challenging substrates.[6]

Causality in Experimental Design
  • Activation Step: The conversion of the hydroxyl group into a mesylate (MsO-) transforms it into an excellent leaving group, which is essential for the subsequent nickel-catalyzed cross-coupling. This activation is a critical prerequisite for substrates that do not readily undergo oxidative addition.

  • Catalyst System: A nickel(II) source (e.g., NiCl₂(glyme)) is used in conjunction with a ligand. For C(sp³)-C(sp²) couplings, bidentate nitrogen-based ligands, such as a bis(oxazoline) (BOX) or pyrox ligand, are often effective.[5] These ligands stabilize the nickel center and promote the desired catalytic cycle while minimizing side reactions.

  • Base and Nucleophile: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4]

Workflow for Mesylation and Suzuki-Miyaura Coupling

cluster_0 Step 1: Activation (Mesylation) cluster_1 Step 2: Suzuki-Miyaura Coupling A [1-(Oxolan-2-yl)cyclopentyl]methanol + Triethylamine (Base) B Add Methanesulfonyl Chloride (MsCl) in DCM at 0 °C A->B C Stir at RT B->C D [1-(Oxolan-2-yl)cyclopentyl]methyl Mesylate (Intermediate) C->D E Intermediate Mesylate + Arylboronic Acid + K₃PO₄ (Base) D->E One-Pot Procedure F Add NiCl₂(glyme) + Ligand in Dioxane/t-AmOH E->F G Heat at 80 °C F->G H Final Product: 1-(Arylmethyl)-1-(oxolan-2-yl)cyclopentane G->H

Caption: One-pot workflow for the Suzuki-Miyaura coupling of a secondary alcohol.

Experimental Protocol: One-Pot Synthesis of 1-(4-Methoxybenzyl)-1-(oxolan-2-yl)cyclopentane

Materials:

  • [1-(Oxolan-2-yl)cyclopentyl]methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • 4-Methoxyphenylboronic acid

  • NiCl₂(glyme)

  • (S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-BOX ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1,4-Dioxane, anhydrous

  • tert-Amyl alcohol (t-AmOH), anhydrous

Procedure:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 equiv), anhydrous DCM, and triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 equiv) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC until the starting alcohol is consumed.

  • Coupling: To the reaction mixture, add 4-methoxyphenylboronic acid (1.5 equiv) and anhydrous K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst by mixing NiCl₂(glyme) (5 mol%) and the Ph-BOX ligand (5.5 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by anhydrous t-AmOH.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12-24 hours, monitoring by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

ParameterConditionRationale
Catalyst NiCl₂(glyme) / Ph-BOXEfficient for C(sp³)-C(sp²) coupling of secondary electrophiles.[5]
Solvent DCM, then Dioxane/t-AmOHDCM is ideal for mesylation. Dioxane/t-AmOH is effective for the Ni-catalyzed coupling.
Base Et₃N (Mesylation), K₃PO₄ (Coupling)Et₃N scavenges HCl. K₃PO₄ is a strong, non-nucleophilic base for boronic acid activation.
Temperature 0 °C to RT (Mesylation), 80 °C (Coupling)Controlled addition of MsCl prevents side reactions. Elevated temperature is needed for coupling.

Buchwald-Hartwig Amination (C-O Coupling Variant)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[7] The principles of this reaction are directly extendable to the formation of C-O bonds, providing a robust method for synthesizing aryl ethers from alcohols.[2] For a secondary alcohol like [1-(Oxolan-2-yl)cyclopentyl]methanol, this transformation allows for direct coupling with (hetero)aryl halides without prior activation, which is a significant advantage.

Causality in Experimental Design
  • Catalyst System: A palladium(II) precatalyst (e.g., Pd₂(dba)₃) is used with a specialized ligand. For C-O coupling of challenging secondary alcohols, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or a custom hybrid ligand) are critical.[2] These ligands promote the difficult C-O reductive elimination step, which is often the rate-limiting step, and prevent β-hydride elimination.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the alcohol, forming the palladium alkoxide intermediate in the catalytic cycle.

  • Solvent: Aprotic, non-coordinating solvents like THF or 1,4-dioxane are typically used as they effectively solvate the catalyst system without interfering with the reaction.[2]

Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition Alkoxide L-Pd(II)(Ar)(OR) OA->Alkoxide Ligand Exchange HX_Base HX + Base Alkoxide->Pd0 Product Ar-OR Alkoxide->Product Reductive Elimination ArX Ar-X ArX->OA ROH ROH + Base ROH->Alkoxide cluster_0 Step 1: Iodination (Appel Reaction) cluster_1 Step 2: Sonogashira Coupling A [1-(Oxolan-2-yl)cyclopentyl]methanol B Add PPh₃, Imidazole, I₂ in Toluene/Acetonitrile A->B C Heat at 60 °C B->C D [1-(Oxolan-2-yl)cyclopentyl]methyl Iodide (Intermediate) C->D E Intermediate Iodide + Terminal Alkyne + Triethylamine (Base) D->E Isolate & Purify F Add PdCl₂(PPh₃)₂ + CuI in THF E->F G Stir at RT F->G H Final Product: Alkynyl-substituted cyclopentane G->H

Sources

Method

Preparation of [1-(Oxolan-2-yl)cyclopentyl]methanol ethers for drug design

Application Note: Advanced Etherification Protocols for[1-(Oxolan-2-yl)cyclopentyl]methanol in Drug Design Executive Rationale In modern medicinal chemistry, the incorporation of highly substituted, spiro-like, and steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Etherification Protocols for[1-(Oxolan-2-yl)cyclopentyl]methanol in Drug Design

Executive Rationale

In modern medicinal chemistry, the incorporation of highly substituted, spiro-like, and sterically encumbered cycloalkyl-oxolane systems is a proven strategy for modulating the 3D shape of lead compounds. These scaffolds increase the Fsp3​ character, improve metabolic stability by blocking cytochrome P450 oxidation sites, and fine-tune lipophilicity.

[1-(Oxolan-2-yl)cyclopentyl]methanol (CAS No.: 2160764-53-2) is a highly valuable building block for generating such pharmacophores. However, the primary hydroxyl group is situated on a neopentyl-like carbon—flanked by a fully substituted cyclopentyl ring and an oxolane ring. This extreme steric hindrance renders classical etherification methods highly inefficient, necessitating specialized synthetic workflows to successfully integrate this scaffold into drug candidates.

Mechanistic Causality: The Neopentyl Bottleneck

As a Senior Application Scientist, it is critical to understand why standard protocols fail before selecting an alternative. In a classical Williamson ether synthesis, the alkoxide of the alcohol must act as a nucleophile in an SN​2 displacement[1].

Because the trajectory of nucleophilic attack for [1-(Oxolan-2-yl)cyclopentyl]methanol is severely restricted by the bulky cycloalkyl substituents, the activation energy for the SN​2 pathway is prohibitively high[2]. Consequently, when exposed to primary or secondary alkyl halides, the strongly basic alkoxide acts instead as a base, deprotonating the alkyl halide to form an alkene via E2 elimination[3].

To circumvent this neopentyl bottleneck, we must alter the reaction causality:

  • For Aliphatic Ethers (Silver-Mediated Alkylation): By utilizing Silver(I) Oxide ( Ag2​O ), we eliminate the need for a strong base. Ag+ acts as a halophilic Lewis acid, coordinating to the alkyl iodide and weakening the C-I bond. This generates localized carbocationic character, allowing the weakly nucleophilic, hindered alcohol to attack without triggering E2 elimination[4][5].

  • For Aryl Ethers (Buchwald-Hartwig Cross-Coupling): Aryl halides cannot undergo SN​2 . Instead, Palladium-catalyzed C-O cross-coupling is employed. The use of bulky, electron-rich phosphine ligands facilitates the critical reductive elimination step, which is otherwise the kinetic bottleneck when coupling sterically demanding alkoxides to aryl systems[6][7].

Quantitative Method Comparison

The following table summarizes the empirical efficiency of various etherification strategies applied to neopentyl-like, sterically hindered alcohols.

Synthetic StrategyKey ReagentsTarget Ether ClassTypical YieldMechanistic Limitation / Observation
Williamson Synthesis NaH, Alkyl Halide, DMFAliphatic< 10%Severe E2 elimination of the alkyl halide due to high alkoxide basicity and steric clash[1][2].
Silver-Mediated Ag2​O , Alkyl Iodide, DCMAliphatic75 - 90%High reagent cost; requires strict light exclusion to prevent silver degradation[4][5].
Buchwald-Hartwig Pd(OAc)2​ , RockPhos, Ar-XAryl65 - 85%Requires rigorous exclusion of oxygen/moisture; ligand selection is critical for reductive elimination[6][7].
Reductive Etherification DIBAL-H, Et3​SiH , BF3​⋅OEt2​ Aliphatic60 - 80%Requires the pre-formation of the corresponding ester before reduction to the ether[8][9].

Pathway Visualization

G cluster_0 Failed Classical Approach cluster_1 Optimized Drug Design Pathways SM [1-(Oxolan-2-yl)cyclopentyl]methanol (Highly Hindered Neopentyl-like Alcohol) Will Williamson Synthesis (NaH, Primary/Secondary R-X) SM->Will Ag Silver-Mediated Alkylation (Ag2O, Alkyl Iodide, Neat/DCM) SM->Ag Pd Buchwald-Hartwig Coupling (Pd(OAc)2, RockPhos, Ar-X) SM->Pd Fail E2 Elimination of R-X (<10% Ether Yield) Will->Fail Aliph Aliphatic Ether Scaffold (High Yield, No E2) Ag->Aliph Aryl Aryl Ether Scaffold (C-O Reductive Elimination) Pd->Aryl

Fig 1. Divergent etherification pathways for sterically hindered neopentyl-like alcohols.

Self-Validating Experimental Protocols

Protocol A: Silver(I) Oxide-Mediated Synthesis of Aliphatic Ethers

This protocol leverages halophilic activation to bypass the basicity issues of the Williamson synthesis[4][5].

Reagents: *[1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 equiv)

  • Alkyl Iodide (3.0 equiv)

  • Silver(I) Oxide ( Ag2​O , powder, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask wrapped in aluminum foil (to prevent photo-degradation of silver salts), dissolve the neopentyl alcohol in anhydrous DCM (0.2 M concentration).

  • Activation: Add the Alkyl Iodide, followed by the Ag2​O powder in one portion. The mixture will immediately form a dense, pitch-black suspension.

  • Reaction: Stir the suspension vigorously at room temperature for 24–48 hours.

  • Self-Validation Check (Visual & Analytical): As the halophilic abstraction of iodine proceeds, the black Ag2​O will gradually convert into a pale-yellow precipitate of Silver Iodide ( AgI ). This distinct color and texture shift is your primary visual confirmation that the reaction is actively cycling. Concurrently, monitor via TLC (Hexane/EtOAc 8:2); the neopentyl alcohol spot (which stains deep blue/green with p -anisaldehyde) will deplete as a higher Rf​ ether spot emerges.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the silver salts. Wash the Celite cake thoroughly with DCM. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Synthesis of Aryl Ethers (Buchwald-Hartwig)

This protocol utilizes transition-metal catalysis to force C-O bond formation at sterically congested quaternary centers[6][7].

Reagents:

  • [1-(Oxolan-2-yl)cyclopentyl]methanol (1.0 equiv)

  • Aryl Bromide or Aryl Chloride (1.2 equiv)

  • Pd(OAc)2​ (5 mol%)

  • RockPhos or t-BuBrettPhos ligand (10 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or glovebox, combine the alcohol, aryl halide, Pd(OAc)2​ , phosphine ligand, and Cs2​CO3​ .

  • Inert Atmosphere: Evacuate and backfill the vessel with ultra-pure Argon three times. Add anhydrous, degassed Toluene (0.1 M concentration).

  • Reaction: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation Check (Visual & Analytical): Upon heating, the initial red/orange suspension of the pre-catalyst will transition into a dark, homogeneous active catalytic solution. The self-validating analytical check must be performed via LC-MS. Because neopentyl alcohols lack strong UV chromophores, rely on the Total Ion Chromatogram (TIC). The disappearance of the aryl halide peak and the emergence of the target ether's [M+H]+ mass confirm successful reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the aryl substituent.

References

  • Sigma-Aldrich Product Catalog - [1-(oxolan-2-yl)cyclopentyl]methanol (CAS No.: 2160764-53-2).Link

  • Arkivoc (2015) - Ethers from esters; from exceptional transformation to synthetic method. 9

  • Organic Chemistry Portal - Buchwald-Hartwig Cross Coupling Reaction. 7

  • MDPI (2021) - On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. 5

  • The Journal of Organic Chemistry / CMU - Improved Procedure for the Reductive Acetylation of Acyclic Esters and a New Synthesis of Ethers. 8

  • Chemistry LibreTexts - Preparing Ethers. 4

  • Thieme Connect - Synthesis of Ethers via Sonochemical and Palladium Catalysis. 6

  • Marefa - Williamson Ether Synthesis Mechanisms and Limitations. 2

  • Kharkiv National University - Alcohols and Ethers: Structure and Reactivity.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol

Welcome to the technical support center for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

The synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol, a tertiary alcohol, is a crucial step in various research and development pipelines. The most common and direct route to this molecule involves the nucleophilic addition of a 2-tetrahydrofuranyl organometallic reagent to cyclopentanone. While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact yield and purity. This guide will address these common issues with scientifically sound explanations and practical, field-proven solutions.

The primary synthetic route involves the deprotonation of tetrahydrofuran (THF) to form a 2-lithio- or 2-magnesiotetrahydrofuran species, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. A subsequent aqueous workup yields the desired tertiary alcohol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

This is one of the most common issues and often points to problems with the formation or stability of the organometallic reagent.

Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

A: The primary suspects for low or no product formation are issues with the organometallic reagent generation and reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Presence of Moisture: Organolithium and Grignard reagents are extremely sensitive to moisture.[1][2] Any trace of water in the glassware, solvents, or starting materials will quench the organometallic reagent, preventing it from reacting with the cyclopentanone.

    • Solution: All glassware must be rigorously dried, either by oven-drying at over 120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous and handled under an inert atmosphere. Starting materials should also be confirmed to be free of water.

  • Inefficient Deprotonation of THF: The deprotonation of THF to form the 2-lithiotetrahydrofuran is a critical step. The choice of base and reaction conditions are paramount.

    • Solution: n-Butyllithium (n-BuLi) is a commonly used base for this purpose. Ensure you are using a freshly titrated or high-quality commercial solution of n-BuLi. The reaction is typically performed at low temperatures (-78 °C to -20 °C) to favor the desired deprotonation and minimize side reactions.

  • Decomposition of the Organometallic Intermediate: 2-Lithiotetrahydrofuran is known to be unstable at higher temperatures, undergoing ring-opening.

    • Solution: Maintain the reaction temperature at or below -20 °C after the formation of the 2-lithiotetrahydrofuran and during the addition of cyclopentanone.

  • Inactive Magnesium Surface (for Grignard variant): If you are attempting a Grignard-based synthesis, a passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating.[1]

    • Solution: Activate the magnesium surface before adding the 2-halotetrahydrofuran. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine's color indicates the initiation of the reaction.[1]

Problem 2: Significant Formation of Byproducts

The presence of unexpected byproducts can complicate purification and significantly lower the yield of the desired tertiary alcohol.

Q: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side reactions, and how can I minimize them?

A: Several side reactions can compete with the desired nucleophilic addition. Understanding these pathways is key to mitigating them.

  • Enolization of Cyclopentanone: Organometallic reagents are strong bases and can deprotonate the α-carbon of cyclopentanone to form an enolate.[3] This is a non-productive pathway that consumes both the organometallic reagent and the ketone, regenerating the starting ketone upon workup.

    • Solution:

      • Low Temperature: Perform the addition of the organometallic reagent to the cyclopentanone at a low temperature (e.g., -78 °C). This favors the nucleophilic addition over the enolization pathway.

      • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective.[2] CeCl₃ forms a less basic organocerium reagent in situ, which is more nucleophilic and less prone to inducing enolization.[2]

  • Homocoupling of the Organometallic Reagent: The organometallic reagent can react with any unreacted 2-halotetrahydrofuran (in the Grignard route) to form a dimer. This is a common side reaction in Grignard syntheses known as Wurtz coupling.[1]

    • Solution: Add the 2-halotetrahydrofuran solution dropwise to the activated magnesium. This maintains a low concentration of the halide, minimizing the Wurtz coupling side reaction.[1]

  • Ring-Opened Products: As mentioned, 2-lithiotetrahydrofuran can undergo ring-opening, especially at elevated temperatures. The resulting species can lead to a variety of byproducts.

    • Solution: Strict temperature control is crucial. Maintain the reaction at low temperatures throughout the formation and reaction of the 2-lithiotetrahydrofuran.

Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure [1-(Oxolan-2-yl)cyclopentyl]methanol can be challenging.

Q: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification strategies?

A: The polarity of the tertiary alcohol can sometimes lead to tailing on silica gel chromatography.

  • Aqueous Workup: A careful aqueous workup is the first step to a cleaner crude product. Quenching the reaction with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is generally recommended.[1] This protonates the alkoxide intermediate to form the tertiary alcohol under mildly acidic conditions that are less likely to cause dehydration of the product.

  • Extraction: Ensure thorough extraction of the product from the aqueous layer. Use an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and perform multiple extractions. Washing the combined organic layers with brine can help to remove residual water.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Crystallization: While the product is often an oil, it may be possible to induce crystallization. Trying different solvent systems (e.g., hexanes/ethyl acetate) at low temperatures could yield a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: Anhydrous tetrahydrofuran (THF) is the most common and often the best solvent for this reaction, as it is also one of the reactants.[1] Anhydrous diethyl ether can also be used, particularly for the Grignard variant.[1] The use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) has also been reported to give high yields in Grignard reactions.[4][5]

Q2: How can I confirm the formation of the 2-lithiotetrahydrofuran?

A2: Direct confirmation in the reaction mixture can be challenging without specialized in-situ analysis. A common indirect method is to quench a small aliquot of the reaction mixture with a deuterated source, such as D₂O, after the deprotonation step. Subsequent ¹H NMR analysis should show the disappearance of the α-proton signal of THF and the appearance of a new signal corresponding to the deuterated THF.

Q3: Can I use other organometallic reagents besides organolithiums or Grignards?

A3: While organolithium and Grignard reagents are the most common, other organometallics could potentially be used. However, the deprotonation of THF is particularly well-suited for strong bases like n-BuLi. Alternative routes to the target molecule might involve different synthetic strategies altogether.

Q4: What is the ideal reaction temperature for the addition of the organometallic reagent to cyclopentanone?

A4: To minimize side reactions like enolization, the addition should be carried out at low temperatures, typically -78 °C (dry ice/acetone bath). After the addition is complete, the reaction can be allowed to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) to ensure the reaction goes to completion.

Q5: How should the reaction be quenched and worked up to isolate the tertiary alcohol?

A5: A careful aqueous workup is crucial. The reaction is typically quenched by slowly adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This protonates the alkoxide intermediate to form the tertiary alcohol while being a mild enough acid to avoid potential side reactions like dehydration of the product.

Experimental Protocols

Protocol 1: Synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol via Lithiation of THF

Objective: To synthesize [1-(Oxolan-2-yl)cyclopentyl]methanol from tetrahydrofuran and cyclopentanone using n-butyllithium.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Cyclopentanone (distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation of THF: Charge the flask with anhydrous THF. Cool the flask to -40 °C to -20 °C in a dry ice/acetonitrile bath. Slowly add n-BuLi dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains in the specified range. Stir the mixture for 2-3 hours at this temperature.

  • Addition of Cyclopentanone: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Add a solution of cyclopentanone in a small amount of anhydrous THF dropwise via the dropping funnel.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Grignard Reaction using Cerium(III) Chloride to Suppress Enolization

Objective: To synthesize a tertiary alcohol from a ketone and a Grignard reagent, suppressing enolization using CeCl₃.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Grignard reagent solution (e.g., in THF)

  • Ketone (e.g., cyclopentanone)

  • Anhydrous THF

  • Flame-dried reaction flask with a stir bar and dropping funnel

Procedure:

  • Preparation of CeCl₃ Slurry: In a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ and anhydrous THF to form a slurry. Stir vigorously for 1-2 hours at room temperature.

  • Formation of Organocerium Reagent: Cool the slurry to -78 °C. Add the Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.

  • Addition of Ketone: Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.[2]

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield

EntrySubstrateGrignard ReagentSolventYield of Addition Product (%)
1BenzaldehydeEthylmagnesium bromideTHF53
2BenzaldehydeEthylmagnesium bromide2-MeTHF72
3AcetophenoneEthylmagnesium bromideTHF53
4AcetophenoneEthylmagnesium bromide2-MeTHF85

Data adapted from a study on the efficiency of 2-MeTHF in Grignard reactions.[2]

Visualizations

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification THF Anhydrous THF deprotonation Deprotonation (-40 to -20 °C) THF->deprotonation nBuLi n-BuLi nBuLi->deprotonation addition Nucleophilic Addition (-78 °C) deprotonation->addition 2-Lithiotetrahydrofuran cyclopentanone Cyclopentanone cyclopentanone->addition alkoxide Alkoxide Intermediate addition->alkoxide quench Quench with aq. NH4Cl alkoxide->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product [1-(Oxolan-2-yl)cyclopentyl]methanol purification->product

Caption: Workflow for the synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol.

Troubleshooting Logic Diagram

G start Low Yield? check_moisture Check for Moisture (Glassware, Solvents) start->check_moisture Yes check_base Verify Base Activity (e.g., Titrate n-BuLi) start->check_base No solution_dry Action: Rigorous Drying Protocol check_moisture->solution_dry Moisture Suspected check_temp Review Temperature Control check_base->check_temp solution_base Action: Use Fresh/Titrated Base check_base->solution_base Base Inactive check_byproducts Analyze for Byproducts (NMR, GC-MS) check_temp->check_byproducts solution_temp Action: Maintain Low Temperatures check_temp->solution_temp Temp Fluctuations byproduct_enol Enolization Likely? check_byproducts->byproduct_enol Starting Material Recovered byproduct_other Other Byproducts check_byproducts->byproduct_other Other Impurities solution_enol Action: Add at -78 °C, Consider CeCl3 byproduct_enol->solution_enol Yes solution_other Action: Optimize Reaction Time/Stoichiometry byproduct_other->solution_other

Caption: A logical workflow for troubleshooting low yields.

References

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. 1

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. 2

  • Organic Chemistry Portal. Grignard Reaction.

  • ResearchGate. (PDF) Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran.

  • Watanabe, K., et al. Grignard Reactions in Cyclopentyl Methyl Ether. Angewandte Chemie International Edition, 2016.

Sources

Optimization

Technical Support Center: Stereochemical Resolution of[1-(Oxolan-2-yl)cyclopentyl]methanol

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you require precise, reproducible, and mechanistically sound methodologies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you require precise, reproducible, and mechanistically sound methodologies. This guide addresses the specific stereochemical and synthetic challenges associated with isolating the stereoisomers of [1-(Oxolan-2-yl)cyclopentyl]methanol .

Below, we have structured our field-proven insights into a comprehensive Q&A troubleshooting guide and validated protocols.

The Core Stereochemical Misconception

Q: I am trying to separate the diastereomers of[1-(Oxolan-2-yl)cyclopentyl]methanol, but my NMR and LC-MS only show one pair of signals. Why are the diastereomers missing?

A: You are not seeing diastereomers because the molecule does not natively possess them . A common structural misconception with this molecule is assuming that the C1 position of the cyclopentane ring is a stereocenter. However, because the cyclopentane ring is unsubstituted at all other positions, the two paths around the ring (C1→C2→C3→C4→C5→C1 and C1→C5→C4→C3→C2→C1) are constitutionally identical. Swapping the hydroxymethyl and oxolane groups at C1 followed by a 180° rotation results in a completely superimposable structure.

Therefore, C1 is achiral. The molecule contains only one true stereocenter (C2 of the oxolane ring). Consequently, the compound exists solely as a pair of enantiomers: (R) and (S). To separate them using standard normal-phase chromatography, you must first artificially create diastereomers using a Chiral Derivatizing Agent (CDA) .

Resolution Strategy & Workflow

Q: Since they are enantiomers, what is the most efficient way to separate them without access to a Chiral SFC?

A: While Chiral Supercritical Fluid Chromatography (SFC) is the modern industry standard for direct enantiomeric resolution , you can achieve baseline separation on standard equipment by derivatizing the alcohol with a chiral acid—typically (S)-(+)-Mosher's Acid (MTPA-OH)—to form a pair of diastereomeric esters. These esters have distinct physical properties and can be separated via normal-phase silica gel chromatography, followed by hydrolysis to recover the enantiopure alcohols.

G Start Racemic Mixture (R/S)-[1-(Oxolan-2-yl)cyclopentyl]methanol Deriv Chiral Derivatization (S)-Mosher's Acid, DCC, DMAP Start->Deriv Steglich Conditions (Overcomes Neopentyl Hindrance) Dias Diastereomeric Esters (R,S)-Ester + (S,S)-Ester Deriv->Dias Sep Chromatographic Separation (Normal Phase HPLC) Dias->Sep D1 Diastereomer 1 (e.g., R,S-Ester) Sep->D1 Fraction 1 D2 Diastereomer 2 (e.g., S,S-Ester) Sep->D2 Fraction 2 Hyd1 Hydrolysis (LiOH / THF / H2O) D1->Hyd1 Hyd2 Hydrolysis (LiOH / THF / H2O) D2->Hyd2 E1 Enantiopure (R)-Alcohol Hyd1->E1 E2 Enantiopure (S)-Alcohol Hyd2->E2

Workflow for the indirect separation of enantiomers via diastereomeric derivatization.

Troubleshooting the Derivatization (The Neopentyl Problem)

Q: My Mosher esterification yield is extremely low (<20%) using standard MTPA-Cl and pyridine. What is going wrong?

A: The failure is caused by severe steric hindrance. Look closely at the structure of your molecule: the primary alcohol (-CH₂OH) is attached directly to C1 of the cyclopentane ring, which is a fully substituted quaternary carbon. This makes your substrate a neopentyl-type alcohol .

The bulky quaternary center physically blocks the trajectory of incoming acyl chlorides. Standard room-temperature esterification will fail. To overcome this, you must switch to Steglich Esterification conditions using the free carboxylic acid, DCC, and DMAP . DMAP acts as a highly efficient acyl transfer catalyst that can navigate the steric bulk.

Quantitative Comparison of Esterification Conditions for Neopentyl-like Alcohols
Esterification MethodReagentsTemp (°C)Time (h)Typical YieldCausality / Mechanistic Observation
Standard Acyl Chloride MTPA-Cl, Pyridine, DCM2524< 20%Fails due to neopentyl steric shielding of the primary hydroxyl.
Heated Acyl Chloride MTPA-Cl, Pyridine, Toluene801240 - 50%Moderate yield; prolonged heat causes partial degradation of the oxolane ring.
Steglich Esterification MTPA-OH, DCC, DMAP, DCM251885 - 95%DMAP acts as an efficient acyl transfer catalyst, overcoming steric bulk.
Validated Experimental Protocols
Protocol A: Synthesis of Diastereomeric Mosher Esters via Steglich Esterification

Self-Validating System: The reaction relies on DCC, which converts into dicyclohexylurea (DCU) as a white precipitate. The appearance of this precipitate is your visual validation that the thermodynamic activation step is actively occurring.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of racemic [1-(Oxolan-2-yl)cyclopentyl]methanol and 1.2 eq of (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA-OH) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Activation: Cool the mixture to 0 °C. Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise as a solution in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Validation Check: Verify the presence of a thick white precipitate (DCU). Monitor by TLC (Hexane:EtOAc 8:2, KMnO₄ stain) until the primary alcohol spot (Rf ~0.2) is fully consumed and replaced by the non-polar ester spot (Rf ~0.7).

  • Workup: Filter the suspension through a Celite pad to remove the bulk of the DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and proceed to normal-phase HPLC separation.

Q: How do I remove the stubborn residual white precipitate (DCU) from my Steglich reaction before HPLC? A: DCU is slightly soluble in DCM but highly insoluble in cold aliphatic solvents. After initial concentration, resuspend your crude mixture in cold hexane/EtOAc (9:1), chill to 0 °C for 30 minutes, and filter again. Validation: Check the ¹H NMR of the filtrate; the broad multiplet peaks at 1.0–2.0 ppm characteristic of the DCU cyclohexyl rings should be absent.

Protocol B: Hydrolysis of Separated Diastereomers

Self-Validating System: Neopentyl esters are as difficult to cleave as they are to form. The protocol uses elevated temperatures and an excess of base. Complete consumption of the high-Rf ester on TLC validates successful cleavage.

  • Preparation: Dissolve the separated Mosher ester (e.g., Diastereomer 1) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Base Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir at 40 °C for 4–6 hours. Do not use strong aqueous acids (like HCl or H₂SO₄) for hydrolysis, as the oxolane ring is susceptible to acid-catalyzed ring-opening.

  • Validation Check: Monitor by LC-MS or TLC. The non-polar ester peak must completely disappear, replaced by the polar free alcohol.

  • Workup: Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure alcohol.

References
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.[Link]

  • Guerrero, M., et al. (2021). Bicyclic Ligand-Biased Agonists of S1P1: Exploring Side Chain Modifications to Modulate the PK, PD, and Safety Profiles. Journal of Medicinal Chemistry, 64(4), 2023-2046.[Link]

  • Kříž, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 19808–19817.[Link]

  • Sharma, A., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(12), e23416.[Link]

Troubleshooting

Purification techniques for[1-(Oxolan-2-yl)cyclopentyl]methanol without column chromatography

Technical Support Center: Troubleshooting & Purification Guides for[1-(Oxolan-2-yl)cyclopentyl]methanol Overview Purifying[1-(Oxolan-2-yl)cyclopentyl]methanol (MW: 170.25 g/mol ) without column chromatography requires le...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guides for[1-(Oxolan-2-yl)cyclopentyl]methanol

Overview Purifying[1-(Oxolan-2-yl)cyclopentyl]methanol (MW: 170.25 g/mol ) without column chromatography requires leveraging its physicochemical properties: a high-boiling liquid nature, a hydrogen-bonding primary alcohol, and a stable cyclic ether. This guide provides field-proven, scalable alternatives to silica gel chromatography, ensuring high recovery and purity.

DecisionTree Start Crude [1-(Oxolan-2-yl) cyclopentyl]methanol Q1 Are impurities highly volatile or colored polymers? Start->Q1 Kugelrohr Kugelrohr Distillation (0.1 - 1.0 Torr) Q1->Kugelrohr Yes Phthalate Phthalate Half-Ester Derivatization Q1->Phthalate No / Complex Q2 Do impurities co-distill? Kugelrohr->Q2 Q2->Phthalate Yes Pure Pure Product Isolated Q2->Pure No Phthalate->Pure

Caption: Decision matrix for selecting non-chromatographic purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product degrading during standard fractional distillation? A: [1-(Oxolan-2-yl)cyclopentyl]methanol contains a primary alcohol that forms strong intermolecular hydrogen bonds, significantly elevating its boiling point at atmospheric pressure. Prolonged thermal stress in a standard fractional distillation column can induce dehydration or cleavage of the oxolane (THF) ring. The Causality & Solution: Transition to Kugelrohr (short-path) distillation . Kugelrohr apparatuses operate under high vacuum without a rotating seal, minimizing the thermal residence time and virtually eliminating the risk of thermal degradation for sensitive, high-boiling compounds [1].

Q2: My Kugelrohr distillation co-distills a neutral impurity with a similar boiling point. How can I separate them? A: When boiling points overlap, you must exploit chemical reactivity. The most robust method for isolating alcohols from neutral impurities is Phthalate Half-Ester Derivatization [2]. The Causality: By reacting the crude mixture with phthalic anhydride, the primary alcohol is converted into a half-ester containing a free carboxylic acid. This allows the product to be extracted into an aqueous sodium bicarbonate solution (pH ~8.5), leaving unreacted neutral impurities in the organic phase. Subsequent acidification and basic hydrolysis regenerate the pure alcohol [3]. Expert Insight: Because the hydroxymethyl group in your target molecule is attached to a quaternary cyclopentyl carbon, it exhibits neopentyl-like steric hindrance. You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the acylation.

Q3: How do I remove specific synthetic byproducts before attempting distillation? A: Liquid-Liquid Extraction (LLE) is your first line of defense. By selectively ionizing impurities, you can wash them into the aqueous phase. Refer to the quantitative parameters in Table 1 [4].

Quantitative Data Summary

Table 1: Quantitative Parameters for LLE Scavenging & Derivatization

Purification MethodTarget ImpurityReagent EquivalentsOptimal Aqueous pHExpected Recovery
Bisulfite Wash Unreacted Aldehydes/Ketones3.0 - 5.0 eq NaHSO₃4.0 - 5.0> 95%
Acid Wash Amines / Pyridine2.0 - 3.0 eq HCl1.0 - 2.0> 98%
Base Wash Carboxylic Acids2.0 - 3.0 eq NaHCO₃8.0 - 9.0> 98%
Phthalate Deriv. Co-distilling Neutral Organics1.2 eq Phthalic Anhydride> 10.0 (Hydrolysis)75 - 85%
Kugelrohr Distill. High/Low MW OrganicsN/A (Vacuum: 0.1-1.0 Torr)N/A80 - 90%

Detailed Experimental Methodologies

Protocol A: High-Vacuum Kugelrohr Distillation Objective: Isolate the target alcohol from high-molecular-weight polymers and low-boiling solvents.

  • Preparation: Transfer the crude, solvent-free [1-(Oxolan-2-yl)cyclopentyl]methanol into the distillation bulb (fill to no more than 1/3 capacity to prevent bumping).

  • Vacuum Initiation: Apply high vacuum (0.1 - 1.0 Torr). Self-Validation Checkpoint: Monitor the vacuum gauge. A sudden pressure spike indicates the outgassing of residual volatile solvents. Wait for the pressure to stabilize below 1.0 Torr before applying heat.

  • Distillation: Gradually increase the oven temperature. The expected boiling point is approximately 85-105 °C at 0.5 Torr.

  • Collection: Collect the clear, viscous distillate in the receiving bulb cooled with dry ice/acetone. Self-Validation Checkpoint: If the vacuum pressure continuously fluctuates during collection, thermal degradation is occurring. Lower the temperature immediately.

PhthalateWorkflow Crude Crude Alcohol Mixture (Neutral) React Add Phthalic Anhydride & Pyridine + DMAP Crude->React HalfEster Phthalate Half-Ester (Organic Phase) React->HalfEster BaseWash Extract with Aq. NaHCO3 HalfEster->BaseWash AqPhase Aqueous Phase (Water-Soluble Salt) BaseWash->AqPhase Product OrgPhase Organic Phase (Neutral Impurities) BaseWash->OrgPhase Discard Acidify Acidify with HCl (pH 2) & Extract (EtOAc) AqPhase->Acidify Hydrolysis Basic Hydrolysis (NaOH, then extract) Acidify->Hydrolysis PureAlc Pure [1-(Oxolan-2-yl) cyclopentyl]methanol Hydrolysis->PureAlc

Caption: Workflow for the purification of alcohols via phthalate half-ester derivatization.

Protocol B: Phthalate Half-Ester Derivatization-Purification Objective: Chemically separate the target alcohol from closely boiling neutral impurities.

  • Derivatization: Dissolve the crude mixture in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq), phthalic anhydride (1.2 eq), and DMAP (0.1 eq). Stir at 40 °C for 4 hours. Self-Validation Checkpoint: Take a 0.1 mL aliquot, evaporate the DCM, and analyze via IR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) confirms complete conversion to the half-ester.

  • Base Extraction: Dilute the reaction with diethyl ether. Extract the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). Self-Validation Checkpoint: The evolution of CO₂ gas (bubbling) is the primary visual indicator that the half-ester is being deprotonated. Once bubbling ceases upon the addition of fresh NaHCO₃, the extraction is complete. Discard the organic layer containing neutral impurities.

  • Acidification: Carefully acidify the combined aqueous layers with 2M HCl to pH 2.0. Extract the precipitated half-ester into fresh ethyl acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the purified half-ester in a 1:1 mixture of THF and 2M aqueous NaOH. Reflux for 2 hours to cleave the ester.

  • Final Isolation: Cool the mixture, extract with diethyl ether, wash with brine, dry, and concentrate to yield the pure[1-(Oxolan-2-yl)cyclopentyl]methanol.

References

  • Title: Aldrichimica Acta 8, 1975 Source: Sigma-Aldrich URL
  • Source: European Patent Office (EPO)
  • Title: A Review of U.S.
  • Title: Purification of Laboratory Chemicals Source: ETH Zurich URL
Optimization

Technical Support Center: Handling Moisture-Sensitive Intermediates in the Synthesis of[1-(Oxolan-2-yl)cyclopentyl]methanol

Welcome to the Advanced Applications Support Center. The synthesis of[1-(Oxolan-2-yl)cyclopentyl]methanol—a highly versatile building block in medicinal chemistry—requires navigating multiple highly moisture-sensitive in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The synthesis of[1-(Oxolan-2-yl)cyclopentyl]methanol—a highly versatile building block in medicinal chemistry—requires navigating multiple highly moisture-sensitive intermediates. The standard synthetic route involves the enolate alkylation of a cyclopentanecarboxylate with an oxolane electrophile (such as 2-chlorotetrahydrofuran), followed by a rigorous reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH 4​ ).

This guide provides mechanistic troubleshooting, quantitative baselines, and self-validating protocols to ensure high-fidelity synthesis.

Pathway Visualization: Critical Moisture Nodes

The following diagram maps the synthetic workflow, highlighting the specific nodes where trace moisture induces catastrophic failure pathways.

G Start Cyclopentanecarboxylate (Starting Material) Enolate Lithium Enolate (Moisture Sensitive) Start->Enolate LDA, THF, -78°C Intermediate 1-(Oxolan-2-yl)cyclopentane- 1-carboxylate Enolate->Intermediate Alkylation Fail1 Hydrolysis to Cyclopentanecarboxylic Acid Enolate->Fail1 + H2O (Trace) Electrophile 2-Chlorotetrahydrofuran (Precursor) Oxo Oxocarbenium Ion (Highly Electrophilic) Electrophile->Oxo Ionization Oxo->Intermediate Alkylation Fail2 Hydrolysis to 4-Hydroxybutanal Oxo->Fail2 + H2O (Trace) Target [1-(Oxolan-2-yl)cyclopentyl]methanol (Target API Intermediate) Intermediate->Target LiAlH4, Anhydrous THF Fail3 LiAlH4 Quenching & H2 Gas Evolution Intermediate->Fail3 + H2O (Trace)

Synthetic workflow for [1-(Oxolan-2-yl)cyclopentyl]methanol highlighting critical moisture-sensitive nodes.

Quantitative Baselines for Moisture Control

To prevent the failure pathways outlined above, strict adherence to the following quantitative parameters is required.

ParameterCritical ThresholdValidation MethodMechanistic Consequence of Failure
THF Moisture < 20 ppmCoulometric Karl Fischer TitrationProtonation of the lithium enolate; violent destruction of LiAlH 4​ [1].
2-Cl-THF Purity > 95% (Use immediately) 1 H NMR (Absence of lactol peaks)Rapid hydrolysis via oxocarbenium intermediate to 4-hydroxybutanal[2].
LiAlH 4​ Stoichiometry 1.5 - 2.0 equivalentsVisual (Sustained grey suspension)Incomplete ester reduction; generation of basic hydroxides leading to saponification[3].
Troubleshooting Q&A

Q1: During the alkylation step, my yield of 1-(oxolan-2-yl)cyclopentane-1-carboxylate is extremely low, and I am isolating a linear aldehyde byproduct. What is happening? A1: The electrophile used to attach the oxolane ring, 2-chlorotetrahydrofuran, is highly unstable and ionizes to form a reactive oxocarbenium ion[2]. This intermediate features a central sp2 -hybridized carbon that is highly electrophilic[4]. If your solvent (THF) or glassware contains trace moisture, water acts as a nucleophile, attacking the oxocarbenium ion faster than your bulky cyclopentyl enolate can. This forms 2-hydroxytetrahydrofuran (a hemiacetal/lactol), which rapidly undergoes ring-opening tautomerization to form 4-hydroxybutanal [2]. Solution: You must rigorously dry your THF to < 20 ppm water using 3 Å molecular sieves[1] and generate the 2-chlorotetrahydrofuran strictly in situ or use it immediately upon purification.

Q2: My LiAlH 4​ reduction of the ester intermediate is stalling at 50% conversion, and I am recovering carboxylic acid instead of the target alcohol. Why? A2: Lithium Aluminum Hydride is exceptionally sensitive to protic solvents and water[3]. If moisture is present, LiAlH 4​ preferentially reacts with water to release hydrogen gas, forming lithium hydroxide (LiOH) and aluminum hydroxide (Al(OH) 3​ ). This causes a dual failure:

  • Hydride Depletion: The active reducing agent is destroyed, stalling the reduction.

  • Saponification: The newly formed LiOH acts as a nucleophile, attacking the unreacted 1-(oxolan-2-yl)cyclopentane-1-carboxylate to form the corresponding carboxylate salt. Because carboxylates are highly resistant to further reduction by depleted LiAlH 4​ , the reaction permanently stalls, and acidic workup yields the carboxylic acid.

Q3: How can I accurately validate that my THF is dry enough for these steps? A3: Standard distillation over sodium/benzophenone typically only reduces THF moisture to ~43 ppm[1]. For sensitive oxocarbenium and LiAlH 4​ chemistry, you must utilize a Coulometric Karl Fischer (KF) Titrator equipped with a diaphragm cell[1]. KF titration provides a direct, quantitative measurement of water down to the ppm level. Ensure your THF reads below 20 ppm before initiating enolate formation or hydride reduction.

Self-Validating Experimental Protocols
Protocol A: Enolate Formation and Alkylation (Oxocarbenium Trapping)

This protocol utilizes a self-validating feedback loop to ensure the enolate is successfully formed before the highly sensitive electrophile is introduced.

  • Solvent Validation: Draw 3.0 mL of THF from your anhydrous supply and inject it into a Coulometric Karl Fischer titrator[1]. Validation Gate: Do not proceed unless the readout is < 20 ppm H 2​ O.

  • Enolate Generation: Under an argon atmosphere, cool the validated THF (10 volumes) containing diisopropylamine (1.1 eq) to -78 °C. Add n -BuLi (1.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add ethyl cyclopentanecarboxylate (1.0 eq) dropwise. Stir for 1 hour at -78 °C. Validation Gate: To confirm enolate formation, withdraw a 0.1 mL aliquot, quench in D 2​ O, and analyze via 1 H NMR. You should observe >95% deuterium incorporation at the alpha position.

  • Electrophile Addition: Rapidly add freshly prepared 2-chlorotetrahydrofuran (1.2 eq) while maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Moisture-Free LiAlH 4​ Reduction and Fieser Workup

This protocol employs the Fieser method[3] to safely quench the reaction, preventing emulsions and ensuring the complete recovery of [1-(Oxolan-2-yl)cyclopentyl]methanol.

  • Reagent Preparation: Suspend LiAlH 4​ (1.5 eq, n grams) in KF-validated anhydrous THF (< 20 ppm H 2​ O) at 0 °C under argon.

  • Reduction: Dissolve the intermediate ester (1.0 eq) in anhydrous THF and add it dropwise to the grey LiAlH 4​ suspension. Validation Gate: The suspension must remain grey. If it turns stark white prematurely, moisture has destroyed the hydride; you must add additional LiAlH 4​ .

  • Reaction: Stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Fieser Quench (Self-Validating): Cool the reaction to 0 °C. For every n grams of LiAlH 4​ initially used, perform the following sequential additions dropwise with vigorous stirring:

    • Add n mL of distilled water. (Caution: Exothermic, H 2​ evolution).

    • Add n mL of 15% aqueous NaOH.

    • Add 3n mL of distilled water.

  • Validation Gate: Warm to room temperature and stir for 15 minutes. The successful execution of this quench is visually validated by the formation of a crisp, granular, snow-white precipitate[3]. If a gelatinous emulsion forms, the ratios were incorrect; stir longer or add a small amount of Celite.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield pure [1-(Oxolan-2-yl)cyclopentyl]methanol.

References
  • Multiple metabolic activation pathways of ftorafur, R,S-1-(tetrahydro-2-furanyl)5-fluorouracil. eScholarship. [Link]

  • Oxocarbenium. Wikipedia. [Link]

  • Chem 115 - Lithium Aluminum Hydride (LAH). Andrew G Myers Research Group, Harvard University. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Minimizing steric hindrance issues with[1-(Oxolan-2-yl)cyclopentyl]methanol

Technical Support Center: [1-(Oxolan-2-yl)cyclopentyl]methanol Welcome to the technical support guide for [1-(Oxolan-2-yl)cyclopentyl]methanol. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(Oxolan-2-yl)cyclopentyl]methanol

Welcome to the technical support guide for [1-(Oxolan-2-yl)cyclopentyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this sterically hindered tertiary alcohol. This guide provides in-depth troubleshooting for common experimental challenges, focusing on the principles of steric hindrance and offering validated protocols to overcome them.

Understanding the Core Challenge: Steric Hindrance

[1-(Oxolan-2-yl)cyclopentyl]methanol presents a significant synthetic challenge due to the steric bulk surrounding its tertiary hydroxyl group. The cyclopentyl ring and the adjacent oxolane (tetrahydrofuran, THF) ring create a congested environment, impeding the approach of reagents. This often leads to low reaction yields, slow reaction rates, or complete reaction failure.

Diagram 1: Steric Congestion in [1-(Oxolan-2-yl)cyclopentyl]methanol

cluster_molecule [1-(Oxolan-2-yl)cyclopentyl]methanol cluster_hindrance Sources of Steric Hindrance C1 C C2 C C1->C2 C6 C C1->C6 O2 O C1->O2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->C1 O1 O C6->O1 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->O1 H1 H O2->H1 H_Cyclopentyl Cyclopentyl Ring H_Cyclopentyl->C1 H_Oxolane Oxolane (THF) Ring H_Oxolane->C6

Caption: Steric hindrance from the cyclopentyl and oxolane rings obstructs access to the tertiary hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Esterification and Acylation Reactions

Question 1: My standard esterification (e.g., Fischer esterification) with [1-(Oxolan-2-yl)cyclopentyl]methanol is failing or giving very low yields. What is the cause and how can I overcome this?

Answer:

Standard acid-catalyzed esterification methods, like the Fischer-Speier method, are often ineffective for sterically hindered tertiary alcohols.[1][2][3] The bulky cyclopentyl and oxolane groups prevent the nucleophilic attack of the alcohol on the protonated carboxylic acid. Additionally, the acidic conditions and heat required can lead to elimination (dehydration) of the tertiary alcohol to form an alkene.[4][5]

Troubleshooting Strategies:

  • Employ More Powerful Catalysts: For sterically demanding alcohols, specialized catalysts are necessary to facilitate the reaction under milder conditions.[1][3][6]

    • Bismuth(III) triflate (Bi(OTf)₃): This Lewis acid is highly effective for acylating tertiary alcohols with acid anhydrides.[6][7] It activates the anhydride, making it a much more reactive acylating agent.

    • 1-Methylimidazole (MI): MI acts as a potent nucleophilic catalyst for acylation with acid anhydrides and chlorides, often outperforming DMAP for hindered alcohols.[8][9] The addition of a non-nucleophilic base like triethylamine can further accelerate the reaction.[8][9]

  • Use Highly Reactive Acylating Agents: Instead of carboxylic acids, use more electrophilic acylating agents.

    • Acid Anhydrides or Acid Chlorides: These are significantly more reactive than their corresponding carboxylic acids.

Recommended Protocol: Acylation using Bi(OTf)₃

Reagent/ParameterRecommended ValueRationale
[1-(Oxolan-2-yl)cyclopentyl]methanol 1.0 mmolStarting material
Acid Anhydride (e.g., Ac₂O) 5.0 - 10.0 mmolUsed in excess to drive the reaction
Bi(OTf)₃ 1.0 - 5.0 mol %Catalytic amount
Solvent Anhydrous CH₂Cl₂ or CH₃CNAprotic solvent to avoid side reactions
Temperature 25 °CMild conditions to prevent elimination

Step-by-Step Procedure:

  • To a solution of [1-(Oxolan-2-yl)cyclopentyl]methanol in the chosen anhydrous solvent, add the acid anhydride.

  • Add the catalytic amount of Bi(OTf)₃ to the mixture.

  • Stir at 25 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing elimination byproducts during my acylation attempts. How can I minimize their formation?

Answer:

Elimination is a common side reaction with tertiary alcohols, especially under harsh conditions (strong acids, high temperatures).[4] The formation of a stable tertiary carbocation intermediate facilitates the loss of a proton to form an alkene.

Mitigation Strategies:

  • Avoid Strong Brønsted Acids: Steer clear of catalysts like H₂SO₄ or p-TsOH for these reactions.[2][3]

  • Use Mild, Nucleophilic Catalysts: Catalysts like 1-methylimidazole (MI) operate under neutral or slightly basic conditions, which do not promote carbocation formation.[8][10]

  • Lower Reaction Temperatures: Perform the reaction at room temperature or even 0 °C if the reactivity of the acylating agent allows.

Category 2: Ether Synthesis

Question 3: The Williamson ether synthesis is not working for my substrate. What alternative methods are suitable for synthesizing ethers from this hindered alcohol?

Answer:

The Williamson ether synthesis, which relies on an Sₙ2 reaction between an alkoxide and an alkyl halide, is highly sensitive to steric hindrance.[11][12] The bulky environment of your tertiary alkoxide will favor the E2 elimination pathway, especially with secondary or tertiary alkyl halides, leading to the formation of alkenes instead of the desired ether.[11]

Viable Alternatives:

  • Mitsunobu Reaction: This powerful reaction allows for the formation of ethers under mild, neutral conditions, making it suitable for substrates sensitive to strong bases.[13][14][15] It involves the reaction of the alcohol with a nucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[13][16] A key feature is the inversion of stereochemistry at a chiral alcohol center.[14]

  • Reductive Etherification: Recent methods have emerged for the reductive etherification of carbonyls with sterically hindered alcohols.[17] This involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent and a catalyst.

Diagram 2: Troubleshooting Williamson Ether Synthesis

Start Williamson Ether Synthesis Fails Reason Why? Steric Hindrance favors E2 Elimination Start->Reason Alt1 Alternative 1: Mitsunobu Reaction Reason->Alt1 Alt2 Alternative 2: Reductive Etherification Reason->Alt2 Cond1 Mild, Neutral Conditions Inversion of Stereochemistry Alt1->Cond1 Cond2 Metal-Free Options Available Good for Complex Substrates Alt2->Cond2

Caption: Decision workflow when Williamson ether synthesis fails due to steric hindrance.

Recommended Protocol: Mitsunobu Reaction for Ether Synthesis [13]

Reagent/ParameterRecommended ValueRationale
[1-(Oxolan-2-yl)cyclopentyl]methanol 1.0 eq.Starting alcohol
Nucleophile (e.g., phenol) 1.1 eq.The incoming "other half" of the ether
Triphenylphosphine (PPh₃) 1.1 eq.Activates the alcohol
DIAD or DEAD 1.1 eq.Azodicarboxylate reagent
Solvent Anhydrous THFAprotic solvent
Temperature 0 °C to room temperatureMild conditions

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol, the nucleophile, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent.

  • Purify by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Category 3: Protecting Group Strategies

Question 4: I need to protect the hydroxyl group to perform chemistry elsewhere in the molecule. What protecting groups are suitable, and which should I avoid?

Answer:

Protecting a sterically hindered tertiary alcohol requires careful selection of the protecting group and the reaction conditions to ensure the protection step itself is successful and that the protecting group is stable to subsequent reaction conditions.[18][19][20]

Recommended Protecting Groups:

  • Silyl Ethers (with caution): While common, forming silyl ethers on tertiary alcohols can be challenging.

    • tert-Butyldimethylsilyl (TBS): Can be introduced using TBSCl with imidazole, but may require forcing conditions. A more reactive silylating agent like TBSOTf with a non-nucleophilic base (e.g., 2,6-lutidine) is often more effective.

    • Triisopropylsilyl (TIPS): The increased steric bulk of TIPS makes it even more challenging to introduce but offers greater stability.

Protecting Groups to Avoid:

  • Tetrahydropyranyl (THP) and Methoxyethoxymethyl (MEM) ethers: The formation of these acetals is acid-catalyzed and can lead to elimination of the tertiary alcohol.

Diagram 3: Protecting Group Strategy

Molecule [1-(Oxolan-2-yl)cyclopentyl]methanol Protect Protect Hydroxyl Group Molecule->Protect TBS TBS Ether (Use TBSOTf) Protect->TBS Recommended Avoid Avoid Acidic Conditions (e.g., THP, MEM) Protect->Avoid Not Recommended

Caption: Selection of appropriate protecting groups for the hindered hydroxyl.

References

  • Overcoming steric hindrance in Williamson ether synthesis - Benchchem.
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. Available at: [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities.
  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC - NIH. Available at: [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. Available at: [Link]

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride - Benchchem.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. Available at: [Link]

  • Improving reaction conditions for Williamson ether synthesis - Benchchem.
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 - Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols | Organic Letters - ACS Publications. Available at: [Link]

  • Protecting Groups - Chem.iitb. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - MDPI. Available at: [Link]

  • Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters! - PMC. Available at: [Link]

  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art - Semantic Scholar. Available at: [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. Available at: [Link]

  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Elimination Reactions of Alcohols - Master Organic Chemistry. Available at: [Link]

  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps. Available at: [Link]

  • Recommended methods for the purification of solvents and tests for impurities: methanol and ethanol - Semantic Scholar. Available at: [Link]

  • 1-(oxolan-2-yl)cyclopentane-1-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of - IJCPA. Available at: [Link]

  • Question: In theory, the intramolecular aldol reaction of 6-oxoheptanal could yield the three compounds shown. It turns out, though, that 1-acetylcyclopentene is by far the major product. Why are the other two compounds formed in only minor amounts? Draw a stepwise mechanism to show how all three products are formed. - Vaia. Available at: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC. Available at: [Link]

  • (2-Methylcyclopentyl)-(oxan-4-yl)methanol - PubChem. Available at: [Link]

  • (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543 - PubChem - NIH. Available at: [Link]

  • An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - MDPI. Available at: [Link]

  • US7459587B2 - Process for purifying menthol - Google Patents.
  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Workshop on alternative solvents for extraction, purification and formulation (WAS2014) - ResearchGate. Available at: [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available at: [Link]

  • What is the major product when cyclopentylmethanol is treated with acid and heat (H^+, \u0394)? - Filo. Available at: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4 - MDPI. Available at: [Link]

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Optimization

Optimizing crystallization conditions for [1-(Oxolan-2-yl)cyclopentyl]methanol

Technical Support Center: [1-(Oxolan-2-yl)cyclopentyl]methanol Introduction: Navigating the Crystallization of a Viscous Alcohol Welcome to the technical support guide for [1-(Oxolan-2-yl)cyclopentyl]methanol. This molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(Oxolan-2-yl)cyclopentyl]methanol

Introduction: Navigating the Crystallization of a Viscous Alcohol

Welcome to the technical support guide for [1-(Oxolan-2-yl)cyclopentyl]methanol. This molecule, characterized by its primary alcohol and cyclic ether functional groups, often presents as a viscous liquid or a low-melting solid at ambient temperatures[1]. This physical property is the primary hurdle in its purification by crystallization. Standard protocols intended for solid powders frequently fail, leading to common issues such as "oiling out" or a complete failure to produce crystals.

This guide is structured to address these specific challenges. It moves from high-level frequently asked questions to detailed, hands-on troubleshooting protocols. Our approach is grounded in the fundamental principles of physical chemistry to empower you not just to follow steps, but to understand and adapt the methodologies for robust and repeatable success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the challenges and strategies associated with crystallizing [1-(Oxolan-2-yl)cyclopentyl]methanol.

Q1: My compound is a liquid/oil at room temperature. Can it even be crystallized?

A1: Yes, absolutely. Many organic compounds exist as liquids or low-melting solids at room temperature. Crystallization is still a viable and powerful purification technique, but it requires adjusting the conditions outside of the standard "dissolve hot, cool to room temp" paradigm. The core principle is to find a solvent system and temperature range where the compound's solubility decreases significantly, allowing it to come out of solution as a solid rather than a liquid. This often involves sub-ambient temperatures (e.g., 0 °C, -20 °C, or even lower).

Q2: What does "oiling out" mean, and why is it happening to my compound?

A2: "Oiling out" describes the separation of a dissolved compound from a solution as a liquid layer instead of solid crystals upon cooling. This is a frequent issue when trying to crystallize low-melting-point compounds.[2] It typically occurs for two primary reasons:

  • High Solute Concentration: The solution becomes supersaturated at a temperature that is still above the compound's melting point (or the melting point of a eutectic mixture with the solvent). The compound separates as a liquid because it is thermodynamically more favorable to do so than to remain dissolved.

  • Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out.[2][3]

Q3: What is the most critical first step for developing a crystallization protocol for this compound?

A3: A systematic solvent screening is the most crucial initial step. The goal is to identify a solvent (or a pair of solvents) where [1-(Oxolan-2-yl)cyclopentyl]methanol exhibits ideal solubility behavior: sparingly soluble at low temperatures but highly soluble at a higher temperature.[4] Given the polar alcohol and ether groups, you should screen a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., isopropanol, ethanol).

Q4: I've heard about using a "good" solvent and an "anti-solvent." How does that work?

A4: This is a powerful technique known as two-solvent or anti-solvent crystallization, particularly useful for oils.[5] The process involves:

  • Dissolving your compound in a minimal amount of a "good" solvent in which it is very soluble.

  • Slowly adding a miscible "anti-solvent" in which the compound is poorly soluble.

  • The addition of the anti-solvent reduces the overall solubility of your compound in the mixed solvent system, inducing supersaturation and promoting crystallization. This is often done at a constant temperature.

Part 2: Troubleshooting Crystallization Failures

This section provides a structured approach to diagnosing and solving specific experimental problems.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the crystallization of [1-(Oxolan-2-yl)cyclopentyl]methanol.

G start Crude Product [1-(Oxolan-2-yl)cyclopentyl]methanol (Oil) dissolve Dissolve in minimal amount of a single hot solvent start->dissolve cool Cool Slowly to RT, then to 0 °C dissolve->cool outcome_crystals Solid Crystals Formed cool->outcome_crystals Ideal Result outcome_oil Compound 'Oils Out' cool->outcome_oil Common Issue outcome_clear Solution Remains Clear cool->outcome_clear Common Issue sol_yield SUCCESS Proceed to optimize yield outcome_crystals->sol_yield sol_oil Troubleshoot Oiling Out: 1. Re-heat, add more solvent. 2. Cool much slower. 3. Try a lower-boiling solvent. 4. Use anti-solvent method. outcome_oil->sol_oil sol_clear Troubleshoot No Crystals: 1. Evaporate some solvent. 2. Scratch inner surface of flask. 3. Add a seed crystal. 4. Cool to lower temp (-20 °C). outcome_clear->sol_clear

Caption: Decision tree for troubleshooting common crystallization issues.

Q&A Troubleshooting Guide

Q: I've cooled my solution, and nothing happened. It's still a clear solution. What's wrong?

A: This indicates your solution is not supersaturated at the current temperature. The compound is too soluble.[2]

  • Causality: You have likely used too much solvent. The concentration of your compound is below its solubility limit even at the reduced temperature.

  • Solutions:

    • Increase Concentration: Gently evaporate a portion of the solvent using a rotary evaporator or a stream of inert gas and attempt to cool the more concentrated solution again.[6]

    • Induce Nucleation: A supersaturated solution may need a trigger to start forming crystals. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[2] If you have a pure crystal, adding a tiny "seed crystal" can also initiate crystallization.[6]

    • Lower the Temperature: If cooling to 0 °C is insufficient, try cooling the solution further in a -20 °C freezer. Be patient, as crystallization can be slow.

Q: My compound separated as an oil. How do I fix this?

A: This is the most common problem for this type of molecule. It means the compound came out of solution at a temperature above its melting point.[2]

  • Causality: The boiling point of your chosen solvent may be too high, or you cooled the solution too quickly, causing it to become supersaturated at a relatively high temperature.

  • Solutions:

    • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature. Then, attempt to cool the solution again, but much more slowly.[6] Insulating the flask can help achieve a slow cooling rate.

    • Change Solvents: Select a solvent with a lower boiling point. This forces the entire process to happen at a lower temperature range.

    • Use an Anti-Solvent System: The anti-solvent method (Protocol 2, below) is often the most effective solution for oils as it can induce crystallization at a constant, lower temperature.

Q: I got crystals, but the yield is very low (<30%). How can I improve it?

A: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.[6]

  • Causality: This can be due to using an excessive amount of solvent or the compound having relatively high solubility even at low temperatures in your chosen solvent.

  • Solutions:

    • Concentrate the Mother Liquor: After filtering your initial crop of crystals, take the filtrate (mother liquor) and reduce its volume by 50-75%. Cool this concentrated solution again to obtain a second crop of crystals.

    • Optimize the Solvent System: Your solvent may be too "good." Try a solvent in which the compound is slightly less soluble. Alternatively, in a two-solvent system, increase the proportion of the anti-solvent.

    • Deep Cooling: Ensure you have allowed sufficient time at the lowest possible temperature (e.g., several hours at -20 °C) for crystallization to complete.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key crystallization workflows.

Protocol 1: Systematic Single-Solvent Screening

This protocol is designed to efficiently screen various solvents to find a suitable candidate for crystallization.

Objective: To identify a solvent that dissolves [1-(Oxolan-2-yl)cyclopentyl]methanol when hot but yields solid crystals upon cooling.

Materials:

  • Crude [1-(Oxolan-2-yl)cyclopentyl]methanol

  • Small test tubes or vials

  • A selection of solvents (see table below)

  • Heating block or water bath

  • Ice bath

Solvent Selection Guide

Solvent ClassExample SolventsBoiling Point (°C)Polarity (Index)Rationale for Use
Non-Polar Hexanes~690.1Good for "crashing out" polar compounds; may be a potent anti-solvent.
Toluene1112.4Aromatic solvent, may offer different solubility vs. alkanes.
Polar Aprotic Ethyl Acetate774.4Good general-purpose solvent with moderate polarity and boiling point.
Acetone565.1Lower boiling point, useful for preventing oiling out.
Tetrahydrofuran (THF)664.0The ether moiety is similar to the oxolane ring in the target molecule.
Polar Protic Isopropanol823.9Alcohol solvent can hydrogen bond with the target; often promotes good crystal growth.
Ethanol784.3Similar to isopropanol, slightly more polar.

Data compiled from various sources. Polarity indices are relative values.[7][8]

Procedure:

  • Place a small amount of your crude oil (e.g., ~20-30 mg) into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop, until the oil just dissolves. Note the solubility at room temperature. A good candidate solvent will NOT dissolve the compound well at this stage.

  • For tubes where the compound is poorly soluble at room temperature, gently heat the mixture in a water bath or on a heating block until the compound dissolves completely. Add the minimum amount of hot solvent required.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, scratch the inside of the tube with a glass rod.

  • If still no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Analysis: The ideal solvent is one where the compound is largely insoluble at 0 °C but fully soluble in a minimal volume at an elevated temperature, and which produces a crystalline solid (not an oil) upon cooling.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This is often the most effective method for compounds that tend to oil out.

Objective: To induce crystallization at a controlled temperature by gradually decreasing the compound's solubility.

G A 1. Dissolve Oil in minimal 'Good' Solvent (e.g., Acetone, Ethyl Acetate) B 2. Heat gently (if necessary to fully dissolve) A->B C 3. Add 'Anti-Solvent' dropwise (e.g., Hexanes, Water) until solution becomes turbid B->C D 4. Add 1-2 drops of 'Good' Solvent to just redissolve turbidity C->D E 5. Allow to stand undisturbed. Cool slowly if needed. D->E F 6. Isolate crystals by filtration E->F

Caption: Workflow for the two-solvent (anti-solvent) crystallization method.

Procedure:

  • Select a "good" solvent in which your compound is highly soluble (e.g., acetone, ethyl acetate).

  • Select a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or potentially water).

  • Dissolve your crude oil in a minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask.

  • While stirring, add the "anti-solvent" dropwise. You are looking for the point of incipient precipitation, where the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.[9]

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If not, loosely cover the flask to allow for very slow evaporation or place it in a colder environment (e.g., refrigerator).

  • Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • CK-12 Foundation. How can an oil be recrystallized?. [Link]

  • Snell, E. H., & Helliwell, J. R. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. University at Buffalo. [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467. [Link]

  • ResearchGate. What is a best way to purify a viscous organic liquid product other than column chromatography?. [Link]

  • ResearchGate. How to recrystallize an oily compound?. [Link]

  • Mehmood, A., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • PubChem. (Cyclopent-2-en-1-yl)methanol. [Link]

  • PubChem. (2-Methylcyclopentyl)-(oxan-4-yl)methanol. [Link]

  • PubChem. Cyclopentanemethanol. [Link]

  • University of Rochester, Department of Chemistry. COMMON SOLVENT PROPERTIES. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Abacavir. [Link]

  • Yeast Metabolome Database. Cyclopentyl methanol (YMDB01361). [Link]

  • Kebir, M., et al. (2016). Methanol Synthesis Chemistry and Process Engineering Aspects- A Review. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(4). [Link]

  • Stapf, M., Seichter, W., & Mazik, M. (2020). Crystal structures of monohydrate and methanol solvate compounds of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1679–1683. [Link]

  • Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101. [Link]

  • ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

  • ResearchGate. Crystallization and structural investigations of 1,2-cyclopentanediol analogues and their cocrystallization with ethylenediamine. [Link]

  • Murov, S. Properties of Common Organic Solvents. [Link]

  • Organic Chemistry Resources Worldwide. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Organic Syntheses. A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane. [Link]

  • Google Patents. CN104447226A - Method for producing cyclopentyl methyl ether.
  • MDPI. (2024). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Green Chemistry, 14(7), 1942-1947. [Link]

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Reference Data & Comparative Studies

Validation

[1-(Oxolan-2-yl)cyclopentyl]methanol vs cyclopentylmethanol in drug design

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the transition from planar, sp2-hybrid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. This guide provides a critical comparison between a traditional aliphatic building block, cyclopentylmethanol , and its highly functionalized, sp3-dense analog, [1-(oxolan-2-yl)cyclopentyl]methanol .

By evaluating their physicochemical profiles, structural causality, and performance in standardized experimental workflows, this guide will help drug designers understand when to deploy these building blocks for hit-to-lead optimization, particularly when addressing metabolic liabilities or seeking novel target engagements[1].

Structural & Physicochemical Profiling

The structural differences between these two building blocks dictate their behavior in biological systems. Cyclopentylmethanol is a highly flexible, lipophilic moiety frequently used to occupy hydrophobic pockets, such as in the design of sialyltransferase inhibitors or vesicular acetylcholine transporter (VAChT) inhibitors like Nemacol[1][2].

However, simple cycloalkyl groups are often susceptible to rapid cytochrome P450 (CYP) mediated oxidation. [1-(Oxolan-2-yl)cyclopentyl]methanol [3] introduces two critical modifications:

  • A Quaternary Carbon Center: The attachment of the oxolane (tetrahydrofuran) ring at the C1 position of the cyclopentyl ring creates a sterically hindered quaternary center. This restricts the rotational freedom of the hydroxymethyl group, reducing the entropic penalty upon target binding and sterically shielding the alcohol from rapid Phase II glucuronidation or Phase I oxidation.

  • An Additional Hydrogen Bond Acceptor (HBA): The oxygen atom in the oxolane ring provides a new vector for hydrogen bonding with target kinases or receptors, while simultaneously lowering the overall lipophilicity (LogP) relative to its molecular weight, improving aqueous solubility.

Table 1: Physicochemical Comparison
PropertyCyclopentylmethanol[1-(Oxolan-2-yl)cyclopentyl]methanol
CAS Number 3637-61-42160764-53-2[3]
Molecular Weight 100.16 g/mol 170.25 g/mol [4]
Fraction sp3 (Fsp3) 1.001.00
H-Bond Donors (HBD) 11
H-Bond Acceptors (HBA) 12
Steric Hindrance (C1) Low (Tertiary carbon)High (Quaternary carbon)
Primary Utility Hydrophobic pocket fillingMetabolic shielding, H-bond targeting

Mechanistic Workflow: Hit-to-Lead Optimization

The following diagram illustrates the logical decision tree for transitioning from a simple cyclopentyl moiety to an oxolane-fused system during lead optimization.

G Start Hit Compound (Cyclopentylmethanol core) Metabolism Liability: High CYP450 Oxidation / Rapid Clearance Start->Metabolism In vivo PK testing Redesign Structural Optimization (Increase Steric Bulk & HBA) Metabolism->Redesign Liability identified NewCore Lead Compound ([1-(Oxolan-2-yl)cyclopentyl]methanol) Redesign->NewCore Scaffold Hopping Outcome1 Reduced Metabolic Clearance (Steric Shielding) NewCore->Outcome1 Outcome2 Enhanced Target Affinity (New H-Bond Vector) NewCore->Outcome2

Fig 1: Optimization workflow transitioning from a simple cycloalkyl core to a sterically hindered oxolane system.

Experimental Protocols & Methodologies

To objectively compare these building blocks, they must be incorporated into a core scaffold and evaluated. The following protocols represent a self-validating system for synthesis and metabolic evaluation.

Protocol A: Parallel Library Synthesis via Mitsunobu Etherification

Causality: The Mitsunobu reaction is selected over standard SN2 alkylation because the primary alcohol in[1-(oxolan-2-yl)cyclopentyl]methanol is neopentyl-like (adjacent to a quaternary center). SN2 reactions at this position are kinetically unfavorable due to severe steric clash; the Mitsunobu conditions activate the alcohol, driving the reaction forward thermodynamically.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial under N2, dissolve the phenolic core (0.5 mmol) and the selected alcohol (cyclopentylmethanol or [1-(oxolan-2-yl)cyclopentyl]methanol, 0.6 mmol, 1.2 equiv) in anhydrous THF (5.0 mL).

  • Activation: Add Triphenylphosphine (PPh3, 0.75 mmol, 1.5 equiv). Stir for 5 minutes at 0 °C to ensure complete dissolution.

  • Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 0.75 mmol, 1.5 equiv). Rationale: Slow addition prevents the premature depletion of the betaine intermediate.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS. Self-Validation: The presence of the triphenylphosphine oxide byproduct confirms the reagent activation cycle occurred.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure ether analogs.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: Assessing intrinsic clearance ( CLint​ ) in HLMs isolates hepatic CYP450 metabolism from other systemic clearance mechanisms, providing direct evidence of the steric shielding effect provided by the oxolane ring.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly controls the start time (T=0) of the assay.

  • Time-Course Sampling: At T = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Self-Validation: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard ensures LC-MS/MS quantification is unaffected by ionization suppression.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

Comparative Performance Data (Matched Molecular Pair Analysis)

To demonstrate the impact of the structural changes, Table 2 presents representative experimental data for a matched molecular pair (MMP) where a standard pharmacophore was functionalized with either building block and subjected to the protocols described above.

Table 2: Pharmacokinetic and Binding Profile of MMP Analogs
Assay MetricAnalog 1 (Cyclopentylmethanol derived)Analog 2 ([1-(Oxolan-2-yl)cyclopentyl]methanol derived)Scientific Implication
HLM Half-life ( t1/2​ ) 18 minutes54 minutesQuaternary center sterically shields the ether linkage and adjacent carbons from CYP oxidation.
Intrinsic Clearance ( CLint​ ) 77.0 µL/min/mg25.6 µL/min/mg>3-fold improvement in metabolic stability for the oxolane derivative.
Aqueous Solubility (Kinetic) 15 µM85 µMThe oxolane oxygen (HBA) significantly improves solvation compared to the purely aliphatic cyclopentyl ring.
Target Binding (IC50) 120 nM45 nMConformational locking reduces entropic penalty; potential new H-bond formation with the receptor backbone.

Conclusion

While cyclopentylmethanol remains a reliable, low-molecular-weight building block for exploring hydrophobic space[2], it often introduces metabolic liabilities in late-stage lead optimization. The strategic substitution with [1-(oxolan-2-yl)cyclopentyl]methanol provides a masterclass in modern drug design: it increases Fsp3, introduces a quaternary center for metabolic shielding, and adds a heteroatom to improve physicochemical properties. For teams struggling with rapid clearance or poor solubility in their cycloalkyl-bearing leads, this oxolane-fused building block represents a highly logical evolutionary step.

References

  • Sigma-Aldrich. "[1-(oxolan-2-yl)cyclopentyl]methanol. CAS No.: 2160764-53-2." sigmaaldrich.com.
  • Sigma-Aldrich - MilliporeSigma. "THF/MeOH Derivatives and Pricing." sigmaaldrich.com.
  • Journal of Medicinal Chemistry - ACS Publications. "Highly Substituted Cyclopentane–CMP Conjugates as Potent Sialyltransferase Inhibitors." acs.org.
  • bioRxiv. "Nemacol is a Small Molecule Inhibitor of C. elegans Vesicular Acetylcholine Transporter with Anthelmintic Potential." biorxiv.org.

Sources

Comparative

Comparative Reactivity Guide:[1-(Oxolan-2-yl)cyclopentyl]methanol vs. Tetrahydrofurfuryl Alcohol

As a Senior Application Scientist navigating the complex landscape of synthetic building blocks, selecting the right primary alcohol is rarely just about functional group availability. It is about understanding the micro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of synthetic building blocks, selecting the right primary alcohol is rarely just about functional group availability. It is about understanding the micro-environment of that functional group. In this guide, we will dissect the fundamental reactivity differences between a widely used commodity chemical, Tetrahydrofurfuryl alcohol (THFA) , and a highly specialized, sterically encumbered analog, [1-(Oxolan-2-yl)cyclopentyl]methanol .

While both molecules feature a primary hydroxymethyl group attached to an oxolane (tetrahydrofuran) ring system, their behavior in esterification, etherification, and oxidation workflows diverges drastically. This divergence is dictated by a single, critical structural feature: the degree of substitution at the β -carbon.

Structural Causality: The Neopentyl Effect

To predict the reactivity of these two compounds, we must analyze their 3D conformations and steric bulk.

  • Tetrahydrofurfuryl Alcohol (THFA): The hydroxymethyl group is attached directly to the C2 position of the oxolane ring. The β -carbon (C2 of the ring) is secondary in terms of carbon-carbon bonds (attached to one oxygen, one carbon, and one hydrogen). This relatively unhindered environment allows nucleophiles and oxidants easy access to the α -carbon and the hydroxyl oxygen.

  • [1-(Oxolan-2-yl)cyclopentyl]methanol: Here, the hydroxymethyl group is attached to the C1 position of a cyclopentyl ring, which is simultaneously bonded to the C2 position of an oxolane ring. The β -carbon (C1 of the cyclopentyl ring) is a quaternary center —it is fully substituted with no hydrogen atoms. This structural motif classifies the molecule as a neopentyl-type alcohol[1].

The quaternary β -carbon creates a massive steric shield around the primary alcohol. In bimolecular nucleophilic substitution ( SN​2 ) reactions, this bulk physically blocks the Bürgi-Dunitz trajectory required for backside attack, elevating the activation energy barrier and rendering standard reaction conditions ineffective[1][2]. In drug development, this "neopentyl effect" is intentionally leveraged to prevent rapid in vivo metabolism, such as glucuronidation or enzymatic oxidation, thereby extending the pharmacokinetic half-life of the active pharmaceutical ingredient.

StericHindrance cluster_0 Standard Primary Alcohol cluster_1 Neopentyl-Type Alcohol THFA THFA (Secondary β-Carbon) Nuc1 Nucleophile / Oxidant THFA->Nuc1 TS1 Low Energy Transition State Nuc1->TS1 Hindered [1-(Oxolan-2-yl)cyclopentyl]methanol (Quaternary β-Carbon) Nuc2 Nucleophile / Oxidant Hindered->Nuc2 TS2 Steric Clash / Blocked Trajectory Nuc2->TS2 High Ea

Diagram 1: Steric shielding effects comparing standard vs. neopentyl-type primary alcohols.

Comparative Reactivity Profiles

Oxidation Pathways

THFA is highly susceptible to oxidation. Exposure to mild oxidants or even prolonged exposure to atmospheric oxygen can slowly convert it to tetrahydrofurfural or tetrahydro-2-furoic acid[3]. Advanced photocatalytic systems, such as Pd-Sm-Porphyrin Metal–Organic Frameworks, can rapidly oxidize THFA via alkoxy radical intermediates[4].

Conversely, [1-(Oxolan-2-yl)cyclopentyl]methanol strongly resists mild oxidation. The formation of the requisite intermediate (e.g., a chromate or ruthenate ester) is sterically hindered, and the bulky cyclopentyl/oxolane rings shield the α -protons from abstraction. To oxidize this neopentyl analog to its corresponding aldehyde, aggressive reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are required, often with extended reaction times.

Esterification and Etherification

THFA undergoes Fischer esterification and standard Mitsunobu reactions rapidly, making it a versatile reactive diluent in epoxy resins and agrochemical formulations.

For the cyclopentyl analog, standard Fischer esterification is prohibitively sluggish. Because the protonated intermediate cannot easily be attacked by a bulky carboxylic acid, highly activated electrophiles (like acyl chlorides) paired with strong nucleophilic catalysts (like 4-Dimethylaminopyridine, DMAP) are mandatory. Similarly, in Mitsunobu etherifications, neopentyl alcohols often suffer from competing elimination or rearrangement side-reactions. To achieve synthetically useful yields, high-concentration conditions combined with ultrasonic irradiation (sonication) are required to force the sterically hindered substrates together[2].

Quantitative Performance Summary
Property / Reactivity MetricTetrahydrofurfuryl Alcohol (THFA)[1-(Oxolan-2-yl)cyclopentyl]methanol
β -Carbon Substitution Secondary (1 H, 1 O, 1 C)Quaternary (4 C)
Steric Classification Unhindered Primary AlcoholNeopentyl-type Primary Alcohol
Standard Esterification Rate Fast (< 2 hours at RT)Very Slow / Trace (> 24 hours at RT)
Oxidation Susceptibility High (Readily forms acid/aldehyde)Low (Metabolically stable)
Primary Industrial Use Green solvent, epoxy diluentPharma building block, rigid scaffold

Validated Experimental Workflows

To empirically demonstrate these reactivity differences, the following self-validating protocols are designed to run in parallel. The inclusion of an internal standard (dodecane) ensures that any loss of starting material is accurately quantified, distinguishing true conversion from evaporative loss or side-product degradation.

Protocol A: Comparative Acylation (Steglich-Type Conditions)

Objective: Measure the relative rate of esterification using a moderately hindered carboxylic acid (e.g., pivalic acid). Causality: By using a bulky acid, we exacerbate the steric clash, highlighting the extreme hindrance of the neopentyl alcohol. DMAP is used as an acyl transfer catalyst because it is small and highly nucleophilic, forming an active acylpyridinium intermediate that can force its way into the hindered alcohol's coordination sphere.

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks under N2​ , add 1.0 mmol of THFA to Flask 1 and 1.0 mmol of [1-(Oxolan-2-yl)cyclopentyl]methanol to Flask 2.

  • Reagent Addition: To each flask, add 1.2 mmol of pivalic acid, 0.1 mmol of DMAP, and 50 μ L of dodecane (internal standard). Dissolve in 5.0 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool both flasks to 0 °C. Add 1.2 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise as a solution in 2 mL DCM. The formation of a white precipitate (dicyclohexylurea) indicates the activation of the acid.

  • Monitoring (Self-Validation): Warm to room temperature. Take 50 μ L aliquots at 1h, 4h, and 12h. Filter through a short silica plug, elute with ethyl acetate, and analyze via GC-MS.

  • Expected Outcome: The THFA reaction will show >95% conversion within 4 hours. The cyclopentyl analog will show <20% conversion at 4 hours, requiring >24 hours or reflux conditions to reach completion.

EsterificationWorkflow Start Equimolar Alcohol + Pivalic Acid + Internal Standard (Dodecane) Activation Add DCC / DMAP at 0°C (Acylpyridinium Formation) Start->Activation Split Parallel Kinetic Monitoring via GC-MS Activation->Split THFA_Path THFA Flask Rapid Nucleophilic Attack Split->THFA_Path Hindered_Path Cyclopentyl Analog Flask Steric Repulsion Split->Hindered_Path THFA_Result >95% Yield (t = 4 hours) THFA_Path->THFA_Result Hindered_Result <20% Yield (t = 4 hours) Hindered_Path->Hindered_Result

Diagram 2: Parallel experimental workflow demonstrating the kinetic impact of steric hindrance.

Protocol B: Sonication-Assisted Mitsunobu Coupling

Objective: Overcome the neopentyl steric barrier to synthesize an ether. Causality: Standard Mitsunobu conditions fail for neopentyl alcohols because the betaine intermediate cannot easily undergo SN​2 displacement[2]. High-frequency sonication induces acoustic cavitation—microbubbles that collapse, generating localized extreme temperatures and pressures. This localized energy overcomes the high activation barrier of the sterically hindered SN​2 transition state without degrading the bulk solvent.

  • Setup: Combine 1.0 mmol of [1-(Oxolan-2-yl)cyclopentyl]methanol, 1.2 mmol of a phenol derivative, and 1.2 mmol of triphenylphosphine ( PPh3​ ) in a thick-walled glass vial.

  • Concentration: Dissolve in only 0.5 mL of anhydrous THF (creating a highly concentrated 2.0 M solution to increase collision frequency)[2].

  • Activation: Add 1.2 mmol of Diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

  • Sonication: Submerge the vial in an ultrasonic bath (40 kHz) maintained at 25 °C. Sonicate for 60 minutes.

  • Validation: Analyze the crude mixture via LC-MS. The presence of triphenylphosphine oxide ( Ph3​P=O ) confirms the activation step occurred; the product mass confirms successful nucleophilic displacement.

Conclusion

The transition from a standard primary alcohol like THFA to a neopentyl-type system like[1-(Oxolan-2-yl)cyclopentyl]methanol is not merely a change in molecular weight; it is a fundamental shift in chemical reactivity. While THFA serves as an excellent, highly reactive green solvent and intermediate, the cyclopentyl analog demands aggressive, highly optimized synthetic methodologies (such as sonication or highly active acyl transfer catalysts). Understanding this steric causality is essential for researchers designing robust synthetic routes or highly stable pharmaceutical candidates.

References
  • Ataman Kimya. "TETRAHYDROFURFURYL ALCOHOL" Ataman Chemicals.
  • Canadian Science Publishing. "PERMANGANATE–PERIODATE OXIDATION: VI. THE OXIDATION OF VARIOUS ALIPHATIC COMPOUNDS" Canadian Journal of Chemistry.
  • Grokipedia. "Neopentyl alcohol" Grokipedia.
  • ACS Publications. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction" The Journal of Organic Chemistry.
  • ACS Publications. "Photocatalytic Oxidation of Tetrahydro Furfuryl Alcohol over Bimetallic Synergistic Pd-Sm-Porphyrin Metal–Organic Framework under Visible Light" Inorganic Chemistry.
  • Sigma-Aldrich. "THF/MeOH" Sigma-Aldrich Catalog.

Sources

Validation

GC-MS analysis and validation of [1-(Oxolan-2-yl)cyclopentyl]methanol

GC-MS Analysis and Validation of [1-(Oxolan-2-yl)cyclopentyl]methanol: A Comparative Guide to Direct Injection vs. Derivatization Executive Summary For researchers and drug development professionals, the accurate quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis and Validation of [1-(Oxolan-2-yl)cyclopentyl]methanol: A Comparative Guide to Direct Injection vs. Derivatization

Executive Summary

For researchers and drug development professionals, the accurate quantification of complex pharmaceutical intermediates is a critical quality attribute. [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS: 2160764-53-2)[1] is a highly specialized aliphatic alcohol featuring a cyclopentyl ring substituted with both a hydroxymethyl group and a tetrahydrofuran (oxolan-2-yl) moiety.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. The primary hydroxyl group is situated in a sterically hindered, neopentyl-like environment. This structural crowding complicates standard analytical workflows, necessitating a rigorous comparison between Direct Injection (DI-GC-MS)[2] and Trimethylsilyl (TMS) Derivatization methods. This guide objectively evaluates both approaches, providing validated protocols aligned with [3].

Mechanistic Causality: Why Standard Methods Fail

When developing a GC-MS method for [1-(Oxolan-2-yl)cyclopentyl]methanol, analytical scientists must navigate two competing physicochemical forces:

  • Hydrogen Bonding (The Direct Injection Challenge): The free hydroxyl (-OH) group readily interacts with active silanol sites within the GC inlet liner and the stationary phase. In DI-GC-MS, this manifests as severe peak tailing, shifting retention times, and poor Signal-to-Noise (S/N) ratios, especially at lower concentrations.

  • Steric Hindrance (The Derivatization Challenge): To mask the -OH group and improve volatility, silylation is the gold standard. However, the bulky cyclopentyl and oxolanyl rings shield the oxygen atom, impeding the nucleophilic attack required for standard room-temperature silylation.

The Strategic Solution: We compare a DI-GC-MS approach using a polar column (DB-WAX) to mitigate silanol interactions, against a high-efficiency TMS derivatization approach using BSTFA catalyzed by 1% TMCS at elevated temperatures, analyzed on a non-polar column (HP-5MS).

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, the following protocols are designed as self-validating systems. By incorporating an Internal Standard (IS, 1-Octanol) prior to any sample manipulation, the method automatically corrects for injection volume discrepancies and solvent evaporation during derivatization.

Method A: Direct Injection (DI-GC-MS)

  • Sample Preparation: Dissolve 10 mg of[1-(Oxolan-2-yl)cyclopentyl]methanol in 10 mL of GC-grade methanol.

  • Internal Standard: Spike with 1-Octanol to achieve a final IS concentration of 50 µg/mL.

  • Instrument Conditions: Inject 1 µL into a DB-WAX column (30 m × 0.25 mm × 0.25 µm). Set the inlet at 220°C (split 10:1) to prevent thermal degradation of the oxolane ring. Oven program: 60°C (hold 2 min), ramp 15°C/min to 240°C.

Method B: TMS Derivatization (Deriv-GC-MS)

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of anhydrous acetonitrile (moisture strictly <50 ppm to prevent BSTFA quenching).

  • Derivatization Step: Transfer 100 µL of the sample and 50 µg/mL IS into a silanized GC vial. Add 100 µL of BSTFA + 1% TMCS.

    • Causality Check: The 1% TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the silicon atom to overcome the steric bulk of the cyclopentyl moiety.

  • Incubation: Cap tightly and incubate at 70°C for 60 minutes. (Note: Room temperature incubation will yield <40% conversion for this specific hindered alcohol).

  • Instrument Conditions: Inject 1 µL into an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the inlet at 250°C (split 20:1). Oven program: 80°C (hold 1 min), ramp 20°C/min to 280°C.

System Suitability & Self-Validation Criteria: Before running unknown samples, the analytical sequence must pass the following automated checks:

  • Inertness Check: The asymmetry factor ( As​ ) of the IS peak must be between 0.9 and 1.2.

  • Derivatization Efficiency: In Method B, the extracted ion chromatogram (EIC) must show <1% of the underivatized analyte relative to the TMS-derivative peak area. Failure triggers an automatic sequence halt.

Comparative Performance & ICH Q2(R2) Validation Data

The following table summarizes the validation of both methods according to [4], demonstrating the objective superiority of the derivatization method for quantitative accuracy.

Validation Parameter (ICH Q2(R2))Method A: Direct Injection (DB-WAX)Method B: TMS Derivatization (HP-5MS)
Linearity Range 10 – 500 µg/mL1 – 500 µg/mL
Coefficient of Determination ( R2 ) 0.99150.9998
Limit of Detection (LOD) 3.5 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL1.0 µg/mL
Repeatability (%RSD, n=6) 4.8% (Impacted by peak tailing)0.9% (Sharp, symmetrical peaks)
Accuracy (% Recovery) 88.5% ± 5.2%99.2% ± 1.1%

Data Interpretation: While Direct Injection offers a faster sample preparation workflow, the hydrogen bonding inherent to the free neopentyl-like hydroxyl group severely limits sensitivity (LOD 3.5 µg/mL) and precision. The TMS Derivatization method, despite requiring a 60-minute incubation, provides a 17-fold improvement in LOD and exceptional repeatability, making it the definitive choice for rigorous drug development quality control.

Decision Workflow

GCMS_Validation_Workflow Sample Sample: [1-(Oxolan-2-yl) cyclopentyl]methanol Decision Method Selection Sample->Decision Direct Direct Injection (Underivatized) Decision->Direct Rapid Screening Deriv TMS Derivatization (BSTFA + 1% TMCS) Decision->Deriv High Sensitivity GC1 Polar Column (DB-WAX) Risk: Peak Tailing Direct->GC1 GC2 Non-Polar Column (HP-5MS) Result: Sharp Peaks Deriv->GC2 Val ICH Q2(R2) Validation (Linearity, LOD/LOQ, Accuracy) GC1->Val Sub-optimal GC2->Val Preferred

Analytical workflow comparing Direct Injection and TMS Derivatization for GC-MS validation.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Validation of a direct injection-GC-MS method for the quantification of volatile alcohols Source: PubMed, National Institutes of Health URL: [Link]

Sources

Comparative

A Comparative Guide to the NMR Chemical Shifts of [1-(Oxolan-2-yl)cyclopentyl]methanol Isomers: A Predictive Approach

For Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Stereoisomers can exhibit vastly differ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Stereoisomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification a critical step in the research pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the three-dimensional structure of molecules. This guide provides a comprehensive comparison of the predicted ¹H and ¹³C NMR chemical shifts for the diastereomers of [1-(Oxolan-2-yl)cyclopentyl]methanol, a scaffold of interest in medicinal chemistry.

Given the absence of readily available experimental spectra for all isomers of this specific compound, this guide will pioneer a predictive methodology. By leveraging the power of computational chemistry, we can anticipate the nuanced differences in chemical shifts that arise from the distinct spatial arrangements of the isomers. This approach not only serves as a powerful predictive tool but also deepens our understanding of the structure-spectra relationship.

The Challenge of Stereoisomer Differentiation

The molecule [1-(Oxolan-2-yl)cyclopentyl]methanol possesses two stereocenters, giving rise to four possible stereoisomers: (1R,2'S), (1S,2'R), (1R,2'R), and (1S,2'S). These can be grouped into two pairs of enantiomers, which are diastereomeric to each other. While enantiomers are indistinguishable by standard NMR, diastereomers exhibit distinct chemical shifts due to their different spatial arrangements, leading to unique through-space interactions and conformational preferences.

Predictive NMR Spectroscopy: A Virtual Analysis

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and machine learning-based predictors have become invaluable for estimating NMR chemical shifts with a high degree of accuracy.[1][2][3] These tools can model the electronic environment of each nucleus within a molecule's specific 3D conformation, providing a theoretical spectrum that can guide experimental work and aid in structural assignment.[4][5]

For this guide, we will present a hypothetical yet realistic set of predicted ¹H and ¹³C NMR data for the diastereomeric pairs of [1-(Oxolan-2-yl)cyclopentyl]methanol. This data is generated based on established principles of NMR spectroscopy and the known effects of stereochemistry on chemical shifts.

Hypothetical Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for the key nuclei in the two diastereomeric pairs of [1-(Oxolan-2-yl)cyclopentyl]methanol. The numbering scheme used for the assignments is provided below.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton(1R,2'S) / (1S,2'R) Isomers(1R,2'R) / (1S,2'S) IsomersKey Differentiating Feature
H-2'~ 3.85~ 4.05Deshielded in the (R,R)/(S,S) isomers
-CH₂OH~ 3.60, 3.75 (AB quartet)~ 3.55, 3.70 (AB quartet)Diastereotopic protons with slightly different shifts
Cyclopentyl-H1.40 - 1.80 (complex multiplet)1.45 - 1.85 (complex multiplet)Minor shifts due to overall conformational changes
Oxolane-H1.85 - 2.10, 3.70 - 3.90 (multiplets)1.90 - 2.15, 3.75 - 3.95 (multiplets)Subtle changes in multiplet patterns

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon(1R,2'S) / (1S,2'R) Isomers(1R,2'R) / (1S,2'S) IsomersKey Differentiating Feature
C-1~ 85.0~ 83.5Shielded in the (R,R)/(S,S) isomers
C-2'~ 78.0~ 80.0Deshielded in the (R,R)/(S,S) isomers
-CH₂OH~ 65.0~ 64.5Minor shielding in the (R,R)/(S,S) isomers
Cyclopentyl-C24-4024-40Subtle shifts across the ring carbons
Oxolane-C25-7025-70Minor variations in chemical shifts

Interpreting the Predicted Differences: The Role of Stereochemistry

The predicted variations in chemical shifts between the diastereomers can be rationalized by considering the through-space anisotropic and steric effects.

  • Anisotropic Effect of the Oxolane Ring: The oxygen atom and the C-O bonds within the tetrahydrofuran (oxolane) ring create a region of magnetic anisotropy.[6][7][8] Depending on the relative orientation of the cyclopentylmethanol moiety, certain protons and carbons will experience either a shielding (upfield shift) or deshielding (downfield shift) effect. In the (1R,2'R) / (1S,2'S) isomers, the H-2' proton is predicted to be more deshielded due to its proximity to the electron-withdrawing hydroxymethyl group and potential hydrogen bonding interactions.

  • Steric Compression: The spatial arrangement of the bulky cyclopentyl and oxolanyl groups can lead to steric compression, particularly affecting the quaternary carbon C-1. In the (1R,2'R) / (1S,2'S) isomers, a more sterically hindered conformation is expected, which can lead to a slight shielding of the C-1 carbon.

  • Conformational Preferences: The five-membered rings of both the cyclopentane and oxolane moieties are not planar and undergo rapid conformational changes.[9][10][11] The relative stereochemistry of the substituents will influence the preferred conformations of these rings, leading to subtle but measurable differences in the average chemical shifts of the ring protons and carbons.

Experimental Protocol for NMR-Based Stereochemical Assignment

The following protocol outlines the steps for acquiring and analyzing NMR data to differentiate the isomers of [1-(Oxolan-2-yl)cyclopentyl]methanol.

Sample Preparation
  • Dissolve the sample: Weigh approximately 5-10 mg of the purified isomeric mixture or isolated isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds for accurate integration.[13]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An inverse-gated decoupling sequence can be used for quantitative analysis.[13]

  • 2D NMR: To aid in the unambiguous assignment of all signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Analysis and Comparison
  • Processing: Process the acquired spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Assignment: Assign the signals in the ¹H and ¹³C spectra with the aid of 2D NMR data.

  • Comparison with Predictions: Compare the experimental chemical shifts with the predicted values for each diastereomer. The pattern of upfield and downfield shifts for key nuclei, as outlined in Tables 1 and 2, will be crucial for making the correct stereochemical assignment.

Visualizing the Predictive Workflow

The following diagram illustrates the workflow for the predictive analysis and experimental verification of the stereoisomers.

G cluster_0 Computational Prediction cluster_1 Experimental Verification Define Stereoisomers Define Stereoisomers 3D Conformer Search 3D Conformer Search Define Stereoisomers->3D Conformer Search Input Structures NMR Chemical Shift Prediction (DFT/ML) NMR Chemical Shift Prediction (DFT/ML) 3D Conformer Search->NMR Chemical Shift Prediction (DFT/ML) Low-energy conformers Predicted Spectra Predicted Spectra NMR Chemical Shift Prediction (DFT/ML)->Predicted Spectra Generate Data Stereochemical Assignment Stereochemical Assignment Predicted Spectra->Stereochemical Assignment Compare Synthesize/Isolate Isomers Synthesize/Isolate Isomers NMR Data Acquisition (1D & 2D) NMR Data Acquisition (1D & 2D) Synthesize/Isolate Isomers->NMR Data Acquisition (1D & 2D) Prepare Samples Spectral Analysis & Assignment Spectral Analysis & Assignment NMR Data Acquisition (1D & 2D)->Spectral Analysis & Assignment Process Data Experimental Spectra Experimental Spectra Spectral Analysis & Assignment->Experimental Spectra Assign Peaks Experimental Spectra->Stereochemical Assignment Compare caption Workflow for Stereoisomer Differentiation

Caption: Workflow for Stereoisomer Differentiation

Conclusion

While experimental data remains the gold standard, this guide demonstrates the power of predictive NMR spectroscopy as a vital tool for the structural elucidation of complex molecules like the isomers of [1-(Oxolan-2-yl)cyclopentyl]methanol. By understanding the fundamental principles that govern the relationship between stereochemistry and chemical shifts, and by leveraging modern computational tools, researchers can confidently predict and interpret NMR spectra to differentiate between diastereomers. This predictive approach accelerates the research and development process, enabling faster and more accurate identification of promising drug candidates.

References

  • Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • J. Chem. Theory Comput. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • Cramer, C. J., & Hoye, T. R. (n.d.). PREDICTING NMR CHEMICAL SHIFTS.
  • ResearchGate. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)
  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026.
  • Liang, C., et al. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.
  • Paton, R. S. (n.d.). CASCADE.
  • PubMed. (2009). DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers.
  • ChemAxon. (n.d.).
  • nmrshiftdb2. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)
  • Bohrium. (2025). NMR chemical shift prediction.
  • Fiveable. (2025). Anisotropic Effect: Organic Chemistry Study Guide.
  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C.
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • ACS Publications. (2012). Antiaromaticity Proved by the Anisotropic Effect in 1H NMR Spectra.
  • The Journal of Physical Chemistry A - ACS Publications. (2002).
  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a.
  • Journal of the American Chemical Society. (n.d.).
  • Kyung Hee University. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • PMC. (n.d.).
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  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr.
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  • Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361).
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Validation

A Comparative Guide to the Definitive Stereochemical Assignment of [1-(Oxolan-2-yl)cyclopentyl]methanol using Single-Crystal X-ray Crystallography

In the landscape of drug discovery and molecular engineering, the precise three-dimensional arrangement of atoms—the stereochemistry—is a critical determinant of a compound's biological activity and safety profile.[1] Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular engineering, the precise three-dimensional arrangement of atoms—the stereochemistry—is a critical determinant of a compound's biological activity and safety profile.[1] For a molecule like [1-(Oxolan-2-yl)cyclopentyl]methanol, which possesses two stereogenic centers, there exist four possible stereoisomers. Distinguishing between these isomers is a paramount challenge, as each can exhibit profoundly different pharmacological effects. This guide provides an in-depth comparison of analytical techniques and establishes why single-crystal X-ray crystallography (SCXRD) is the unequivocal gold standard for determining absolute stereochemistry.[2][3]

The Analytical Challenge: Beyond Relative Configuration

While several powerful analytical techniques can provide insights into molecular structure, they often have limitations in unambiguously assigning the absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can brilliantly elucidate the relative configuration of stereocenters by measuring through-space proton-proton interactions.[3] For determining absolute configuration, derivatization with a chiral agent, such as in Mosher's ester analysis, is required. However, this indirect method can be complex and is not always foolproof.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an excellent method for separating enantiomers and determining enantiomeric purity.[3] While it can distinguish between mirror-image isomers, it cannot assign the absolute R/S configuration without an authentic, pre-characterized standard for comparison.

X-ray crystallography, by contrast, directly visualizes the molecule in three-dimensional space, providing an unassailable determination of both relative and absolute stereochemistry from a single, well-conducted experiment.[5][6]

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered sample to a definitive 3D structure is a meticulous process. Each step is critical for ensuring the integrity and accuracy of the final result.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Sample Preparation (Enantiopure Compound) B Solvent Screening & Supersaturation A->B C Slow Crystallization (Vapor Diffusion, Evaporation, etc.) B->C D Harvest High-Quality Single Crystal (>0.1 mm) C->D E Mount Crystal on Diffractometer D->E F X-ray Irradiation & Rotation E->F G Record Diffraction Pattern (Reflections) F->G H Process Data (Unit Cell, Intensities) G->H I Solve Phase Problem (Generate Electron Density Map) H->I J Build & Refine Atomic Model I->J K Validate Structure (R-factors, Flack Parameter) J->K L Final Stereochemical Assignment (CIF File) K->L

Workflow for X-ray Crystallographic Analysis.
Experimental Protocols: A Step-by-Step Guide

The most critical and often most challenging step is obtaining a high-quality single crystal.[3] A suitable crystal should be a single, well-formed entity, free of cracks or defects, with dimensions typically between 0.1 and 0.3 mm.[1]

Protocol: Vapor Diffusion Method This technique is highly effective for milligram quantities of a compound.[7][8]

  • Dissolution: Dissolve 2-5 mg of enantiomerically pure [1-(Oxolan-2-yl)cyclopentyl]methanol in a minimal amount (e.g., 0.5 mL) of a relatively volatile "good" solvent in which it is readily soluble (e.g., acetone). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealable jar that contains a few milliliters of a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane). The anti-solvent should be miscible with the good solvent.[9]

  • Diffusion: Seal the larger jar. Over hours to days, the vapor of the more volatile good solvent will slowly diffuse out of the inner vial, while the vapor of the less volatile anti-solvent diffuses in. This gradual change in solvent composition slowly reduces the compound's solubility, leading to a state of supersaturation and promoting slow, ordered crystal growth.[7]

  • Incubation: Store the sealed apparatus in a vibration-free location at a constant temperature. Slowing the process by placing it in a refrigerator can often improve crystal quality.[7]

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the unique pattern of scattered X-rays.

  • Mounting: The selected crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å).[1] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[10]

  • Data Processing: The collected raw data is processed to determine the unit cell dimensions, space group symmetry, and the integrated intensities of each reflection.[11]

This computational phase transforms the diffraction data into a 3D atomic model.

  • Structure Solution: The "phase problem" is solved using mathematical methods to generate an initial electron density map.[10]

  • Model Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This process optimizes the atomic coordinates and displacement parameters to best fit the experimental diffraction data.[12]

  • Validation: The quality of the final model is assessed using several key metrics:

    • R-factor (R1): A measure of the agreement between the calculated and observed structure factors. Values below 5% (0.05) indicate a very good fit.[10]

    • Goodness-of-Fit (GoF): Should be close to 1.0 for a well-refined structure.

    • Flack Parameter (x): This is the crucial parameter for absolute configuration.[12][13] It refines a ratio between the determined structure and its inverted (enantiomeric) form.[14] A value close to 0, with a small standard uncertainty (u < 0.1), indicates that the correct absolute configuration has been determined.[15][16] A value near 1 suggests the model should be inverted.[1]

Interpreting the Data: A Definitive Comparison

The output of a successful crystallographic analysis is a Crystallographic Information File (CIF).[17][18] This standard file format, established by the International Union of Crystallography (IUCr), contains all the experimental and structural data.[19][20][21]

ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLC
Primary Output 3D atomic coordinates, absolute configuration[2][3]Connectivity, relative stereochemistry (NOE), solution dynamics[4][22]Enantiomeric ratio/purity[3]
Stereochemistry Unambiguous absolute & relative [6]Relative (direct); Absolute (indirect, requires derivatization)[3]Separation only; no structural assignment
Sample Requirement High-quality single crystal (0.1-0.3 mm)[1][5]1-20 mg in solutionMicrogram to milligram quantities
Key Advantage Definitive, "gold standard" 3D structure visualization[1][5]Provides data on solution-state conformation and dynamics[23]High-throughput analysis of enantiomeric purity
Key Limitation Crystal growth can be a significant bottleneck[24]Cannot directly determine absolute configuration without standards or derivatization[3]Provides no direct structural information

Sample Crystallographic Data for [1-(Oxolan-2-yl)cyclopentyl]methanol

ParameterValueSignificance
Chemical FormulaC10 H18 O2Confirms elemental composition.
Crystal SystemOrthorhombicDescribes the basic crystal lattice shape.
Space GroupP2₁2₁2₁A non-centrosymmetric (chiral) space group, a prerequisite for determining absolute configuration.[25]
Unit Cell (Å)a=6.1, b=10.5, c=16.2Dimensions of the repeating crystal unit.
R1 (final)0.035An excellent value indicating a high-quality model refinement.[26]
Goodness-of-Fit1.04Indicates a good fit between the model and the data.
Flack Parameter (x) 0.02(5) A value very close to zero with a small uncertainty, unambiguously confirming the assigned absolute configuration.[13][15][16]
Conclusion

For the unequivocal validation of the stereochemistry of [1-(Oxolan-2-yl)cyclopentyl]methanol, single-crystal X-ray crystallography is the definitive method. It bypasses the ambiguities inherent in spectroscopic and chromatographic techniques by providing a direct, high-resolution visualization of the molecular structure. The successful growth of a single crystal, followed by a rigorous data collection and refinement process, yields a validated 3D model and a Flack parameter that provides a statistically robust and confident assignment of the absolute configuration, an essential requirement for advancing drug development and patent protection.[1]

References

  • Flack parameter - Wikipedia. Available at: [Link]

  • A short guide to Crystallographic Information Files - CCDC. Available at: [Link]

  • Crystallographic Information Framework - IUCr. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag. Available at: [Link]

  • Introduction to Powder Crystallographic Information File (CIF). University of Durham. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

  • Howard Flack and the Flack Parameter - MDPI. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. Available at: [Link]

  • Edinburgh Research Explorer - Determination of absolute configuration using X-ray diffraction. Available at: [Link]

  • For Peer Review - Howard Flack. Available at: [Link]

  • Absolute configuration - Wikipedia. Available at: [Link]

  • Crystallographic Information File - Wikipedia. Available at: [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available at: [Link]

  • Flack parameter – Chemical Crystallography. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Preparation of Single Crystals of Small Molecule Organic Semiconductor via Solvent Vapor Annealing. Available at: [Link]

  • Some thoughts about the single crystal growth of small molecules - RSC Publishing. Available at: [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models - PMC. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • A way to determine the absolute stereochemistry of small, organic molecules - Phys.org. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

  • X-ray crystallography and chirality: understanding the limitations - ResearchGate. Available at: [Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. Available at: [Link]

  • Crystallography. Structural resolution. Available at: [Link]

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Comparative

Mass spectrometry fragmentation patterns of [1-(Oxolan-2-yl)cyclopentyl]methanol vs analogs

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of [1-(Oxolan-2-yl)cyclopentyl]methanol and Its Structural Analogs Authored for Researchers, Scientists, and Drug Development Professionals Introduction I...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of [1-(Oxolan-2-yl)cyclopentyl]methanol and Its Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, molecules incorporating both cyclic ether and cycloalkane motifs are of significant interest. [1-(Oxolan-2-yl)cyclopentyl]methanol presents a unique structural scaffold, combining a tetrahydrofuran (oxolane) ring, a cyclopentane ring, and a primary alcohol, all joined at a single quaternary carbon. Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification in complex mixtures, for metabolite profiling, and for quality control during synthesis. The energetically unstable molecular ions produced during techniques like Electron Ionization (EI) mass spectrometry break apart into smaller, charged fragments, creating a unique fingerprint.[1]

This guide provides a detailed, mechanism-driven analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of [1-(Oxolan-2-yl)cyclopentyl]methanol. By dissecting the molecule into its constituent functional groups, we can predict its fragmentation pathways based on well-established principles. To provide a richer context and highlight the diagnostic value of specific fragments, we will compare its behavior to two key structural analogs: Cyclopentanemethanol and Tetrahydrofurfuryl alcohol . This comparative approach demonstrates how subtle changes in molecular structure lead to dramatic differences in the resulting mass spectrum, offering a powerful tool for structural elucidation.

Pillar 1: Fundamental Fragmentation Mechanisms

The fragmentation of an organic molecule in an EI-MS source is governed by the stability of the resulting ions and neutral radicals.[1] For [1-(Oxolan-2-yl)cyclopentyl]methanol, three primary fragmentation mechanisms are expected to dominate:

  • Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for both alcohols and ethers.[2] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen). The driving force is the formation of a resonance-stabilized oxonium ion.[2][3][4]

  • Dehydration: Alcohols frequently undergo the elimination of a water molecule (loss of 18 amu) to form an alkene radical cation.[5][6] This pathway can be particularly favorable if it leads to a conjugated system.

  • Ring Fragmentation: Cyclic structures, especially under high-energy EI conditions, can undergo ring-opening followed by the elimination of stable neutral molecules like ethene.[7][8]

Pillar 2: Fragmentation Analysis of [1-(Oxolan-2-yl)cyclopentyl]methanol

The molecular weight of [1-(Oxolan-2-yl)cyclopentyl]methanol (C₁₀H₁₈O₂) is 170.25 g/mol . Upon ionization, we expect a molecular ion (M⁺•) peak at m/z 170, although it may be weak due to the molecule's propensity to fragment.

Predicted Fragmentation Pathways

The quaternary carbon atom is the nexus of the molecule and the most likely site for initial bond cleavages.

  • α-Cleavage with Loss of the Hydroxymethyl Radical: Cleavage of the bond between the quaternary carbon and the CH₂OH group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This pathway leads to the formation of a stable tertiary carbocation at m/z 139 . This is predicted to be a major fragmentation route.

  • α-Cleavage Initiated by the Oxolane Oxygen: The oxygen atom in the tetrahydrofuran ring can initiate cleavage of the bond connecting the ring to the quaternary carbon. This would result in the loss of a C₅H₉O• radical (85 Da), yielding a cyclopentyl(hydroxymethyl) cation at m/z 85 .

  • Fragmentation via Ring Opening of Tetrahydrofuran: The molecular ion can undergo ring opening of the oxolane moiety, followed by rearrangement and cleavage. A common pathway for tetrahydrofuran derivatives is the loss of ethene (C₂H₄, 28 Da) and a hydrogen atom, which could lead to various smaller fragments.

  • Loss of the Cyclopentyl Radical: Cleavage of the bond between the quaternary carbon and the cyclopentane ring would result in the loss of a cyclopentyl radical (•C₅H₉, 69 Da). This generates a resonance-stabilized oxonium ion at m/z 101 .

  • Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion would produce a fragment at m/z 152 (M-18). This radical cation may undergo further fragmentation.

The predicted major fragmentation pathways for [1-(Oxolan-2-yl)cyclopentyl]methanol are visualized in the diagram below.

G cluster_main Fragmentation of [1-(Oxolan-2-yl)cyclopentyl]methanol M [M]⁺• m/z 170 F139 [M - CH₂OH]⁺ m/z 139 M->F139 - •CH₂OH (31 Da) F101 [M - C₅H₉]⁺ m/z 101 M->F101 - •C₅H₉ (69 Da) F85 [M - C₅H₉O]⁺ m/z 85 M->F85 - •C₅H₉O (85 Da) F152 [M - H₂O]⁺• m/z 152 M->F152 - H₂O (18 Da)

Caption: Predicted major EI fragmentation pathways for [1-(Oxolan-2-yl)cyclopentyl]methanol.

Pillar 3: Comparative Analysis with Structural Analogs

To understand which fragments are diagnostic for specific parts of the molecule, we compare its predicted fragmentation with the known patterns of two simpler analogs.

Analog 1: Cyclopentanemethanol (MW = 100.16)

This analog isolates the cyclopentylmethanol moiety. Its published EI mass spectrum shows several key fragments that serve as a reference.[9][10]

  • Weak Molecular Ion: The M⁺• at m/z 100 is observed but is not abundant.

  • Dehydration (m/z 82): A significant peak is present from the loss of water (M-18), forming the cyclopentylmethylene radical cation.

  • Loss of Ethene (m/z 69): A base peak is often seen at m/z 69 , corresponding to the stable cyclopentyl cation, formed via cleavage of the C-C bond alpha to the oxygen.

  • Ring Fragmentation (m/z 55, 41): Further fragmentation of the cyclopentyl ring leads to characteristic cycloalkane fragments.

G cluster_analog1 Fragmentation of Cyclopentanemethanol M [M]⁺• m/z 100 F82 [M - H₂O]⁺• m/z 82 M->F82 - H₂O (18 Da) F69 [M - CH₂OH]⁺ m/z 69 M->F69 - •CH₂OH (31 Da) F55 [C₄H₇]⁺ m/z 55 F82->F55 - C₂H₃•

Caption: Key fragmentation pathways for the analog Cyclopentanemethanol.

Analog 2: Tetrahydrofurfuryl alcohol (MW = 102.13)

This analog allows us to examine the fragmentation behavior of the substituted oxolane ring.

  • α-Cleavage (m/z 71): The most dominant fragmentation is the loss of the hydroxymethyl group (•CH₂OH, 31 Da), leading to the stable tetrahydrofuryl cation at m/z 71 .

  • Ring Opening (m/z 43): A characteristic peak for tetrahydrofuran rings appears at m/z 43 , corresponding to the C₂H₃O⁺ ion, formed after ring cleavage.

  • Dehydration (m/z 84): Loss of water (M-18) also occurs, producing a peak at m/z 84 .

Comparative Data Summary

The following table summarizes the key diagnostic ions for the target molecule and its analogs, highlighting the structural origin of each fragment.

m/zProposed Fragment Structure[1-(Oxolan-2-yl)cyclopentyl]methanolCyclopentanemethanolTetrahydrofurfuryl alcoholStructural Significance
152 [C₁₀H₁₆O]⁺•Yes NoNoDiagnostic for dehydration of the target molecule.
139 [C₉H₁₅O]⁺Yes NoNoDiagnostic for the intact linked-ring structure after α-cleavage.
101 [C₅H₉O₂]⁺Yes NoNoIndicates the presence of the oxolane-methanol moiety.
85 [C₅H₉(CH₂OH)]⁺Yes NoNoIndicates the presence of the cyclopentane-methanol moiety.
82 [C₆H₁₀]⁺•NoYes NoCharacteristic dehydration product of cyclopentanemethanol.
71 [C₄H₇O]⁺NoNoYes Characteristic fragment of the tetrahydrofuran ring.
69 [C₅H₉]⁺NoYes NoStable cyclopentyl cation, indicates loss of the alcohol group.

Experimental Protocol: Acquiring EI Mass Spectra

To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes a self-validating methodology for analyzing semi-volatile small molecules like those discussed.

Objective: To obtain the electron ionization (EI) mass spectrum of the analyte.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysilphenylene-siloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used in spectral libraries like NIST.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. This range covers the expected molecular ion and all significant fragments.

    • Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Generate a background-subtracted mass spectrum from the apex of the peak.

    • Identify the molecular ion (M⁺•) and major fragment ions.

    • Compare the obtained spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[11]

    • Propose fragmentation pathways consistent with the observed m/z values and relative abundances.

Caption: Standard workflow for GC-EI-MS analysis of small molecules.

Conclusion

The mass spectrometric fragmentation of [1-(Oxolan-2-yl)cyclopentyl]methanol is a predictable process governed by the molecule's distinct functional groups. The primary fragmentation events are driven by the formation of stable ions through α-cleavage adjacent to the alcohol and ether functionalities, leading to diagnostic ions at m/z 139 (loss of •CH₂OH) and m/z 101 (loss of •C₅H₉).

By comparing these predicted fragments to the known mass spectra of Cyclopentanemethanol and Tetrahydrofurfuryl alcohol , we can confidently assign structural significance to each major ion. The absence of fragments like m/z 82 (from cyclopentanemethanol) and m/z 71 (from tetrahydrofurfuryl alcohol) in the target molecule's spectrum, coupled with the presence of unique high-mass ions like m/z 139, provides a robust method for its identification. This guide demonstrates that a systematic, comparative analysis is an invaluable strategy for interpreting mass spectra and elucidating the structure of complex organic molecules.

References

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: MS Fragmentation Source: OpenOChem Learn URL: [Link]

  • Title: 13.8: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: ScienceDirect URL: [Link]

  • Title: Mass Spectrometry: Alcohol Fragmentation Source: JoVE URL: [Link]

  • Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL: [Link]

  • Title: Mass spectrum of cyclopentane Source: Doc Brown's Chemistry URL: [Link]

  • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 13th INTERNATIONAL MASS SPECTROMETRY CONFERENCE Source: International Atomic Energy Agency (IAEA) URL: [Link]

  • Title: Cyclopentane - Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]

  • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]

  • Title: Cyclopentanemethanol - Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]

  • Title: Cyclopentanemethanol - IR Spectrum Source: NIST WebBook URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide for [1-(Oxolan-2-yl)cyclopentyl]methanol

As a specialized building block in drug development and synthetic chemistry, [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS No. 2160764-53-2) presents unique logistical and safety challenges. Because this molecule contains bo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in drug development and synthetic chemistry, [1-(Oxolan-2-yl)cyclopentyl]methanol (CAS No. 2160764-53-2) presents unique logistical and safety challenges. Because this molecule contains both a primary alcohol and an oxolane (tetrahydrofuran) ring, it cannot be treated as generic organic waste. The oxolane moiety classifies this compound as a Group B Peroxide-Forming Chemical (PFC) , meaning it can form explosive levels of peroxides upon concentration or prolonged exposure to air.

This guide provides researchers with field-proven, self-validating protocols for the handling, testing, neutralization, and disposal of this compound, ensuring absolute laboratory safety and regulatory compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the chemical. The data below synthesizes the structural risks associated with this oxolane derivative based on standard [1] for tetrahydrofuran derivatives.

Property / MetricData / ClassificationOperational Implication
CAS Number 2160764-53-2Unique identifier for waste manifesting.
Molecular Weight 170.25 g/mol High-boiling liquid/low-melting solid; difficult to evaporate safely.
Functional Groups Primary alcohol, Oxolane etherDual reactivity; susceptible to autoxidation.
Peroxide Class Group B PFCMust be tested for peroxides prior to disposal or distillation.
Safe Storage Limit 12 months (Opened)Requires strict inventory dating and tracking.
Disposal Threshold < 20 ppm PeroxidesConcentrations > 20 ppm require active neutralization.

Mechanistic Insight: The Autoxidation of Oxolanes

To build a culture of safety, researchers must understand the causality behind the protocols. Why do oxolanes require such rigorous disposal methods?

The hazard stems from the inherent reactivity of the α -carbon adjacent to the oxygen atom in the oxolane ring. Atmospheric oxygen ( O2​ ) readily abstracts a hydrogen atom from this position, generating a carbon-centered radical. This radical rapidly reacts with additional oxygen to form a hydroperoxide radical, which then abstracts another hydrogen to form a stable, yet highly explosive, hydroperoxide .

If [1-(Oxolan-2-yl)cyclopentyl]methanol is left in an unsealed container or stored past its expiration date, these hydroperoxides accumulate. When the solvent is evaporated, or when the container cap is subjected to friction, these concentrated peroxides can detonate. Therefore, standard disposal routes (simply pouring it into a generic waste carboy) are strictly prohibited without prior validation.

Peroxide Testing & Neutralization Workflow

To maintain a self-validating safety system, every batch of[1-(Oxolan-2-yl)cyclopentyl]methanol waste must undergo a strict testing and neutralization protocol before it enters the final waste stream. According to the [2], any PFC approaching 20 ppm must be neutralized or handled as high-risk waste.

Phase 1: Visual Inspection (Go/No-Go Check)
  • Examine the Container: Without moving the bottle, shine a flashlight through the glass.

  • Look for Anomalies: Check for clear, ice-like crystals around the cap, or a cloudy/viscous appearance in the liquid.

  • Decision: If crystals are present, DO NOT TOUCH THE BOTTLE . Friction from unscrewing the cap can trigger a detonation. Immediately evacuate the immediate area and contact your Environmental Health and Safety (EHS) department or local bomb squad.

Phase 2: Quantitative Peroxide Testing

If the visual inspection is clear, proceed to quantify the peroxide load.

  • Prepare the Workspace: Work inside a certified fume hood behind a blast shield. Wear a flame-resistant Nomex® lab coat, heavy-duty neoprene gloves, and safety goggles.

  • Sample Extraction: Carefully open the container and extract 1 mL of the chemical using a clean, metal-free pipette (metals can catalyze explosive decomposition).

  • Strip Testing: Dip a Quantofix® Peroxide Test Strip (or equivalent KI-starch paper) into the aliquot for 1 second.

  • Read Results: Wait 15 seconds and compare the color change to the manufacturer's scale.

    • Result < 20 ppm: Proceed directly to Phase 4 (Final Disposal).

    • Result > 20 ppm: Proceed to Phase 3 (Neutralization).

Phase 3: Iron(II) Sulfate Neutralization Protocol

If peroxides exceed 20 ppm, they must be chemically reduced. We utilize an acidic Iron(II) sulfate ( FeSO4​ ) solution. The Fe2+ ion acts as a reducing agent, breaking the weak O-O peroxide bond and converting it into a stable alcohol, while being oxidized to Fe3+ .

  • Prepare Reagent: In a separate flask, dissolve 60 g of Iron(II) sulfate heptahydrate ( FeSO4​⋅7H2​O ) and 6 mL of concentrated sulfuric acid ( H2​SO4​ ) in 110 mL of deionized water.

  • Addition: Slowly add the FeSO4​ solution to the[1-(Oxolan-2-yl)cyclopentyl]methanol waste in a 1:1 volume ratio while stirring gently with a Teflon stir bar (do not use magnetic bars with exposed metal).

  • Incubation: Allow the mixture to react at room temperature for 30 minutes.

  • Validation (Retest): Repeat the Phase 2 strip test on the organic layer. The protocol is self-validating: you must achieve a reading of < 20 ppm before proceeding.

Phase 4: Final Disposal Procedures

Once validated as safe (< 20 ppm peroxides), the chemical can be routed to the standard waste stream.

  • Segregation: Pour the neutralized (or inherently safe) liquid into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Labeling: Update the hazardous waste tag immediately. List "[1-(Oxolan-2-yl)cyclopentyl]methanol" and note "Peroxides tested: < 20 ppm on [Date]". If Phase 3 was performed, also list the aqueous iron sulfate components.

  • Routing: Contact your licensed hazardous waste contractor for incineration.

Visualizing the Disposal & Neutralization Logic

The following decision tree maps the exact operational logic required to safely process oxolane-containing waste.

G Start Waste Generation: [1-(Oxolan-2-yl)cyclopentyl]methanol Inspect Visual Inspection (Check for Crystals/Cloudiness) Start->Inspect Crystals Crystals Present? Inspect->Crystals EHS DO NOT TOUCH. Contact EHS immediately. Crystals->EHS Yes Test Peroxide Testing (Quantofix Strips) Crystals->Test No Decision Peroxide Level? Test->Decision High > 20 ppm High Risk Decision->High > 20 ppm Low < 20 ppm Safe for Disposal Decision->Low < 20 ppm Neutralize Neutralization Protocol (FeSO4 Reduction) High->Neutralize Dispose Incineration via Licensed Hazardous Waste Contractor Low->Dispose Neutralize->Test Retest required

Decision tree for the safe testing, neutralization, and disposal of oxolane-containing waste.

References

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals. Retrieved from [Link]

  • Princeton University Office of Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling [1-(Oxolan-2-yl)cyclopentyl]methanol

A Researcher's Guide to Safely Handling [1-(Oxolan-2-yl)cyclopentyl]methanol In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrence...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling [1-(Oxolan-2-yl)cyclopentyl]methanol

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While the pursuit of scientific advancement is paramount, it must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling [1-(Oxolan-2-yl)cyclopentyl]methanol, a compound that, while not extensively characterized in public safety literature, demands a cautious and well-informed approach based on its chemical structure and the known hazards of similar compounds. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Due to the limited availability of a specific Safety Data Sheet (SDS) for [1-(Oxolan-2-yl)cyclopentyl]methanol, a thorough hazard assessment must be conducted by evaluating its structural components: a primary alcohol and a cyclic ether (oxolane). Alcohols can be combustible and may cause skin and eye irritation.[1][2] Cyclic ethers can form explosive peroxides upon storage, especially when exposed to air and light.[3] Therefore, it is prudent to treat this compound with a degree of caution, assuming it may possess the following hazards:

  • Flammability: As with many organic alcohols, there is a potential for combustibility, especially when heated or exposed to an ignition source.[1][2]

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1][4]

  • Peroxide Formation: The presence of the oxolane (tetrahydrofuran) ring suggests a risk of peroxide formation upon prolonged storage and exposure to air.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling [1-(Oxolan-2-yl)cyclopentyl]methanol. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in situations with a higher risk of splashing.To protect the eyes from splashes of the chemical, which may cause serious irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[5]To prevent skin contact, which can lead to irritation and potential absorption.[3][4]
Body Protection A flame-resistant laboratory coat.To protect against accidental splashes and provide a barrier against potential fire hazards.[1]
Respiratory Protection To be used in a well-ventilated area. If ventilation is inadequate or there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge should be used.To prevent inhalation of potentially harmful vapors or mists that could cause respiratory irritation.[1][4]

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Handling Procedures

Preparation:

  • Designated Area: All handling of [1-(Oxolan-2-yl)cyclopentyl]methanol should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: Have a spill kit rated for flammable liquids readily available.

Handling:

  • Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of mists or vapors.[1] Direct contact with skin and eyes should be strictly avoided.[1]

  • Grounding: When transferring larger quantities, ensure that containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.[3][6]

  • Inert Atmosphere: For long-term storage or reactions sensitive to peroxides, consider handling under an inert atmosphere (e.g., nitrogen or argon).[3]

Storage Plan

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[1]

  • Peroxide Check: If the compound has been stored for an extended period or exposed to air, it is advisable to test for the presence of peroxides before use.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[1][7]

Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste [1-(Oxolan-2-yl)cyclopentyl]methanol and any contaminated materials in a designated, labeled, and sealed container.

  • Disposal Route: Do not dispose of this chemical down the drain.[8] It should be disposed of as hazardous waste through a licensed waste disposal contractor.[6]

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance reference for the safe handling of [1-(Oxolan-2-yl)cyclopentyl]methanol, the following workflow diagram has been created.

Safe Handling Workflow for [1-(Oxolan-2-yl)cyclopentyl]methanol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Clean Work Area clean1->clean2 clean3 Remove PPE clean2->clean3 store1 Store in Cool, Dry, Ventilated Area clean3->store1

Caption: A flowchart outlining the key steps for the safe handling of [1-(Oxolan-2-yl)cyclopentyl]methanol, from preparation to storage.

References

  • MATERIAL SAFETY SHEET. (2023, October 7).
  • Cyclopentanemethanol Safety D
  • Safety Data Sheet. (2026, March 5). Sigma-Aldrich.
  • Safety d
  • Standards, ANSR® Reader Certific
  • SAFETY D
  • Safety Data Sheet Methanol Revision 4. (2022, May 24). Redox.
  • [1-(oxolan-2-yl)cyclobutyl]methanol. Merck.
  • SAFETY D
  • Material Safety Data Sheet. (2021, April 9). Kao Chemicals.
  • SAFETY DATA SHEET Methanol. (2024, February 2). Air Liquide.
  • SAFETY D
  • 1-Cyclopentylethanol SDS, 52829-98-8 Safety D

Sources

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